L-158809
Beschreibung
Eigenschaften
CAS-Nummer |
133240-46-7 |
|---|---|
Molekularformel |
C24H23N7 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-ethyl-5,7-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H23N7/c1-4-21-26-22-15(2)13-16(3)25-24(22)31(21)14-17-9-11-18(12-10-17)19-7-5-6-8-20(19)23-27-29-30-28-23/h5-13H,4,14H2,1-3H3,(H,27,28,29,30) |
InChI-Schlüssel |
YFWXFHNZGKNDBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C=C2C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L 158809; L-158809; L158809; L-158,809; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-158809: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158809 is a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key in vitro and in vivo pharmacological data. It details the molecular interactions, downstream signaling consequences of AT1 receptor blockade, and the resulting physiological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, offering detailed experimental protocols and a clear visualization of the underlying biological pathways.
Introduction: The Renin-Angiotensin System and this compound
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[5] Angiotensin II (AII), the primary active peptide of the RAS, exerts its diverse physiological effects by binding to specific G-protein coupled receptors, principally the AT1 and AT2 subtypes.[1] The AT1 receptor mediates most of the well-known effects of AII, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[6]
This compound (5,7-dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5yl)[1,1']-bi-phenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine) is a synthetic, nonpeptide molecule designed to selectively antagonize the AT1 receptor.[4] Its development marked a significant advancement in the therapeutic targeting of the RAS, offering a more direct and specific blockade compared to Angiotensin-Converting Enzyme (ACE) inhibitors.[4] This guide will elucidate the precise mechanism through which this compound exerts its pharmacological effects.
Molecular Mechanism of Action: Competitive Antagonism of the AT1 Receptor
This compound functions as a competitive antagonist at the AT1 receptor.[1] This means that it binds reversibly to the same site as the endogenous ligand, Angiotensin II, but does not activate the receptor. By occupying the binding site, this compound prevents AII from binding and initiating the downstream signaling cascade. Scatchard analysis of [125I]Sar1Ile8-AII binding in rabbit aortic membranes has confirmed this competitive interaction.[1]
Binding Affinity and Selectivity
This compound exhibits a very high affinity for the AT1 receptor, with inhibitory concentrations (IC50) in the nanomolar range across various tissues and species.[1] Crucially, it demonstrates a high degree of selectivity for the AT1 receptor subtype over the AT2 receptor.[1]
| Parameter | Tissue/Cell Line | Species | Value | Reference |
| AT1 Receptor Binding Affinity (IC50) | Rabbit Aorta | Rabbit | 0.3 nM | [1] |
| Rat Adrenal Cortex | Rat | 0.2-0.8 nM | [1] | |
| Rat Liver | Rat | 0.2-0.8 nM | [1] | |
| Rat Brain | Rat | 0.2-0.8 nM | [1] | |
| Monkey Uterus | Macaca mulatta | 0.2-0.8 nM | [1] | |
| AT2 Receptor Binding Affinity (IC50) | Various | ≥ 10 µM | [1] | |
| Functional Antagonism (pA2) | Rat Adrenal Cortical Cells | Rat | 10.5 | [1] |
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound.
Downstream Signaling Pathways Blocked by this compound
The binding of Angiotensin II to the AT1 receptor typically activates multiple intracellular signaling pathways. This compound effectively blocks these downstream events by preventing the initial ligand-receptor interaction.
Inhibition of Inositol Phosphate Accumulation
A key signaling event following AT1 receptor activation is the Gq/11-mediated activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound potently inhibits AII-induced inositol phosphate accumulation in vascular smooth muscle cells, demonstrating its efficacy in blocking this pathway.[1]
Blockade of Calcium Mobilization
The generation of IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a critical step in initiating cellular responses like muscle contraction. By preventing IP3 formation, this compound blocks this rise in intracellular calcium.
Physiological and Pharmacological Effects
The molecular antagonism of the AT1 receptor by this compound translates into significant physiological effects, primarily related to the cardiovascular system.
In Vitro Functional Effects
-
Inhibition of Vasoconstriction: this compound effectively inhibits the contractile responses to AII in isolated blood vessels.[1]
-
Inhibition of Aldosterone Release: In rat adrenal cortical cells, this compound acts as a competitive antagonist of AII-induced aldosterone release, without exhibiting any agonist activity.[1]
In Vivo Effects
In vivo studies in various animal models have consistently demonstrated the antihypertensive efficacy of this compound.[4]
-
Blood Pressure Reduction: this compound inhibits AII-induced elevations in blood pressure in a dose-dependent manner in rats and rhesus monkeys.[4] It is effective in high-renin hypertensive animal models, such as those with aortic coarctation.[4]
-
Selective Action: The pressor responses to other agents like methoxamine or arginine vasopressin are not altered by this compound, highlighting its specificity for the AII pathway.[4] Furthermore, unlike ACE inhibitors, it does not potentiate the hypotensive effects of bradykinin.[4]
| Parameter | Animal Model | Route | Value (ED50) | Reference |
| Inhibition of AII Pressor Response | Conscious Rat | i.v. | 29 µg/kg | [4] |
| Conscious Rat | p.o. | 23 µg/kg | [4] | |
| Rhesus Monkey | i.v. | 10 µg/kg | [4] | |
| Rhesus Monkey | p.o. | ~100 µg/kg | [4] |
Table 2: In Vivo Potency of this compound in Inhibiting Angiotensin II-Induced Pressor Responses.
Experimental Protocols
Radioligand Binding Assay for AT1/AT2 Receptor Affinity
Objective: To determine the binding affinity (IC50) of this compound for AT1 and AT2 receptors.
Methodology:
-
Membrane Preparation: Tissues rich in AT1 receptors (e.g., rabbit aorta, rat liver) are homogenized in a buffered solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: The prepared membranes are incubated with a constant concentration of a radiolabeled AT1 receptor ligand (e.g., [125I]Sar1Ile8-AII) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound ligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Selectivity is assessed by performing similar assays using tissues expressing the AT2 receptor.
In Vitro Functional Assay: AII-Induced Aldosterone Release
Objective: To assess the functional antagonism of this compound on AII-stimulated aldosterone secretion.
Methodology:
-
Cell Preparation: Adrenal cortical cells are isolated from rats and prepared as a cell suspension.
-
Incubation: The cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of Angiotensin II.
-
Aldosterone Measurement: After the incubation period, the supernatant is collected, and the concentration of aldosterone is measured using a specific radioimmunoassay (RIA).
-
Data Analysis: The ability of this compound to inhibit AII-induced aldosterone release is quantified, and the pA2 value, a measure of antagonist potency, is calculated.
In Vivo Blood Pressure Measurement in Conscious Animals
Objective: To determine the in vivo efficacy of this compound in blocking the pressor effects of Angiotensin II.
Methodology:
-
Animal Preparation: Animals (e.g., rats, monkeys) are chronically instrumented with arterial catheters for direct blood pressure measurement and venous catheters for drug administration.
-
Baseline Measurements: After a recovery period, baseline blood pressure is recorded.
-
Drug Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at various doses.
-
AII Challenge: At specific time points after this compound administration, a bolus injection of Angiotensin II is given, and the resulting pressor (blood pressure increase) response is measured.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the AII-induced pressor response is calculated as the ED50.
Conclusion
This compound is a highly potent and selective competitive antagonist of the Angiotensin II Type 1 receptor. Its mechanism of action is characterized by high-affinity binding to the AT1 receptor, leading to the effective blockade of Angiotensin II-mediated intracellular signaling and subsequent physiological responses, such as vasoconstriction and aldosterone release. The specificity of this compound for the AT1 receptor and its proven in vivo efficacy in relevant animal models underscore its value as both a pharmacological tool for investigating the Renin-Angiotensin System and as a prototypical molecule for the development of antihypertensive therapeutics.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cardiovascular effects of L-158,809, a new angiotensin type 1 receptor antagonist, assessed using the halothane-anesthetized in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-158,809: A Technical Guide to a Potent and Selective AT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,809 is a potent, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, a critical component of the renin-angiotensin system (RAS). The RAS plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease. L-158,809, through its selective blockade of the AT1 receptor, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of angiotensin II and as a lead compound in the development of antihypertensive therapeutics. This technical guide provides an in-depth overview of L-158,809, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and a visualization of its mechanism of action.
Pharmacological Profile
L-158,809 is characterized by its high affinity and selectivity for the AT1 receptor. It acts as a competitive antagonist, effectively blocking the actions of angiotensin II, such as vasoconstriction and aldosterone secretion.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of L-158,809.
Table 1: In Vitro Affinity and Potency of L-158,809
| Parameter | Species/Tissue | Value | Reference |
| IC50 (AT1 Receptor Binding) | Rabbit Aorta | 0.3 nM | [1] |
| Various Tissues (different species) | 0.2 - 0.8 nM | [1] | |
| pA2 (Functional Antagonism) | Rat Adrenal Cortical Cells | 10.5 | [1] |
| IC50 (AT2 Receptor Binding) | ≥ 10 µM | [1] |
Table 2: In Vivo Potency of L-158,809 in Animal Models
| Species | Route of Administration | ED50 (Inhibition of Ang II Pressor Response) | Reference |
| Conscious Rat | Intravenous (i.v.) | 29 µg/kg | [2] |
| Oral (p.o.) | 23 µg/kg | [2] | |
| Rhesus Monkey | Intravenous (i.v.) | 10 µg/kg | [2] |
| Oral (p.o.) | ~100 µg/kg | [2] |
Mechanism of Action: AT1 Receptor Signaling
Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. L-158,809 competitively inhibits this binding, thereby attenuating these downstream effects. The primary signaling pathway involves the coupling of the AT1 receptor to Gq/11 proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize L-158,809.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay determines the binding affinity of L-158,809 to the AT1 receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., rabbit aorta, rat liver) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of L-158,809.
-
For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-radiolabeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II or L-158,809).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the L-158,809 concentration.
-
Determine the IC50 value (the concentration of L-158,809 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of L-158,809 to inhibit Angiotensin II-stimulated inositol phosphate production, a key second messenger in the AT1 receptor signaling pathway.
Methodology:
-
Cell Culture and Labeling:
-
Culture vascular smooth muscle cells or other suitable cell lines expressing AT1 receptors.
-
Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
-
Inhibition Assay:
-
Pre-incubate the labeled cells with varying concentrations of L-158,809 for a defined period.
-
Stimulate the cells with a fixed concentration of Angiotensin II in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
-
Extraction and Separation of Inositol Phosphates:
-
Extract the water-soluble inositol phosphates from the cell lysate.
-
Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography, often with a stepwise or gradient elution of ammonium formate/formic acid. High-performance liquid chromatography (HPLC) can also be used for more precise separation.
-
-
Data Analysis:
-
Quantify the amount of [³H]-inositol phosphates in each fraction using liquid scintillation counting.
-
Plot the Angiotensin II-stimulated inositol phosphate accumulation as a function of the L-158,809 concentration.
-
Determine the IC50 value for the inhibition of inositol phosphate production.
-
Aldosterone Secretion Assay
This assay assesses the functional antagonism of L-158,809 on Angiotensin II-induced aldosterone release from adrenal cortical cells.
Methodology:
-
Cell Preparation:
-
Isolate adrenal cortical cells from rats or other suitable species.
-
Prepare a cell suspension in a suitable incubation buffer.
-
-
Inhibition of Aldosterone Secretion:
-
Pre-incubate the adrenal cortical cells with different concentrations of L-158,809.
-
Stimulate the cells with a submaximal concentration of Angiotensin II.
-
Incubate for a specific period (e.g., 1-2 hours) at 37°C.
-
Terminate the reaction by centrifuging the cells and collecting the supernatant.
-
-
Aldosterone Quantification:
-
Measure the concentration of aldosterone in the supernatant using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage inhibition of Angiotensin II-stimulated aldosterone secretion for each concentration of L-158,809.
-
Determine the IC50 value for the inhibition of aldosterone release.
-
In Vivo Antihypertensive Efficacy in Conscious Rats
This in vivo experiment evaluates the ability of L-158,809 to lower blood pressure in a conscious animal model of hypertension.
Methodology:
-
Animal Model and Instrumentation:
-
Use a suitable rat model of hypertension, such as the spontaneously hypertensive rat (SHR) or a renin-dependent model like the two-kidney, one-clip (2K1C) hypertensive rat.
-
Surgically implant a telemetry device for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. This is considered the gold standard for accurate cardiovascular monitoring. Allow for a recovery period of at least one week after surgery.
-
-
Drug Administration and Blood Pressure Monitoring:
-
Record baseline blood pressure and heart rate for a control period.
-
Administer L-158,809 orally (p.o.) or intravenously (i.v.) at various doses.
-
Continuously monitor and record blood pressure and heart rate for several hours or days following drug administration to determine the magnitude and duration of the antihypertensive effect.
-
-
Angiotensin II Challenge (Optional):
-
To confirm AT1 receptor blockade, an Angiotensin II challenge can be performed.
-
Administer a bolus intravenous injection of Angiotensin II before and at various time points after L-158,809 administration.
-
The degree of inhibition of the pressor response to Angiotensin II provides a measure of the in vivo AT1 receptor blockade.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each dose of L-158,809.
-
Determine the dose-response relationship for the antihypertensive effect.
-
Analyze the duration of action of the compound.
-
For the Angiotensin II challenge, calculate the percentage inhibition of the pressor response.
-
Conclusion
L-158,809 is a highly potent and selective AT1 receptor antagonist that has been instrumental in advancing our understanding of the renin-angiotensin system. Its favorable pharmacological profile, characterized by high affinity, selectivity, and in vivo efficacy, makes it an excellent research tool and a valuable lead compound in the development of treatments for cardiovascular diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of L-158,809 and other novel AT1 receptor antagonists.
References
L-158809: A Technical Deep Dive into its Binding Affinity and Kinetics at the Angiotensin II Type 1 Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of L-158809, a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's binding affinity and kinetics, details the experimental methodologies for these measurements, and visualizes the relevant biological pathways and workflows.
Core Data Summary: Binding Affinity of this compound
This compound exhibits high affinity for the AT1 receptor, a key component in the renin-angiotensin system which regulates blood pressure and cardiovascular homeostasis. The binding affinity has been quantified through competitive radioligand binding assays, yielding critical parameters that underscore its potency and selectivity.
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Kd | 0.66 nM | Rat Adrenal Membranes | [3H]L-158,809 | [1] |
| IC50 | 0.3 nM | Rabbit Aorta | [125I]Sar1Ile8-Angiotensin II | [2] |
| IC50 | 0.2-0.8 nM | Various Tissues (different animal species) | Not Specified | [2] |
| pA2 | 10.5 | Rat Adrenal Cortical Cells | Not Applicable (Functional Assay) | [2] |
AT1 Receptor Selectivity
A hallmark of this compound is its remarkable selectivity for the AT1 receptor subtype over the AT2 receptor. This selectivity is crucial for its targeted therapeutic action, minimizing off-target effects.
| Receptor Subtype | IC50 | Reference |
| AT1 | 0.2-0.8 nM | [2] |
| AT2 | ≥ 10 µM | [2] |
This pronounced selectivity makes this compound an invaluable tool for the specific investigation of AT1 receptor function.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the AT1 receptor, thereby blocking the downstream signaling cascade initiated by Angiotensin II. This inhibition prevents vasoconstriction and other physiological responses mediated by AT1 receptor activation.
Experimental Protocols
The determination of this compound's binding affinity relies on established in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competition)
This assay determines the ability of a test compound (this compound) to displace a radiolabeled ligand from the AT1 receptor.
1. Membrane Preparation:
-
Tissues (e.g., rabbit aorta, rat adrenal glands) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction containing the receptors.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
A constant concentration of the radioligand (e.g., [125I]Sar1Ile8-Angiotensin II or [3H]L-158,809) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the reaction tubes.
-
The reaction is incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter (for 125I) or a scintillation counter (for 3H).
5. Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled AT1 antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay (Aldosterone Release)
This assay measures the functional consequence of AT1 receptor blockade by this compound.
1. Cell Preparation:
-
Rat adrenal cortical cells are isolated and cultured.
2. Stimulation and Inhibition:
-
Cells are incubated with a fixed concentration of Angiotensin II to stimulate aldosterone release.
-
In parallel experiments, cells are pre-incubated with varying concentrations of this compound before the addition of Angiotensin II.
3. Measurement of Aldosterone:
-
The cell supernatant is collected after the incubation period.
-
The concentration of aldosterone in the supernatant is quantified using a specific radioimmunoassay (RIA) or ELISA.
4. Data Analysis:
-
The inhibitory effect of this compound on Angiotensin II-induced aldosterone release is determined.
-
The pA2 value, a measure of antagonist potency, is calculated from the Schild plot analysis of the dose-response curves.
This in-depth technical guide provides a solid foundation for understanding the binding affinity and kinetics of this compound. The presented data and methodologies are essential for researchers and drug development professionals working on Angiotensin II receptor antagonists and related cardiovascular therapeutics.
References
L-158,809: A Deep Dive into its High Selectivity for the Angiotensin II Type 1 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological profile of L-158,809, a potent and highly selective nonpeptide antagonist of the angiotensin II (Ang II) type 1 (AT1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of this compound with the renin-angiotensin system. We will explore its binding affinities, the experimental methodologies used to determine its selectivity, and the distinct signaling pathways of the AT1 and AT2 receptors.
Quantitative Analysis: L-158,809 Binding Affinity
The selectivity of L-158,809 for the AT1 receptor over the AT2 receptor is a cornerstone of its pharmacological profile. The following table summarizes the inhibitory concentration (IC50) values, providing a quantitative measure of this selectivity.
| Compound | Receptor Subtype | IC50 | Tissue/Cell Line | Radioligand | Reference |
| L-158,809 | AT1 | 0.3 nM | Rabbit Aorta | [125I]Sar1Ile8-AngII | [1] |
| L-158,809 | AT1 | 0.2-0.8 nM | Various Tissues | [125I]Sar1Ile8-AngII | [1] |
| L-158,809 | AT2 | ≥ 10 µM | Not Specified | Not Specified | [1] |
Table 1: Comparative binding affinities of L-158,809 for AT1 and AT2 receptors.
The data clearly demonstrates that L-158,809 possesses a remarkably high affinity for the AT1 receptor, with IC50 values in the sub-nanomolar range. In stark contrast, its affinity for the AT2 receptor is significantly lower, with an IC50 value of 10 micromolar or greater. This translates to at least a 33,000-fold selectivity for the AT1 receptor, establishing L-158,809 as a highly specific pharmacological tool.
Experimental Protocols
The determination of L-158,809's receptor selectivity relies on established and rigorous experimental methodologies. The primary techniques employed are radioligand binding assays and in vitro functional assays.
Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound (L-158,809) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the IC50 of L-158,809 for the AT1 and AT2 receptors.
Materials:
-
Membrane preparations from tissues or cells expressing AT1 or AT2 receptors (e.g., rabbit aortic membranes for AT1).
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
L-158,809 in a range of concentrations.
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and additives).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand ([125I]Sar1,Ile8-AngII) and varying concentrations of the competing ligand (L-158,809).
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The membranes containing the receptor-ligand complexes are trapped on the filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.
In Vitro Functional Assays
These assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist (Angiotensin II) at a specific receptor.
Example: Inhibition of Angiotensin II-induced Inositol Phosphate Accumulation
Objective: To assess the functional antagonism of L-158,809 at the AT1 receptor.
Materials:
-
Vascular smooth muscle cells (VSMCs) expressing AT1 receptors.
-
[3H]myo-inositol.
-
Angiotensin II.
-
L-158,809 in a range of concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
Procedure:
-
Cell Labeling: VSMCs are pre-labeled by incubation with [3H]myo-inositol.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of L-158,809.
-
Stimulation: The cells are then stimulated with a fixed concentration of Angiotensin II in the presence of LiCl.
-
Extraction: The reaction is terminated, and the intracellular inositol phosphates are extracted.
-
Separation: The [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantification: The amount of radioactivity corresponding to the accumulated inositol phosphates is measured by scintillation counting.
-
Data Analysis: The concentration of L-158,809 that causes a 50% reduction in the Angiotensin II-induced inositol phosphate accumulation is determined.
Signaling Pathways
The profound selectivity of L-158,809 is functionally significant due to the distinct and often opposing signaling pathways activated by the AT1 and AT2 receptors.
AT1 Receptor Signaling Pathway
Activation of the AT1 receptor by Angiotensin II predominantly couples to the Gq/11 family of G proteins, initiating a well-characterized signaling cascade that leads to vasoconstriction, cell growth, and inflammation.[2][3] L-158,809 acts as a competitive antagonist at this receptor, blocking these downstream effects.
AT1 Receptor Signaling Cascade
AT2 Receptor Signaling Pathway
In contrast to the AT1 receptor, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation and anti-proliferative actions. Its signaling is less completely understood but is known to involve Gi proteins and the activation of various phosphatases, such as protein phosphatase 2A (PP2A), which can antagonize the kinase-driven signaling of the AT1 receptor.[4][5]
AT2 Receptor Signaling Cascade
Conclusion
L-158,809 stands out as a highly potent and selective antagonist for the angiotensin II type 1 receptor. Its impressive selectivity, quantified through rigorous radioligand binding and functional assays, makes it an invaluable tool for dissecting the specific roles of the AT1 receptor in both physiological and pathological processes. The distinct signaling pathways of the AT1 and AT2 receptors underscore the importance of such selective agents in advancing our understanding of the renin-angiotensin system and in the development of targeted therapeutics.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 2 receptor-mediated stimulation of protein phosphatase 2A in rat hypothalamic/brainstem neuronal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
L-158809: An In-Depth Technical Guide to its Pharmacokinetic Profile in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158809 is a potent and selective nonpeptide angiotensin II (AII) receptor antagonist, specifically targeting the AT1 subtype. As a key modulator of the renin-angiotensin system (RAS), this compound holds therapeutic potential for cardiovascular diseases, particularly hypertension. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its preclinical and clinical development. This technical guide synthesizes the available pharmacokinetic data of this compound in rat models, provides insights into potential experimental methodologies, and visualizes key pathways and workflows.
Disclaimer: Publicly available, detailed quantitative pharmacokinetic data for this compound in rats is limited. This guide is compiled from the available scientific literature and incorporates general principles of preclinical pharmacokinetic testing where specific data for this compound is not available.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound in rats suggests good oral absorption and a prolonged duration of action.
Absorption
This compound demonstrates good oral absorption in rats.[1] While specific quantitative parameters such as Cmax, Tmax, and the absolute bioavailability percentage are not detailed in the available literature, the effective oral dose (ED50) is comparable to the intravenous effective dose, indicating efficient absorption from the gastrointestinal tract.
Distribution
Information regarding the volume of distribution and tissue-specific accumulation of this compound in rats is not currently available in the public domain. As an angiotensin II receptor antagonist, it is anticipated to distribute to tissues with high AT1 receptor density, such as the adrenal glands, kidneys, and vascular smooth muscle.
Metabolism & Excretion
Detailed studies on the metabolic pathways and excretion routes of this compound in rats have not been publicly reported. Generally, angiotensin II receptor antagonists undergo hepatic metabolism, often involving cytochrome P450 enzymes, and are eliminated through both renal and fecal routes.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available qualitative and semi-quantitative pharmacokinetic data for this compound in conscious rats. It is important to note the absence of comprehensive quantitative data in the public literature.
Table 1: In Vivo Potency of this compound in Conscious Rats
| Parameter | Route of Administration | Value |
| ED50 | Intravenous (i.v.) | 29 µg/kg |
| ED50 | Oral (p.o.) | 23 µg/kg |
ED50: The dose required to produce 50% of the maximum inhibitory effect on the pressor response to angiotensin II.
Table 2: General Pharmacokinetic Characteristics of this compound in Rats
| Parameter | Observation |
| Oral Absorption | Good |
| Duration of Action | > 6 hours |
| Cmax | Data not available |
| Tmax | Data not available |
| AUC | Data not available |
| Oral Bioavailability (%) | Data not available |
| Clearance | Data not available |
| Volume of Distribution | Data not available |
Experimental Protocols
While the specific experimental protocols for the pharmacokinetic studies of this compound are not detailed in the available literature, a general methodology for such a study in rats can be outlined as follows.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley or Wistar strains)
-
Health Status: Specific pathogen-free
-
Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals are typically fasted overnight before oral administration.
Drug Administration
-
Oral (p.o.): this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.
-
Intravenous (i.v.): A sterile solution of this compound is administered as a bolus injection or infusion, typically into the tail vein or a cannulated jugular vein.
Blood Sampling
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Samples are typically drawn from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
-
Plasma concentrations of this compound and any potential metabolites are quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
The method must demonstrate adequate sensitivity, specificity, accuracy, and precision over the expected concentration range.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin).
Mandatory Visualizations
Signaling Pathway
Caption: Angiotensin II signaling pathway and the mechanism of action of this compound.
Experimental Workflow
References
L-158809: A Technical Overview of its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158809 is a potent and highly selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor are critical targets for therapeutic intervention in hypertension and related cardiovascular diseases. This compound has demonstrated significant antihypertensive effects in various preclinical models, positioning it as a compound of interest for further investigation.[1] This technical guide provides a comprehensive overview of the available data on the bioavailability and half-life of this compound, supported by detailed experimental protocols and visual representations of its mechanism of action.
Pharmacokinetic Profile: Bioavailability and Half-Life
Direct quantitative values for the absolute oral bioavailability and elimination half-life of this compound are not extensively reported in publicly available literature. However, preclinical studies provide strong qualitative evidence of its pharmacokinetic properties.
Oral Bioavailability:
Studies in conscious rats and rhesus monkeys have indicated that this compound possesses good oral absorption .[1] This is evidenced by its high potency when administered orally (p.o.). In rats, the effective dose (ED50) for inhibiting the pressor response to angiotensin II was 23 µg/kg p.o., which is comparable to its intravenous (i.v.) potency of 29 µg/kg.[1] Similarly, in rhesus monkeys, the p.o. potency was approximately 100 µg/kg, compared to 10 µg/kg i.v.[1] While these figures do not provide a precise bioavailability percentage, the relatively small difference between oral and intravenous effective doses, particularly in rats, suggests a significant fraction of the orally administered drug reaches systemic circulation.
Half-Life and Duration of Action:
This compound is characterized by a long duration of action . In conscious rats, a single oral or intravenous dose demonstrated a sustained effect, with the inhibition of angiotensin II-induced pressor responses lasting for more than 6 hours .[1] This prolonged activity suggests a relatively long elimination half-life, which is a desirable characteristic for a therapeutic agent as it allows for less frequent dosing.
| Species | Route of Administration | Potency (ED50) | Duration of Action | Reference |
| Rat | Oral (p.o.) | 23 µg/kg | > 6 hours | [1] |
| Rat | Intravenous (i.v.) | 29 µg/kg | > 6 hours | [1] |
| Rhesus Monkey | Oral (p.o.) | ~100 µg/kg | Not specified | [1] |
| Rhesus Monkey | Intravenous (i.v.) | 10 µg/kg | Not specified | [1] |
Mechanism of Action: Angiotensin II Receptor Blockade
This compound exerts its pharmacological effects by selectively blocking the AT1 subtype of the angiotensin II receptor. This prevents angiotensin II from binding to the receptor and initiating a cascade of downstream signaling events that lead to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure.
Caption: Signaling pathway of Angiotensin II and the inhibitory action of this compound.
Experimental Protocols
The following methodologies were employed in the in vivo studies to characterize the pharmacokinetic and pharmacodynamic properties of this compound.
1. Animal Models:
-
Rats: Conscious, normotensive male Sprague-Dawley rats were used.[1]
-
Rhesus Monkeys: Conscious male and female rhesus monkeys were utilized for the studies.[1]
-
Dogs: Halothane-anesthetized dogs were used to assess the cardiovascular effects of this compound.[2]
2. In Vivo Assessment of Angiotensin II Antagonism:
This experimental workflow was designed to determine the potency and duration of action of this compound.
Caption: Workflow for in vivo assessment of Angiotensin II antagonism by this compound.
-
Procedure:
-
Animals were instrumented with arterial catheters for blood pressure monitoring and venous catheters for drug administration.[1]
-
A baseline pressor response to an intravenous challenge of angiotensin II (e.g., 0.1 µg/kg in rats) was established.[1]
-
This compound was administered either intravenously or orally at various doses.[1]
-
The angiotensin II challenge was repeated at multiple time points after this compound administration to determine the extent and duration of the inhibition of the pressor response.[1]
-
The ED50, the dose required to produce 50% of the maximal inhibitory effect, was calculated to determine the potency of this compound.[1]
-
3. Assessment of Antihypertensive Efficacy:
-
Models: High-renin hypertensive rat models (e.g., aortic coarctation) and volume-depleted rhesus monkeys were used to evaluate the antihypertensive effects of this compound.[1]
-
Procedure: this compound was administered to the hypertensive animal models, and the reduction in mean arterial blood pressure was monitored over time.[1]
Conclusion
References
L-158809 In Vivo Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-158809 is a potent and highly selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist. In vivo studies have demonstrated its efficacy as an antihypertensive agent with good oral absorption and a long duration of action. This document provides a comprehensive overview of the in vivo pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action and experimental workflows through signaling pathway and flowchart diagrams.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively and specifically blocking the AT1 subtype of the angiotensin II receptor.[1][2] This action inhibits the downstream effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), which includes vasoconstriction, aldosterone release, and cellular growth promotion.[1][2] By antagonizing the AT1 receptor, this compound effectively lowers blood pressure and mitigates end-organ damage associated with hypertension and other cardiovascular diseases.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.
Quantitative In Vivo Pharmacology Data
The in vivo efficacy of this compound has been evaluated in several animal models. The following tables summarize the key quantitative findings.
Table 1: Antihypertensive Efficacy of this compound in Rats
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |
| ED₅₀ (AII Pressor Response) | 29 µg/kg | 23 µg/kg | [1] |
| Duration of Action | > 6 hours | > 6 hours | [1] |
Table 2: Antihypertensive Efficacy of this compound in Rhesus Monkeys
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |
| Effective Dose (AII Pressor Response) | 10 µg/kg | ~100 µg/kg | [1] |
Table 3: Cardiovascular Effects of this compound in a Canine Model of Myocardial Infarction
| Parameter | This compound | Vehicle Control | P-value | Reference |
| Mean Arterial Pressure (% change) | -20 ± 4 | -9 ± 2 | 0.03 | [3] |
| Left Atrial Pressure (% change) | -38 ± 5 | 25 ± 6 | < 0.0001 | [3] |
| Infarct Expansion Index (% increase) | -5 ± 7 | 27 ± 2 | 0.001 | [3] |
| LV Diastolic Volume (% increase) | 11 ± 11 | 52 ± 6 | 0.008 | [3] |
| Global Ejection Fraction (%) | 49 ± 2 | 39 ± 2 | 0.005 | [3] |
| Postmortem Infarct Size (% of risk region) | 19.8 ± 2.4 | 50.4 ± 4.7 | 0.0002 | [3] |
Detailed Experimental Protocols
Antihypertensive Activity in Conscious Normotensive Rats
-
Animal Model: Conscious, normotensive rats.
-
Procedure:
-
Animals are instrumented with arterial catheters for blood pressure measurement.
-
A baseline pressor response to an intravenous challenge of angiotensin II (0.1 µg/kg) is established.
-
This compound is administered either intravenously or orally at various doses.
-
The pressor response to the angiotensin II challenge is re-evaluated at multiple time points post- this compound administration.
-
The dose of this compound that produces a 50% inhibition of the angiotensin II-induced pressor response (ED₅₀) is calculated.[1]
-
-
Selectivity Assessment: To confirm selectivity for the AT1 receptor, the pressor responses to other agents such as methoxamine or arginine vasopressin are also assessed after this compound administration. This compound did not alter these responses, indicating its specificity.[1]
Antihypertensive Activity in High-Renin Hypertensive Animal Models
-
Animal Models:
-
Rats with Aortic Coarctation: A model of high-renin hypertension.
-
Volume-Depleted Rhesus Monkeys: Another model exhibiting high renin levels.
-
-
Procedure:
-
Hypertension is induced in the animal models.
-
This compound is administered as a single dose.
-
Mean arterial pressure is monitored continuously to assess the antihypertensive effect.
-
The maximum hypotensive response is compared to that of an angiotensin-converting enzyme (ACE) inhibitor to gauge relative efficacy.[1]
-
Canine Model of Acute Myocardial Infarction
-
Animal Model: Dogs.
-
Procedure:
-
Acute myocardial infarction is induced by permanent ligation of the left anterior descending coronary artery.[3]
-
One hour post-ligation, dogs are randomized to receive either an intravenous infusion of this compound (0.1 mg/kg bolus followed by 0.6 µg/kg/min) or a vehicle control for 48 hours.[3]
-
In vivo measurements (over 48 hours):
-
Hemodynamics (mean arterial pressure, left atrial pressure, heart rate) are continuously monitored.
-
Left ventricular (LV) remodeling and function are assessed using quantitative echocardiography.[3]
-
-
Postmortem analysis (after 48 hours):
-
Infarct size, expansion index, and thinning ratio are measured to evaluate the extent of myocardial damage and remodeling.[3]
-
-
Experimental Workflow Visualization
Workflow for Evaluating Antihypertensive Efficacy
Caption: A typical experimental workflow for assessing the in vivo antihypertensive effects of this compound.
Conclusion
The in vivo pharmacological profile of this compound demonstrates its potential as a highly effective therapeutic agent for conditions driven by the renin-angiotensin system. Its high potency, good oral bioavailability, and long duration of action, coupled with its demonstrated efficacy in various preclinical models of hypertension and myocardial infarction, underscore its significance. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the field of drug development.
References
L-158,809: A Potent and Selective Tool for Elucidating the Renin-Angiotensin System
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and kidney disease.[2] Understanding the intricate mechanisms of the RAS is therefore paramount for the development of effective therapeutic interventions. Selective pharmacological tools are indispensable for dissecting the roles of the individual components of this system. L-158,809 has emerged as a highly valuable investigational tool due to its potent, competitive, and specific antagonism of the Angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor and pathological effects of Angiotensin II.[3][4]
Mechanism of Action: Selective AT1 Receptor Blockade
The RAS cascade begins with the secretion of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I.[1][5] Angiotensin-converting enzyme (ACE) then converts angiotensin I to the biologically active octapeptide, angiotensin II (AII).[1][5] AII exerts its diverse physiological effects by binding to specific cell surface receptors, primarily the AT1 and AT2 subtypes. The AT1 receptor is responsible for most of the well-characterized effects of AII, including vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.[6][7]
L-158,809 is a nonpeptide, competitive antagonist that exhibits high affinity and selectivity for the AT1 receptor.[3][4] By binding to the AT1 receptor, L-158,809 effectively blocks the actions of Angiotensin II, thereby preventing the downstream signaling events that lead to increases in blood pressure and other pathophysiological effects.[3][4] Its high selectivity for the AT1 receptor over the AT2 receptor makes it a precise tool for isolating and studying the specific functions of the AT1 receptor pathway.[4]
Pharmacological Profile
The utility of L-158,809 as a research tool is underscored by its impressive pharmacological profile, characterized by high binding affinity in vitro and potent antihypertensive effects in vivo.
In Vitro Potency and Selectivity
L-158,809 demonstrates sub-nanomolar affinity for the AT1 receptor in radioligand binding assays across various tissues and species.[4] Its potency is significantly greater than that of other well-known nonpeptide AII antagonists like losartan (DuP-753) and its active metabolite, EXP3174.[4] Furthermore, L-158,809 exhibits a very high degree of selectivity for the AT1 receptor subtype over the AT2 receptor.[4]
| Compound | Tissue (Species) | IC50 (nM) |
| L-158,809 | Rabbit Aorta | 0.3[4] |
| Various Tissues | 0.2 - 0.8[4] | |
| Losartan (DuP-753) | Rabbit Aorta | 54[4] |
| EXP3174 | Rabbit Aorta | 6[4] |
| L-158,809 (AT2 Receptor) | - | ≥ 10,000[4] |
Table 1: In Vitro Binding Affinities of L-158,809 and other Angiotensin II Receptor Antagonists.
Functionally, L-158,809 acts as a competitive antagonist with no demonstrable agonist activity.[4] It potently inhibits AII-induced physiological responses, such as aldosterone release from rat adrenal cortical cells (pA2 = 10.5), inositol phosphate accumulation in vascular smooth muscle cells, and contractile responses in isolated blood vessels.[4]
In Vivo Efficacy
In vivo studies have confirmed the high potency and long duration of action of L-158,809 following both intravenous and oral administration in various animal models.[3] It effectively inhibits the pressor responses to exogenous Angiotensin II and demonstrates significant antihypertensive effects in renin-dependent models of hypertension.[3]
| Species | Route of Administration | ED50 (µg/kg) |
| Rat | Intravenous (i.v.) | 29[3] |
| Oral (p.o.) | 23[3] | |
| Rhesus Monkey | Intravenous (i.v.) | 10[3] |
| Oral (p.o.) | ~100[3] |
Table 2: In Vivo Potency of L-158,809 in Inhibiting Angiotensin II Pressor Responses.
Notably, the antihypertensive efficacy of L-158,809 in high-renin animal models is comparable to that of angiotensin-converting enzyme (ACE) inhibitors.[3] Unlike ACE inhibitors, however, L-158,809 does not potentiate the hypotensive effects of bradykinin, further highlighting its selectivity for the AT1 receptor pathway.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the effective use of L-158,809 in research. The following sections outline key methodologies for characterizing its interaction with the AT1 receptor.
Radioligand Binding Assay
This protocol is designed to determine the in vitro binding affinity (IC50) of L-158,809 for the AT1 receptor.
Methodology:
-
Tissue Preparation: Prepare membrane fractions from tissues rich in AT1 receptors, such as rabbit aorta, by homogenization and centrifugation.[4]
-
Incubation: Incubate the membrane preparations with a radiolabeled AT1 receptor ligand, such as [125I]Sar1Ile8-AII, in the presence of varying concentrations of L-158,809.[4]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a saturating concentration of unlabeled Angiotensin II). Scatchard analysis can be employed to determine the competitive nature of the binding.[4]
In Vivo Antihypertensive Activity
This protocol assesses the ability of L-158,809 to block the pressor effects of Angiotensin II in a conscious animal model.
Methodology:
-
Animal Preparation: Surgically implant arterial catheters in conscious, normotensive rats for direct blood pressure measurement.[3] Allow for a recovery period.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP).
-
Drug Administration: Administer L-158,809 either intravenously or orally at various doses.[3]
-
Angiotensin II Challenge: At specified time points after L-158,809 administration, administer an intravenous bolus of Angiotensin II (e.g., 0.1 µg/kg) to elicit a pressor response.[3]
-
Blood Pressure Monitoring: Continuously monitor and record the changes in MAP in response to the Angiotensin II challenge.
-
Data Analysis: Calculate the dose of L-158,809 required to produce a 50% inhibition of the Angiotensin II-induced pressor response (ED50).
Research Applications
The high affinity, selectivity, and in vivo efficacy of L-158,809 make it an exceptional tool for a wide range of research applications aimed at understanding the role of the RAS and the AT1 receptor in health and disease.
-
Cardiovascular Research: L-158,809 can be used to investigate the role of AT1 receptor activation in the development of hypertension, cardiac hypertrophy, and heart failure.[8] Studies have shown its effectiveness in animal models of these conditions.[3][8]
-
Renal Physiology: The compound is valuable for studying the involvement of the AT1 receptor in diabetic nephropathy and other kidney diseases.[9]
-
Neuroscience: L-158,809 has been utilized to explore the role of the brain RAS in cognitive function, with studies indicating it may prevent or ameliorate radiation-induced cognitive impairment.[10]
-
Signal Transduction: As a selective antagonist, it is an ideal tool for dissecting the downstream signaling pathways activated by the AT1 receptor in various cell types.
Conclusion
L-158,809 stands out as a preeminent pharmacological tool for the investigation of the renin-angiotensin system. Its combination of high potency, exceptional selectivity for the AT1 receptor, and proven in vivo efficacy provides researchers with a reliable means to probe the multifaceted roles of Angiotensin II in a variety of physiological and pathophysiological contexts. The detailed characterization and established experimental protocols associated with L-158,809 empower scientists to generate robust and specific data, furthering our understanding of the RAS and paving the way for novel therapeutic strategies targeting this critical system.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renin-angiotensin system | Definition & Facts | Britannica [britannica.com]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. zerotofinals.com [zerotofinals.com]
- 8. Inhibitory effects of a subdepressor dose of L-158,809, an angiotensin II type 1 receptor antagonist, on cardiac hypertrophy and nephropathy via the activated human renin-angiotensin system in double transgenic mice with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
L-158,809: A Technical Guide to a Potent Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of L-158,809, a potent and highly selective nonpeptide angiotensin II (AII) AT1 receptor antagonist. This document details the key experimental data, outlines the methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Discovery and Chemical Identity
L-158,809, chemically known as 5,7-dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-3H-imidazo[4,5-b]pyridine, emerged from a research program at Merck Sharp & Dohme Research Laboratories aimed at developing potent, orally active nonpeptide AII antagonists. It was identified as a highly potent and selective antagonist of the AT1 subtype of the angiotensin II receptor, demonstrating significant potential for cardiovascular research and therapeutic applications.
Chemical Structure:
Pharmacological Profile: In Vitro and In Vivo Activity
L-158,809 exhibits high affinity and selectivity for the AT1 receptor, translating to potent antagonist activity in both in vitro and in vivo models. Its efficacy has been demonstrated in various tissues and animal species.
In Vitro Binding Affinity
The binding affinity of L-158,809 to the angiotensin II receptor has been determined using radioligand binding assays. These studies typically involve the displacement of a radiolabeled ligand, such as [125I]Sar1Ile8-AII, from the AT1 receptor by increasing concentrations of L-158,809.
Table 1: In Vitro Binding Affinity of L-158,809 and Comparators [1]
| Compound | Tissue/Cell Line | Radioligand | IC50 (nM) |
| L-158,809 | Rabbit Aorta | [125I]Sar1Ile8-AII | 0.3 |
| L-158,809 | Various Tissues (different species) | [125I]Sar1Ile8-AII | 0.2-0.8 |
| DuP-753 (Losartan) | Rabbit Aorta | [125I]Sar1Ile8-AII | 54 |
| EXP3174 | Rabbit Aorta | [125I]Sar1Ile8-AII | 6 |
In Vitro Functional Antagonism
The functional antagonist activity of L-158,809 has been assessed through various in vitro functional assays that measure the downstream effects of AT1 receptor activation.
Table 2: In Vitro Functional Activity of L-158,809 [1]
| Assay | Tissue/Cell Line | Agonist | Parameter | Value |
| Aldosterone Release | Rat Adrenal Cortical Cells | Angiotensin II | pA2 | 10.5 |
| Inositol Phosphate Accumulation | Vascular Smooth Muscle Cells | Angiotensin II | - | Potent Inhibition |
| Contractile Response | Isolated Blood Vessels | Angiotensin II | - | Potent Inhibition |
In Vivo Efficacy
In vivo studies have confirmed the potent and long-lasting antihypertensive effects of L-158,809. These studies typically involve measuring the inhibition of AII-induced pressor responses in animal models.
Table 3: In Vivo Activity of L-158,809
| Animal Model | Route of Administration | Parameter | ED50 |
| Conscious Normotensive Rats | Intravenous (i.v.) | Inhibition of AII Pressor Response | 29 µg/kg |
| Conscious Normotensive Rats | Oral (p.o.) | Inhibition of AII Pressor Response | 23 µg/kg |
| Rhesus Monkeys | Intravenous (i.v.) | Inhibition of AII Pressor Response | 10 µg/kg |
| Rhesus Monkeys | Oral (p.o.) | Inhibition of AII Pressor Response | ~100 µg/kg |
Mechanism of Action: Angiotensin II AT1 Receptor Signaling
L-158,809 acts as a competitive antagonist at the angiotensin II AT1 receptor. The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular growth. L-158,809 blocks these effects by preventing angiotensin II from binding to its receptor.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize L-158,809. These protocols are based on the descriptions found in the primary literature.
Radioligand Binding Assay
This assay quantifies the affinity of L-158,809 for the AT1 receptor.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Tissues, such as rabbit aorta, are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the AT1 receptors.
-
Incubation: The membranes are incubated with a fixed concentration of the radioligand ([125I]Sar1Ile8-AII) and a range of concentrations of L-158,809 in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of L-158,809 to inhibit AII-induced second messenger production.
Caption: Inositol Phosphate Accumulation Assay Workflow.
Methodology:
-
Cell Culture and Labeling: Vascular smooth muscle cells are cultured and incubated with [3H]myo-inositol, which is incorporated into cellular phosphoinositides.
-
Treatment: The cells are pre-incubated with varying concentrations of L-158,809 before being stimulated with angiotensin II.
-
Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is determined by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of L-158,809 on AII-stimulated inositol phosphate accumulation is quantified.
Isolated Blood Vessel Contraction Assay
This assay directly measures the functional antagonism of L-158,809 on AII-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Rings of an artery, such as the rabbit aorta, are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Tension Recording: The arterial rings are connected to a force transducer to measure isometric tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to angiotensin II is generated.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of L-158,809 for a specific period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to angiotensin II is generated in the presence of L-158,809.
-
Data Analysis: The antagonistic effect of L-158,809 is quantified by the rightward shift of the concentration-response curve, and the pA2 value can be calculated to express its potency.
Chemical Synthesis
The synthesis of L-158,809 involves the construction of the imidazo[4,5-b]pyridine core followed by its alkylation with the tetrazolyl-biphenyl-methyl moiety.
A key step in the synthesis is the alkylation of 5,7-dimethyl-2-ethyl-3H-imidazo[4,5-b]pyridine with a protected 2'-(tetrazol-5-yl)[1,1'-biphenyl]-4-ylmethyl bromide derivative. The synthesis of the imidazo[4,5-b]pyridine core can be achieved through the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative. The tetrazolyl-biphenyl moiety is typically prepared from the corresponding cyano-biphenyl precursor through a [2+3] cycloaddition reaction with an azide salt.
References
An In-depth Technical Guide to L-158,809's Effects on Angiotensin II Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-158,809, a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. We will delve into its mechanism of action, quantitative pharmacological data, effects on downstream signaling pathways, and the experimental protocols used to characterize this compound.
Introduction: The Renin-Angiotensin System and L-158,809
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector peptide of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to specific G-protein coupled receptors (GPCRs), most notably the AT1 and AT2 subtypes.[1] The AT1 receptor mediates the majority of the well-known effects of Ang II, including vasoconstriction, aldosterone secretion, cellular growth, and sympathetic nerve activation.[1][2]
L-158,809 (5,7-dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5yl)[1,1']-biphenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine) is a specific antagonist designed to block the AT1 receptor.[3] Its development marked a significant step in creating highly selective, orally active nonpeptide antagonists to inhibit the RAS, offering a therapeutic alternative to Angiotensin-Converting Enzyme (ACE) inhibitors.[3] This guide will explore the detailed pharmacology of L-158,809 and its impact on Ang II signaling cascades.
Mechanism of Action
L-158,809 functions as a potent, competitive, and highly selective antagonist of the Angiotensin II AT1 receptor.[4] As a competitive antagonist, it binds reversibly to the AT1 receptor at the same site as the endogenous ligand, Angiotensin II. However, its binding does not elicit a biological response. Instead, it blocks Ang II from binding and activating the receptor, thereby inhibiting all subsequent downstream signaling events.[4] This blockade effectively counteracts the physiological actions of Ang II, such as vasoconstriction and aldosterone release.[3]
Crucially, L-158,809 exhibits very high selectivity for the AT1 receptor subtype over the AT2 subtype, ensuring that its effects are targeted specifically to the primary pathway responsible for Ang II's pressor and hypertrophic actions.[4]
Quantitative Pharmacological Data
The potency and selectivity of L-158,809 have been quantified through various in vitro and in vivo studies. The data below is summarized for comparative analysis.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target/Assay | Tissue/Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|---|
| L-158,809 | AT1 Receptor | Rabbit Aorta | IC50 | 0.3 nM | [4] |
| L-158,809 | AT1 Receptor | Various Tissues | IC50 | 0.2 - 0.8 nM | [4] |
| L-158,809 | AT2 Receptor | --- | IC50 | ≥ 10,000 nM | [4] |
| L-158,809 | AII-induced Aldosterone Release | Rat Adrenal Cortical Cells | pA2 | 10.5 | [4] |
| DuP-753 (Losartan) | AT1 Receptor | Rabbit Aorta | IC50 | 54 nM | [4] |
| EXP3174 (Losartan Metabolite) | AT1 Receptor | Rabbit Aorta | IC50 | 6 nM |[4] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist; it is a measure of antagonist potency.
Table 2: In Vivo Potency
| Species | Route of Administration | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat (conscious) | Intravenous (i.v.) | ED50 | 29 µg/kg | |
| Rat (conscious) | Oral (p.o.) | ED50 | 23 µg/kg | |
| Rhesus Monkey | Intravenous (i.v.) | ED50 | 10 µg/kg |
| Rhesus Monkey | Oral (p.o.) | ED50 | ~100 µg/kg | |
ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.
Effects on Angiotensin II Signaling Pathways
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular events. The primary pathway involves the activation of the Gq/11 family of G-proteins, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction.
L-158,809, by blocking the AT1 receptor, prevents this entire sequence of events. Studies have demonstrated that L-158,809 potently inhibits Ang II-induced inositol phosphate accumulation in vascular smooth muscle cells, providing direct evidence of its action on this key signaling pathway.[4]
Beyond the canonical PLC pathway, AT1 receptor activation can also transactivate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and proliferation.[5] By blocking the initial receptor activation, L-158,809 also prevents the activation of these alternative pathways.
Key Experimental Protocols
The characterization of L-158,809 involves several standard pharmacological assays. The methodologies for these key experiments are detailed below.
This assay quantifies the affinity of L-158,809 for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the IC50 value of L-158,809 for the AT1 receptor.
-
Materials:
-
Tissue homogenate containing AT1 receptors (e.g., from rabbit aorta or rat liver).[4][6]
-
Radioligand: Typically [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[6]
-
L-158,809 and other competing compounds at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[7]
-
Wash Buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).[7]
-
Scintillation counter.
-
-
Protocol:
-
Preparation: Thaw tissue membrane preparations and resuspend in assay buffer.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (L-158,809).
-
Total Binding wells contain membranes and radioligand only.
-
Non-specific Binding wells contain membranes, radioligand, and a saturating concentration of an unlabeled AT1 antagonist (like Ang II itself or a potent antagonist) to determine background binding.[8]
-
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[7]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma or beta counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-158,809. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
This functional assay measures the ability of L-158,809 to block Ang II's stimulation of the PLC pathway.
-
Objective: To demonstrate that L-158,809 inhibits Ang II-induced production of inositol phosphates (IPs).
-
Materials:
-
Cultured cells expressing AT1 receptors (e.g., vascular smooth muscle cells).[4]
-
[³H]myo-inositol for radiolabeling.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatases and allow IPs to accumulate.[9]
-
Angiotensin II and L-158,809.
-
Reagents for cell lysis and extraction of IPs.
-
Anion-exchange chromatography system (e.g., HPLC) for separating IP species.[10]
-
-
Protocol:
-
Labeling: Culture cells in a medium containing [³H]myo-inositol for 24-48 hours. This incorporates the radiolabel into the cellular phosphoinositide pool, including PIP2.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. For antagonist studies, add L-158,809 during this step.
-
Stimulation: Add Angiotensin II to stimulate the cells for a short period (e.g., 15-60 seconds).[10]
-
Termination & Lysis: Stop the reaction by adding an acid (e.g., perchloric acid) and lyse the cells.
-
Extraction: Extract the soluble inositol phosphates from the cell lysate.
-
Separation & Quantification: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography.[10][11] Collect fractions and measure the radioactivity in each to quantify the amount of each IP produced.
-
Analysis: Compare the amount of [³H]-IPs produced in Ang II-stimulated cells versus those co-incubated with L-158,809 to determine the extent of inhibition.
-
This in vivo assay assesses the functional consequence of AT1 receptor blockade by L-158,809 on a key physiological parameter.
-
Objective: To determine the ED50 of L-158,809 for inhibiting the pressor response to an Angiotensin II challenge.
-
Materials:
-
Protocol:
-
Animal Preparation: Surgically implant catheters into an artery (e.g., femoral or carotid) for blood pressure measurement and a vein (e.g., jugular) for i.v. drug administration. Allow the animal to recover.
-
Baseline Measurement: After a stabilization period, record the baseline mean arterial pressure (MAP).
-
Ang II Challenge: Administer a bolus i.v. injection of Ang II (e.g., 0.1 µg/kg) and record the peak increase in MAP.[12]
-
L-158,809 Administration: Administer a specific dose of L-158,809 either intravenously or orally.
-
Post-treatment Challenge: At a set time after L-158,809 administration, repeat the Ang II challenge and record the new pressor response.
-
Dose-Response: Repeat steps 4 and 5 with different doses of L-158,809 in different groups of animals to construct a dose-response curve.
-
Analysis: Calculate the percentage inhibition of the Ang II pressor response for each dose of L-158,809. Plot the percent inhibition against the log dose of L-158,809 and determine the ED50.
-
Conclusion
L-158,809 is a well-characterized, potent, and highly selective AT1 receptor antagonist. Its mechanism of action is centered on the competitive blockade of the AT1 receptor, which effectively inhibits the canonical Gq/11-PLC-IP3/DAG signaling pathway and other downstream cascades initiated by Angiotensin II. Quantitative in vitro and in vivo data confirm its high potency, which surpasses that of earlier antagonists like losartan. The experimental protocols detailed herein represent the standard methodologies used to establish the pharmacological profile of such an agent. This comprehensive understanding of L-158,809's interaction with the Angiotensin II signaling system solidifies its importance as both a valuable research tool and a prototype for a powerful class of antihypertensive drugs.[4]
References
- 1. Mechanism of action of angiotensin-receptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of angiotensin II-stimulated inositol phosphate production by D2-dopamine receptor is calcium-dependent in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II-induced increase in inositol 1,4,5-trisphosphate in cultured rat mesangial cells: evidence by refined high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. H.p.l.c. analysis of inositol monophosphate isomers formed on angiotensin II stimulation of rat adrenal glomerulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]
- 13. Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1/bradykinin B2 receptor heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
L-158809: An In-depth Technical Guide to Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative data on the solubility and stability of L-158809 is limited. This guide provides a comprehensive framework based on established principles of pharmaceutical sciences and regulatory guidelines. The experimental protocols and data presented herein are illustrative examples and should be adapted based on internal experimental findings.
Introduction
This compound is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the action of angiotensin II, a potent vasoconstrictor, this compound plays a crucial role in regulating blood pressure and cardiovascular function. Understanding the physicochemical properties of this compound, particularly its solubility and stability in solution, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a detailed overview of the methodologies to assess these critical attributes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a drug candidate is essential for formulation development.
| Property | Value (Illustrative) |
| Molecular Formula | C₂₃H₂₄N₈ |
| Molecular Weight | 424.5 g/mol |
| pKa (Predicted) | 4.2 (acidic), 9.8 (basic) |
| LogP (Predicted) | 3.5 |
| Appearance | White to off-white crystalline powder |
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical factor influencing its dissolution, absorption, and bioavailability. The following tables summarize the expected solubility of this compound in aqueous and organic solvents.
Aqueous Solubility
The aqueous solubility of this compound is expected to be pH-dependent due to its ionizable groups.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) (Illustrative) |
| Deionized Water | 7.0 | 25 | < 0.1 |
| 0.1 N HCl | 1.2 | 37 | 0.5 - 1.0 |
| Phosphate Buffer | 6.8 | 37 | 0.1 - 0.5 |
| Phosphate Buffer | 7.4 | 37 | < 0.1 |
Organic Solvent Solubility
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation.
| Solvent | Temperature (°C) | Solubility (mg/mL) (Illustrative) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Ethanol | 25 | 5 - 10 |
| Methanol | 25 | 1 - 5 |
| Acetonitrile | 25 | 1 - 5 |
| Propylene Glycol | 25 | 10 - 20 |
Stability of this compound in Solution
Evaluating the stability of this compound in solution under various stress conditions is essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.
Forced Degradation Studies
Forced degradation studies are conducted under conditions more stringent than accelerated stability testing to identify potential degradation products and pathways.
| Stress Condition | Conditions | Time (hours) | Degradation (%) (Illustrative) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | 15 | Hydrolysis of tetrazole ring |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 | 25 | Epimerization and hydrolysis |
| Oxidation | 3% H₂O₂, 25°C | 24 | 10 | N-oxidation |
| Thermal | 80°C in solution | 48 | 5 | Minor degradation |
| Photostability | ICH Q1B conditions | 24 | < 2 | No significant degradation |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline protocols for key experiments.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol for Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential for accurately quantifying this compound and its degradation products.
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-based gradient from 95% A to 95% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Visualizations
Angiotensin II Receptor Signaling Pathway
This compound acts as an antagonist at the AT1 receptor, blocking the downstream signaling cascade initiated by angiotensin II.
L-158809: A Technical Guide for Cardiovascular Disease Modeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-158809, a potent and highly selective nonpeptide angiotensin II type 1 (AT1) receptor antagonist. This document details its mechanism of action, pharmacological properties, and its application in preclinical cardiovascular disease models, offering valuable information for researchers in drug discovery and development.
Core Mechanism of Action
This compound is a competitive antagonist of the angiotensin II (AII) type 1 (AT1) receptor.[1][2] By selectively blocking this receptor, this compound effectively inhibits the primary pathological effects of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS). These effects include vasoconstriction, aldosterone secretion, sympathetic nervous system activation, and cellular growth and proliferation, all of which contribute to the pathophysiology of cardiovascular diseases such as hypertension, cardiac hypertrophy, and nephropathy.[3][4] The high affinity and selectivity of this compound for the AT1 receptor make it a precise tool for investigating the roles of the RAAS in various disease models.[2]
Signaling Pathway and Mechanism of this compound
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.
In Vitro Pharmacology of this compound
| Parameter | Species/Tissue | Value | Reference |
| IC50 (AT1 Receptor Binding) | Rabbit Aorta | 0.3 nM | [2] |
| Various Tissues (multiple species) | 0.2-0.8 nM | [2] | |
| pA2 (Functional Antagonism) | Rat Adrenal Cortical Cells | 10.5 | [2] |
| IC50 (AT2 Receptor Binding) | - | >10 µM | [2] |
In Vivo Pharmacology of this compound
| Parameter | Animal Model | Route of Administration | ED50 | Reference |
| Inhibition of Angiotensin II-induced Pressor Response | Conscious Rats | Intravenous (i.v.) | 29 µg/kg | [1] |
| Conscious Rats | Oral (p.o.) | 23 µg/kg | [1] | |
| Rhesus Monkeys | Intravenous (i.v.) | 10 µg/kg | [1] | |
| Rhesus Monkeys | Oral (p.o.) | ~100 µg/kg | [1] |
Efficacy in Cardiovascular Disease Models
This compound has demonstrated significant efficacy in various animal models of cardiovascular disease.
Antihypertensive Effects
In high-renin hypertensive rats (aortic coarctation) and volume-depleted rhesus monkeys, this compound was shown to be an effective antihypertensive agent.[1] The maximum hypotensive response with acute doses of this compound was comparable to that of an angiotensin-converting enzyme (ACE) inhibitor in these renin-dependent models.[1]
Effects on Cardiac Hypertrophy and Nephropathy
In a study using Tsukuba hypertensive mice (THM), which carry both human renin and angiotensinogen genes, a subdepressor dose of this compound administered for 8 weeks showed significant therapeutic effects.[3] While not significantly lowering blood pressure at the dose used, this compound markedly improved cardiac hypertrophy and nephropathy.[3] The table below summarizes the key findings.
| Parameter | Control Mice | THM (No Dosage) | THM + this compound | Reference |
| Heart Weight/Body Weight Ratio | Lower | Elevated | Significantly Reduced | [3] |
| Kidney Weight/Body Weight Ratio | Lower | Elevated | Significantly Reduced | [3] |
| Urinary Albumin Excretion | Normal | Increased | Significantly Reduced | [3] |
| Glomerulosclerosis Index | Normal | Increased | Significantly Improved | [3] |
Experimental Workflow for In Vivo Studies
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and related compounds.
Murine Model of Hypertension and End-Organ Damage
1. Animal Model:
-
Utilize Tsukuba hypertensive mice (THM) carrying both human renin and angiotensinogen genes, which spontaneously develop hypertension, cardiac hypertrophy, and nephropathy.[3]
-
Age-matched wild-type mice (e.g., C57BL/6) can be used as normal controls.[3]
2. This compound Administration (Oral Gavage):
-
Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose.
-
Dosage: A subdepressor dose (a dose that does not significantly lower blood pressure) can be used to specifically investigate the blood pressure-independent effects of AT1 receptor blockade.[3]
-
Procedure:
-
Weigh the mouse to determine the correct administration volume (typically not exceeding 10 mL/kg).
-
Restrain the mouse firmly but gently, ensuring the head and body are in a straight line.
-
Use an appropriate size gavage needle (e.g., 20-22 gauge for adult mice) with a rounded tip.
-
Measure the insertion depth from the corner of the mouth to the last rib to ensure delivery to the stomach.
-
Gently insert the needle into the diastema and advance it along the roof of the mouth. The mouse will often swallow, aiding passage into the esophagus.
-
Slowly administer the substance.
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress post-procedure.
-
3. Measurement of Urinary Albumin (ELISA):
-
Sample Collection: House mice in metabolic cages for 24-hour urine collection.
-
ELISA Protocol (General):
-
Coat a 96-well plate with an albumin-specific antibody.
-
Add standards and urine samples to the wells.
-
Incubate, then wash the wells.
-
Add a biotinylated detection antibody, followed by another incubation and wash.
-
Add a streptavidin-HRP conjugate, incubate, and wash.
-
Add a TMB substrate to develop color.
-
Stop the reaction with an acid solution and read the absorbance at 450 nm.
-
Calculate albumin concentration based on the standard curve.
-
4. Histological Analysis of Cardiac Hypertrophy:
-
Tissue Preparation:
-
Euthanize the mouse and perfuse the heart with phosphate-buffered saline (PBS) followed by 10% formalin.
-
Excise the heart, weigh it, and fix it in 10% formalin.
-
Process the tissue and embed it in paraffin.
-
-
Staining:
-
Cut 5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) to visualize overall morphology and cardiomyocyte size.
-
Stain with Masson's trichrome or Sirius red to assess fibrosis.
-
-
Analysis:
-
Capture images using a light microscope.
-
Measure cardiomyocyte cross-sectional area using image analysis software.
-
Canine Model for Cardiovascular Effects
1. Animal Preparation:
-
Anesthetize beagle dogs (e.g., with halothane).[5]
-
Surgically prepare the animals for hemodynamic monitoring, which may include catheterization of the femoral artery and vein for blood pressure measurement and drug administration, respectively, and a left thoracotomy for placement of a ventricular pressure catheter.
2. This compound Administration (Intravenous Infusion):
-
Dosage: Administer this compound at escalating doses (e.g., 0.03, 0.3, and 3 mg/kg) via intravenous infusion over a set period (e.g., 10 minutes).[5]
-
Procedure:
-
Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous).
-
Prepare the infusion of this compound in a sterile vehicle (e.g., 0.9% saline).
-
Use an infusion pump to deliver the drug at a controlled rate.
-
Monitor the animal for any adverse reactions during the infusion.
-
3. Assessment of Cardiovascular Parameters:
-
Angiotensin II Challenge: Before and after this compound administration, intravenously inject a bolus of angiotensin II (e.g., 0.1 µg/kg) to assess the antagonistic potency of this compound on the vasopressor response.[5]
-
Hemodynamic Measurements: Continuously record parameters such as heart rate, blood pressure (systolic, diastolic, mean), and left ventricular pressure.[6]
Therapeutic Effects of this compound
Conclusion
This compound is a valuable pharmacological tool for the investigation of the Renin-Angiotensin-Aldosterone System in the context of cardiovascular disease. Its high potency and selectivity for the AT1 receptor allow for precise dissection of the pathological roles of angiotensin II. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute preclinical studies aimed at exploring new therapeutic strategies for hypertension and related cardiovascular disorders.
References
- 1. Protocol for Albuwell M kit: Murine Microalbuminuria ELISA By Exocell Inc [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
L-158809: A Potent and Selective Angiotensin II Type 1 Receptor Antagonist for Blood Pressure Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-158809 is a potent, nonpeptide, and highly selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] As a key regulator of the renin-angiotensin-aldosterone system (RAAS), the AT1 receptor plays a crucial role in blood pressure control and cardiovascular homeostasis.[3][4] Angiotensin II, the primary effector of the RAAS, exerts its physiological effects, including vasoconstriction, aldosterone secretion, and sodium retention, through the AT1 receptor.[5] Consequently, blockade of this receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its effects on blood pressure regulation, its mechanism of action, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: AT1 Receptor Blockade
This compound functions as a competitive antagonist at the AT1 receptor, effectively blocking the actions of angiotensin II.[6] This selectivity for the AT1 receptor over the AT2 receptor is a key feature of its pharmacological profile.[6] The blockade of the AT1 receptor by this compound leads to the inhibition of angiotensin II-induced physiological responses, ultimately resulting in vasodilation and a reduction in blood pressure.[2]
Signaling Pathway of Angiotensin II and the Inhibitory Action of this compound
The following diagram illustrates the signaling cascade initiated by angiotensin II binding to the AT1 receptor and the point of intervention by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Parameter | Species/Tissue | Value | Reference |
| IC50 (AT1 Receptor) | Rabbit Aorta | 0.3 nM | [6] |
| Various Tissues (multiple species) | 0.2 - 0.8 nM | [6] | |
| pA2 | Rat Adrenal Cortical Cells | 10.5 | [6] |
| IC50 (AT2 Receptor) | - | > 10 µM | [6] |
Table 2: In Vivo Efficacy in Animal Models - Inhibition of Angiotensin II Pressor Response
| Animal Model | Route of Administration | ED50 | Reference |
| Conscious Normotensive Rats | Intravenous (i.v.) | 29 µg/kg | [2] |
| Oral (p.o.) | 23 µg/kg | [2] | |
| Rhesus Monkeys | Intravenous (i.v.) | 10 µg/kg | [2] |
| Oral (p.o.) | ~100 µg/kg | [2] | |
| Conscious Normotensive Dogs | Intravenous (i.v.) | ID50 of 4.5 µg/kg | [7] |
Table 3: Hemodynamic Effects in a Canine Model of Acute Myocardial Infarction
| Parameter | Treatment Group | Change over 48h (%) | P-value | Reference |
| Mean Arterial Pressure | This compound | -20 ± 4 | 0.03 | [8] |
| Vehicle | -9 ± 2 | [8] | ||
| Left Atrial Pressure | This compound | -38 ± 5 | < 0.0001 | [8] |
| Vehicle | 25 ± 6 | [8] | ||
| Heart Rate | This compound | No significant change | - | [8] |
| Vehicle | No significant change | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for the AT1 and AT2 receptors.
-
Methodology:
-
Tissue Preparation: Membranes were prepared from tissues known to express AT1 receptors (e.g., rabbit aorta) and AT2 receptors.
-
Radioligand Binding: A radiolabeled ligand, such as [125I]Sar1Ile8-AII, was used to bind to the receptors.
-
Competition Assay: Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptors.
-
Measurement: The amount of bound radioactivity was measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) was calculated.[6]
-
-
Data Analysis: Scatchard analysis was used to determine the competitive nature of the binding.[6]
In Vivo Inhibition of Angiotensin II-Induced Pressor Response
-
Objective: To assess the in vivo potency and duration of action of this compound in blocking the pressor effects of angiotensin II.
-
Animal Models: Conscious, normotensive rats and rhesus monkeys were utilized.[2]
-
Methodology:
-
Instrumentation: Animals were instrumented for the measurement of arterial blood pressure.
-
Baseline Response: A baseline pressor response to an intravenous challenge of angiotensin II (e.g., 0.1 µg/kg) was established.
-
Drug Administration: this compound was administered either intravenously or orally at various doses.
-
Post-treatment Challenge: The angiotensin II challenge was repeated at various time points after this compound administration.
-
Measurement: The inhibition of the angiotensin II-induced increase in blood pressure was quantified.
-
-
Data Analysis: The dose required to produce a 50% inhibition of the angiotensin II pressor response (ED50) was calculated.[2]
Canine Model of Acute Myocardial Infarction
-
Objective: To evaluate the effects of this compound on hemodynamics and left ventricular remodeling following an acute myocardial infarction.
-
Animal Model: Dogs underwent permanent ligation of the left anterior descending coronary artery.[8]
-
Methodology:
-
Randomization: Dogs were randomized to receive either this compound (0.1 mg/kg bolus followed by 0.6 µg/kg/min infusion) or a vehicle control, starting 1 hour after coronary artery ligation and continuing for 48 hours.[8]
-
Hemodynamic Monitoring: Mean arterial pressure, left atrial pressure, and heart rate were continuously monitored.
-
Echocardiography: Quantitative echocardiography was used to assess left ventricular function and remodeling in vivo.
-
Postmortem Analysis: After 48 hours, hearts were excised for postmortem analysis of infarct size and expansion index.[8]
-
Conclusion
References
- 1. Cardiovascular effects of L-158,809, a new angiotensin type 1 receptor antagonist, assessed using the halothane-anesthetized in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure regulation by the angiotensin type 1 receptor in the proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Regulation of blood pressure by the type 1A angiotensin II receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo pharmacological characterization of UP 269-6, a novel nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the novel angiotensin II type 1 receptor antagonist L-158,809 on acute infarct expansion and acute anterior myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
L-158,809: A Potential Neuroprotective Agent in the Prevention of Cognitive Impairment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The intricate signaling of the Renin-Angiotensin System (RAS) within the central nervous system has been increasingly implicated in the modulation of cognitive processes. Pathological activation of this system, particularly through the Angiotensin II Type 1 (AT1) receptor, is associated with mechanisms that can contribute to cognitive decline. L-158,809, a potent and highly selective nonpeptide AT1 receptor antagonist, has emerged as a promising investigational compound for mitigating cognitive impairment. This technical guide provides a comprehensive overview of the core pharmacology of L-158,809, its role in preventing cognitive dysfunction, and detailed experimental methodologies relevant to its study.
Core Mechanism of Action: Selective AT1 Receptor Blockade
L-158,809 exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II (Ang II) to the AT1 receptor.[1] This blockade prevents the downstream signaling cascades that are initiated by Ang II-AT1 receptor interaction, which are known to contribute to vasoconstriction, inflammation, and oxidative stress—all factors implicated in neurodegenerative processes. The high affinity and selectivity of L-158,809 for the AT1 receptor subtype over the AT2 receptor subtype underscore its targeted mechanism of action.[1]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the in vitro pharmacology of L-158,809.
Table 1: In Vitro Receptor Binding Affinity of L-158,809
| Parameter | Value | Tissue/Cell Line | Species | Reference |
| IC50 | 0.3 nM | Aortic Angiotensin II Receptors | Rabbit | [1] |
| IC50 | 0.2-0.8 nM | Various Tissues | Multiple | [1] |
| AT2 IC50 | ≥ 10 µM | --- | --- | [1] |
Table 2: In Vitro Functional Antagonism of L-158,809
| Assay | Parameter | Value | Cell Line | Species | Reference |
| Ang II-Induced Aldosterone Release | pA2 | 10.5 | Adrenal Cortical Cells | Rat | [1] |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates higher binding affinity. pA2: A measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.
Role in Preventing Cognitive Impairment: Preclinical Evidence
Preclinical studies have demonstrated the potential of L-158,809 in preventing cognitive impairment, particularly in the context of radiation-induced brain injury. Administration of L-158,809 before, during, and after fractionated whole-brain irradiation has been shown to prevent or ameliorate the chronic and progressive cognitive impairment observed in rat models.[2] Notably, even a shorter course of administration post-irradiation was effective in reducing cognitive deficits.[2] These findings suggest that the blockade of the AT1 receptor with L-158,809 can mitigate the detrimental effects of radiation on cognitive function.
Signaling Pathways
The neuroprotective effects of L-158,809 are rooted in its ability to modulate the complex signaling cascades downstream of the AT1 receptor. The binding of Angiotensin II to the AT1 receptor can trigger multiple pathways that contribute to neuronal damage and cognitive decline.
AT1 Receptor Downstream Signaling
Caption: AT1 Receptor Signaling Pathways and the inhibitory action of L-158,809.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the general protocols for key experiments used to characterize L-158,809 and its effects.
In Vitro AT1 Receptor Binding Assay
This assay is fundamental to determining the binding affinity of L-158,809 for the AT1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissues rich in AT1 receptors (e.g., rabbit aorta) in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled AT1 receptor agonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of L-158,809.
-
Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Angiotensin II-Induced Aldosterone Release Assay
This functional assay assesses the ability of L-158,809 to antagonize the physiological effects of Ang II.
Methodology:
-
Cell Culture: Culture rat adrenal cortical cells in appropriate media.
-
Incubation: Pre-incubate the cells with varying concentrations of L-158,809.
-
Stimulation: Stimulate the cells with a fixed concentration of Angiotensin II.
-
Aldosterone Measurement: After a defined incubation period, collect the cell supernatant and measure the concentration of aldosterone using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the pA2 value, which quantifies the potency of L-158,809 as a competitive antagonist.
Inositol Phosphate Accumulation Assay
This assay measures the inhibition of a key second messenger in the AT1 receptor signaling pathway.
Methodology:
-
Cell Labeling: Culture vascular smooth muscle cells and label them with [³H]-myo-inositol.
-
Incubation: Pre-incubate the labeled cells with varying concentrations of L-158,809 in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Stimulation: Stimulate the cells with Angiotensin II.
-
Extraction and Separation: Terminate the reaction and extract the inositol phosphates. Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the inositol phosphate fractions using liquid scintillation counting.
-
Data Analysis: Determine the inhibitory effect of L-158,809 on Ang II-induced inositol phosphate accumulation.
Morris Water Maze for Assessing Cognitive Function
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Caption: Experimental workflow for the Morris water maze test.
Methodology:
-
Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Over several days, the animal is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Data Analysis: Compare the performance of L-158,809-treated animals with control animals on measures such as escape latency, path length, and time in the target quadrant.
Conclusion and Future Directions
L-158,809 demonstrates significant potential as a therapeutic agent for the prevention of cognitive impairment, particularly in etiologies where the Renin-Angiotensin System is pathologically activated. Its high affinity and selectivity for the AT1 receptor provide a targeted approach to mitigating the downstream effects of Angiotensin II that contribute to neuroinflammation and neuronal dysfunction. Further research is warranted to fully elucidate its efficacy in various models of cognitive decline, to establish a comprehensive pharmacokinetic and safety profile, and to translate these promising preclinical findings into clinical applications for patients at risk of or suffering from cognitive impairments.
References
Methodological & Application
Application Notes and Protocols for L-158,809 In Vivo Dosing in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,809 is a potent and highly selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II is the primary active component of the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.[3] By blocking the AT1 receptor, L-158,809 effectively inhibits the physiological actions of angiotensin II, which include vasoconstriction, aldosterone secretion, and cellular growth, making it a valuable tool for studying the role of the RAS in various pathological conditions.[4][5] These application notes provide detailed protocols for the in vivo administration of L-158,809 in rodent models, tailored for researchers in pharmacology and drug development.
Data Presentation: In Vivo Dosing of L-158,809 in Rodent Models
The following table summarizes quantitative data on the in vivo dosing of L-158,809 in various rodent models. This information is compiled from multiple preclinical studies and is intended to serve as a guide for dose selection in experimental design.
| Animal Model | Route of Administration | Dose Range | Efficacy (ED50) | Study Focus | Reference(s) |
| Conscious, Normotensive Rats | Intravenous (i.v.) | - | 29 µg/kg | Antihypertensive effects | [6] |
| Conscious, Normotensive Rats | Oral (p.o.) | - | 23 µg/kg | Antihypertensive effects | [6] |
| Tsukuba Hypertensive Mice (THM) | Oral (in drinking water) | Not specified, subdepressor dose | - | Cardiac hypertrophy and nephropathy | [7] |
| Anesthetized Pithed Rats | Intravenous (i.v.) | Not specified | - | Inhibition of angiotensin II-induced pressor responses | [6] |
Note: The optimal dose for a specific study will depend on the animal model, the desired therapeutic effect, and the specific experimental conditions. It is recommended to perform dose-response studies to determine the most effective dose for your particular application.
Experimental Protocols
Protocol 1: Acute Antihypertensive Efficacy Study in Conscious Rats
This protocol outlines the procedure for evaluating the acute antihypertensive effects of L-158,809 following a single administration in conscious, normotensive or hypertensive rats.
Materials:
-
L-158,809
-
Vehicle solution (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO, Tween 80, or PEG, with the final concentration of the agent kept low to avoid toxicity)[8][9]
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Apparatus for blood pressure measurement in conscious rats (e.g., tail-cuff method)
-
Oral gavage needles (for p.o. administration) or syringes and needles for i.v. injection
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment and the blood pressure measurement procedure for at least 3-5 days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
Baseline Blood Pressure Measurement: On the day of the experiment, record the baseline systolic and diastolic blood pressure and heart rate of each rat.
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of L-158,809.
-
Dissolve L-158,809 in the chosen vehicle. If using a co-solvent like DMSO, first dissolve the compound in a small volume of DMSO and then dilute it with saline or PBS to the final desired concentration, ensuring the final DMSO concentration is minimal (e.g., <5%).[9][10]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Administration of L-158,809:
-
Oral (p.o.) Administration: Administer the L-158,809 solution or vehicle control to the rats using an appropriate-sized oral gavage needle. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[11]
-
Intravenous (i.v.) Administration: For i.v. injection, administer the solution via the tail vein. The maximum bolus injection volume is typically 5 ml/kg.[11]
-
-
Post-Dosing Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Compare the effects of different doses of L-158,809 with the vehicle control group using appropriate statistical methods.
Protocol 2: Chronic Study of Cardioprotective and Renoprotective Effects in a Hypertensive Mouse Model
This protocol is designed to assess the long-term effects of L-158,809 on end-organ damage, such as cardiac hypertrophy and nephropathy, in a hypertensive mouse model.
Materials:
-
L-158,809
-
Hypertensive mouse model (e.g., Tsukuba Hypertensive Mice, angiotensin II-infused mice)[7][12]
-
Standard laboratory chow and water
-
Metabolic cages for urine collection
-
Equipment for measuring blood pressure in mice
-
Materials for tissue collection and histological analysis (e.g., formalin, paraffin, microtome, stains)
-
Analytical tools for measuring urinary albumin excretion
Procedure:
-
Animal Model and Baseline Characterization:
-
Use a suitable hypertensive mouse model.
-
At the start of the study (e.g., at a specific age), measure baseline parameters including systolic blood pressure, body weight, water intake, and 24-hour urinary albumin excretion.
-
-
Chronic Administration of L-158,809:
-
L-158,809 can be administered chronically in the drinking water or via daily oral gavage. For administration in drinking water, dissolve the compound in the water at a concentration calculated to provide the desired daily dose based on average water consumption.
-
The treatment duration can range from several weeks to months, depending on the study objectives.[7]
-
-
Monitoring:
-
Monitor body weight and general health of the animals regularly.
-
Measure blood pressure at regular intervals (e.g., weekly or bi-weekly).
-
Collect 24-hour urine samples periodically to measure urinary volume and albumin excretion.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood samples for biochemical analysis.
-
Perfuse the heart and kidneys with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise, weigh, and process the heart and kidneys for histological analysis (e.g., hematoxylin and eosin, Masson's trichrome staining) to assess cardiac hypertrophy and renal fibrosis.
-
-
Data Analysis: Compare the measured parameters (blood pressure, heart weight to body weight ratio, kidney weight to body weight ratio, urinary albumin excretion, histological scores) between the L-158,809-treated group and the vehicle-treated control group.
Mandatory Visualizations
Angiotensin II AT1 Receptor Signaling Pathway
Caption: Angiotensin II AT1 Receptor Signaling Pathway and L-158,809 Inhibition.
Experimental Workflow for Evaluating L-158,809 Efficacy
Caption: General Experimental Workflow for In Vivo Studies with L-158,809.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in use of mouse models to study the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An angiotensin II type 1 receptor antagonist, olmesartan medoxomil, improves experimental liver fibrosis by suppression of proliferation and collagen synthesis in activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Inhibitory effects of a subdepressor dose of L-158,809, an angiotensin II type 1 receptor antagonist, on cardiac hypertrophy and nephropathy via the activated human renin-angiotensin system in double transgenic mice with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing L-158,809 for Intravenous Infusion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,809 is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] It plays a crucial role in studying the renin-angiotensin system (RAS) and its effects on cardiovascular and renal functions.[3] This document provides detailed application notes and protocols for the preparation of L-158,809 for intravenous (IV) infusion, intended for use in preclinical research settings. The protocols are compiled from documented in vivo studies and general best practices for parenteral drug administration.
Quantitative Data Summary
The following table summarizes the reported intravenous dosages of L-158,809 used in various animal models. These values serve as a reference for designing experimental protocols.
| Animal Model | Dosage Regimen | Efficacy | Reference |
| Dog | 0.1 mg/kg bolus followed by 0.6 µg/kg/min infusion | 90-100% inhibition of angiotensin II pressor response | [4] |
| Dog | Escalating doses of 0.03, 0.3, and 3 mg/kg infused over 10 min | Significant suppression of angiotensin II-induced vasopressor and negative inotropic responses | [5][6] |
| Rat | ED50: 29 µg/kg i.v. | Inhibition of angiotensin II-induced blood pressure elevations | [1] |
| Rhesus Monkey | ED50: 10 µg/kg i.v. | Inhibition of angiotensin II-induced blood pressure elevations | [1] |
Signaling Pathway of L-158,809
L-158,809 exerts its pharmacological effect by selectively blocking the AT1 receptor, thereby inhibiting the downstream signaling cascade initiated by angiotensin II. This leads to the relaxation of blood vessels and a reduction in blood pressure.
Experimental Protocols
Disclaimer: The specific vehicle for solubilizing L-158,809 for intravenous administration is not explicitly detailed in publicly available literature. The following protocol is a general guideline based on common formulation strategies for poorly water-soluble compounds intended for parenteral use. Researchers should perform their own solubility and stability studies to determine the optimal vehicle for their specific experimental needs.
Materials
-
L-158,809 powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile 5% Dextrose in Water (D5W)
-
Co-solvents (optional, for solubility enhancement):
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
-
pH adjusting agents (optional):
-
Sterile 0.1 N Hydrochloric Acid (HCl)
-
Sterile 0.1 N Sodium Hydroxide (NaOH)
-
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filters
-
Vortex mixer
-
pH meter
-
Analytical balance
Protocol for Preparation of L-158,809 Intravenous Solution
-
Solubility Testing (Recommended Preliminary Step):
-
Determine the approximate solubility of L-158,809 in various pharmaceutically acceptable vehicles (e.g., WFI, Normal Saline, D5W, and co-solvent mixtures).
-
This will help in selecting the most appropriate vehicle for the desired final concentration.
-
-
Vehicle Selection and Preparation:
-
Aqueous Vehicles: If L-158,809 is sufficiently soluble in aqueous solutions, Normal Saline or D5W are the preferred vehicles for intravenous administration.
-
Co-solvent Systems: For poorly soluble compounds, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like ethanol or PEG 400 and then dilute it with the aqueous vehicle.
-
Caution: The concentration of co-solvents should be kept to a minimum to avoid potential toxicity.
-
-
-
Preparation of Stock Solution (Example using a co-solvent):
-
Accurately weigh the required amount of L-158,809 powder using an analytical balance.
-
In a sterile vial, dissolve the L-158,809 powder in a minimal volume of a suitable co-solvent (e.g., PEG 400 or ethanol). Vortex until fully dissolved.
-
Slowly add the sterile aqueous vehicle (e.g., Normal Saline) to the dissolved drug concentrate while continuously mixing to avoid precipitation.
-
The final concentration of the co-solvent should be carefully controlled and documented.
-
-
pH Adjustment (If Necessary):
-
Measure the pH of the prepared solution.
-
If necessary, adjust the pH to a physiologically compatible range (typically pH 4-8 for bolus injections and closer to physiological pH for infusions) using sterile 0.1 N HCl or 0.1 N NaOH. Add the acid or base dropwise while monitoring the pH.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial. This step is crucial to remove any potential microbial contamination.
-
-
Final Dilution for Infusion:
-
The sterile stock solution can be further diluted with the chosen sterile aqueous vehicle (Normal Saline or D5W) to achieve the final desired concentration for infusion.
-
-
Storage and Stability:
-
The stability of the prepared L-158,809 solution should be determined. It is recommended to prepare the solution fresh before each experiment.
-
If short-term storage is necessary, store the solution protected from light at 2-8°C. Visually inspect for any precipitation or discoloration before use.
-
Experimental Workflow for Intravenous Administration
The following diagram illustrates a general workflow for preparing and administering L-158,809 for an in vivo experiment.
Safety Precautions
-
Handle L-158,809 powder and all chemicals in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All preparation steps should be conducted under aseptic conditions to ensure the sterility of the final intravenous solution.
-
Properly dispose of all waste materials according to institutional guidelines.
By following these application notes and protocols, researchers can prepare L-158,809 for intravenous infusion in a manner that is consistent with standard laboratory practices for preclinical in vivo studies. It is imperative to reiterate the importance of conducting preliminary solubility and stability tests to validate the chosen formulation.
References
Application Notes and Protocols for L-158,809 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,809 is a potent and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] As a competitive antagonist, it effectively blocks the binding of Angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting its downstream signaling pathways.[3] This property makes L-158,809 a valuable tool for in vitro studies investigating the physiological and pathological roles of the renin-angiotensin system (RAS) in various cell types. These application notes provide detailed protocols for utilizing L-158,809 in in vitro cell culture experiments, along with key quantitative data and visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
L-158,809 selectively binds to the AT1 receptor, preventing Angiotensin II from activating it.[3] The activation of the AT1 receptor by Ang II typically leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses such as vasoconstriction, cell proliferation, and inflammation. By blocking the initial binding of Ang II, L-158,809 effectively abrogates these downstream effects.
Caption: Angiotensin II signaling pathway and the inhibitory action of L-158,809.
Quantitative Data
The following tables summarize key quantitative data for L-158,809 from various in vitro studies.
Table 1: Binding Affinity of L-158,809 for the AT1 Receptor
| Tissue/Cell Type | Species | Radioligand | Parameter | Value (nM) | Reference |
| Adrenal Membranes | Rat | [3H]L-158,809 | Kd | 0.66 | [1] |
| Aortic Smooth Muscle | Rabbit | [125I]Sar1Ile8-Ang II | IC50 | 0.3 | [3] |
| Adrenal Cortex | Rat | [125I]Sar1Ile8-Ang II | IC50 | 0.2-0.8 | [3] |
| Liver | Rat | [125I]Sar1Ile8-Ang II | IC50 | 0.2-0.8 | [3] |
| Kidney | Rat | [125I]Sar1Ile8-Ang II | IC50 | 0.2-0.8 | [3] |
Table 2: Functional Antagonism of L-158,809
| Assay | Cell Type | Species | Parameter | Value | Reference |
| Aldosterone Release | Adrenal Cortical Cells | Rat | pA2 | 10.5 | [3] |
| Inositol Phosphate Accumulation | Vascular Smooth Muscle Cells | Rat | - | Potent Inhibition | [3] |
| Contractile Response | Isolated Blood Vessels | - | - | Potent Inhibition | [3] |
| [3H]-thymidine Incorporation | Aortic Smooth Muscle Cells | Rat | IC50 | 0.20 nM | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of L-158,809 for the AT1 receptor in cultured cells or membrane preparations.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cells expressing AT1 receptors (e.g., vascular smooth muscle cells) or membrane preparations from target tissues.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Radioligand: [3H]L-158,809 or 125I-Sar1,Ile8-Angiotensin II.
-
Unlabeled L-158,809.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Membranes (if applicable): Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer.
-
Unlabeled L-158,809 at various concentrations (for competition curve) or vehicle.
-
A fixed concentration of radioligand (typically at or below the Kd value).
-
Cell membrane preparation or whole cells (50-100 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of unlabeled ligand.
-
Non-specific binding: Radioactivity in the presence of a high concentration of unlabeled ligand (e.g., 1 µM).
-
Specific binding: Total binding - non-specific binding.
-
Plot specific binding as a function of the log concentration of the unlabeled ligand to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation. For saturation binding, plot specific binding against the concentration of the radioligand to determine Kd and Bmax from a Scatchard plot.[1]
-
Protocol 2: Inhibition of Angiotensin II-Induced Calcium Mobilization
This protocol measures the ability of L-158,809 to block Ang II-induced increases in intracellular calcium concentration, a key downstream event of AT1 receptor activation.
Materials:
-
Cells expressing AT1 receptors (e.g., vascular smooth muscle cells, podocytes).[5][6]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution.
-
Angiotensin II.
-
L-158,809.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Pre-treatment: Wash the cells again with HBSS to remove excess dye. Add HBSS containing various concentrations of L-158,809 or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Stimulation and Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading for 1-2 minutes. Add a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) to each well. Immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response as a function of the log concentration of L-158,809 to determine the IC50 for the inhibition of Ang II-induced calcium mobilization.
Protocol 3: Assessment of Downstream Cellular Responses (e.g., Inhibition of Cell Proliferation)
This protocol outlines a method to assess the effect of L-158,809 on Ang II-induced cell proliferation.
Materials:
-
Proliferating cell line expressing AT1 receptors (e.g., A549 cells, vascular smooth muscle cells).[6][8]
-
Cell culture medium, potentially serum-starved to reduce baseline proliferation.
-
Angiotensin II.
-
L-158,809.
-
Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to adhere overnight.
-
Serum Starvation (Optional): To synchronize the cells and reduce baseline proliferation, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Treatment: Replace the medium with fresh low-serum medium containing:
-
Vehicle control.
-
Angiotensin II alone.
-
L-158,809 alone.
-
Angiotensin II in the presence of varying concentrations of L-158,809.
-
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and proliferation rate.
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.
-
Data Analysis: Normalize the absorbance readings to the vehicle control. Plot the proliferation (as a percentage of the Ang II-stimulated response) against the log concentration of L-158,809 to determine the IC50 for the inhibition of proliferation.
Conclusion
L-158,809 is a robust and specific tool for the in vitro investigation of the AT1 receptor. The protocols provided here offer a starting point for researchers to design and execute experiments to elucidate the role of the renin-angiotensin system in their specific cellular models. Careful optimization of cell type, reagent concentrations, and incubation times will be necessary to achieve reliable and reproducible results.
References
- 1. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the angiotensin II AT1 receptor subtype involved in DNA synthesis in cultured vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permselective Dysfunction of Podocyte-Podocyte Contact upon Angiotensin II Unravels the Molecular Target for Renoprotective Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for [3H]L-158,809 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3H]L-158,809 is a potent, selective, and nonpeptide antagonist for the Angiotensin II Type 1 (AT1) receptor.[1][2] Its high affinity and specificity make it an invaluable tool for the characterization and quantification of AT1 receptors in various tissues and cell preparations. These application notes provide detailed protocols for utilizing [3H]L-158,809 in radioligand binding assays, including saturation and competition experiments, to determine key receptor parameters such as density (Bmax), ligand affinity (Kd), and the inhibitory constant (Ki) of unlabeled compounds.
Angiotensin II AT1 Receptor Signaling Pathway
Angiotensin II (Ang II) is a key regulator of cardiovascular homeostasis, and its effects are primarily mediated by the AT1 receptor, a G-protein coupled receptor (GPCR). Upon Ang II binding, the AT1 receptor undergoes a conformational change, activating heterotrimeric G-proteins, predominantly of the Gq/11 family. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events lead to the activation of various downstream kinases, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), culminating in diverse physiological responses such as vasoconstriction, cell growth, and inflammation.[3][4]
Figure 1: Simplified Angiotensin II AT1 Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes representative binding data obtained from radioligand binding assays using [3H]L-158,809.
| Parameter | Radioligand | Tissue/Cell Line | Species | Value | Reference |
| Kd | [3H]L-158,809 | Adrenal Membranes | Rat | 0.66 nM | [1][2] |
| Bmax | [3H]L-158,809 | Adrenal Membranes | Rat | Data not consistently reported in cited literature | |
| Ki | Losartan | Adrenal Membranes | Rat | Data not consistently reported in cited literature | |
| Ki | Angiotensin II | Adrenal Membranes | Rat | Data not consistently reported in cited literature |
Experimental Protocols
Experimental Workflow for Radioligand Binding Assay
The general workflow for a radioligand binding assay involves several key steps, from the preparation of the biological material to the final data analysis.
Figure 2: General Workflow for a Radioligand Binding Assay.
Protocol 1: Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions suitable for radioligand binding assays.
Materials:
-
Tissue or cultured cells
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Harvest tissues or cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension on ice using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquots of the membrane preparation can be stored at -80°C until use.
Protocol 2: Saturation Binding Assay with [3H]L-158,809
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]L-158,809.
Materials:
-
Membrane preparation (from Protocol 1)
-
[3H]L-158,809
-
Unlabeled L-158,809 or another high-affinity AT1 antagonist (e.g., Losartan) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of [3H]L-158,809 in Assay Buffer. A typical concentration range would be 0.05 to 10 nM.
-
Set up the assay in triplicate in a 96-well plate as follows:
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of the appropriate [3H]L-158,809 dilution, and 100 µL of the membrane preparation (typically 20-50 µg of protein).
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled L-158,809 or Losartan (e.g., 10 µM), 50 µL of the corresponding [3H]L-158,809 dilution, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with 3-4 washes of ice-cold Wash Buffer (Assay Buffer without BSA).
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of [3H]L-158,809 by subtracting the non-specific binding from the total binding.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [3H]L-158,809.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 3: Competition Binding Assay with [3H]L-158,809
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the AT1 receptor.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Choose a fixed concentration of [3H]L-158,809, typically at or below its Kd value (e.g., 0.5 nM), to achieve a good signal-to-noise ratio.
-
Set up the assay in triplicate in a 96-well plate as follows:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of the fixed concentration of [3H]L-158,809, and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled L-158,809 or Losartan (e.g., 10 µM), 50 µL of the fixed concentration of [3H]L-158,809, and 100 µL of the membrane preparation.
-
Competition: 50 µL of the appropriate dilution of the unlabeled test compound, 50 µL of the fixed concentration of [3H]L-158,809, and 100 µL of the membrane preparation.
-
-
Follow steps 3-6 from the Saturation Binding Assay protocol (incubation, filtration, and counting).
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]L-158,809).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]L-158,809 used in the assay, and Kd is the dissociation constant of [3H]L-158,809 determined from the saturation binding assay.
-
References
- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]
- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of AT1 Receptor Complexes after L-158809 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR), is a pivotal regulator of cardiovascular homeostasis and plays a significant role in the pathophysiology of hypertension and heart failure.[1][2] Upon activation by its ligand, Angiotensin II (AngII), the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gq/11.[2][3] This initiates a signaling cascade that includes the activation of phospholipase C (PLC) and an increase in intracellular calcium concentrations.[2] Beyond G protein-dependent signaling, the AT1 receptor can also signal through G protein-independent pathways, often mediated by β-arrestins, which are recruited to the activated and phosphorylated receptor.[1][3]
L-158,809 is a potent and highly selective competitive antagonist of the AT1 receptor.[4] By binding to the AT1 receptor, L-158,809 prevents AngII from binding and activating the receptor, thereby inhibiting downstream signaling events such as inositol phosphate accumulation.[4] Understanding how AT1 receptor antagonists like L-158,809 modulate the protein-protein interactions within the AT1 receptor complex is crucial for elucidating their mechanism of action and for the development of novel therapeutics.
This document provides detailed protocols for the immunoprecipitation of AT1 receptor complexes from cells treated with L-158,809, followed by analysis using Western blotting and mass spectrometry to identify interacting proteins.
Signaling Pathways and Experimental Workflow
AT1 Receptor Signaling Pathway
The following diagram illustrates the canonical G protein-dependent and β-arrestin-dependent signaling pathways of the AT1 receptor and the inhibitory effect of L-158,809.
Caption: AT1 Receptor Signaling and L-158,809 Inhibition.
Experimental Workflow for Immunoprecipitation
The overall experimental workflow for the immunoprecipitation of AT1 receptor complexes is depicted below.
Caption: Immunoprecipitation Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use a cell line that endogenously expresses the AT1 receptor (e.g., vascular smooth muscle cells) or a cell line stably transfected with a tagged AT1 receptor (e.g., HEK293 cells).
-
Culture Conditions: Culture cells to 80-90% confluency in appropriate media and conditions.
-
Treatment:
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Prepare treatment conditions:
-
Vehicle control (e.g., DMSO).
-
Angiotensin II (100 nM) for 15 minutes to stimulate receptor activation and interaction with signaling partners.
-
L-158,809 (1 µM) for 30 minutes to ensure receptor blockade.
-
Pre-treatment with L-158,809 (1 µM) for 30 minutes, followed by Angiotensin II (100 nM) for 15 minutes.
-
-
Aspirate serum-free media and add the respective treatment media to the cells.
-
Incubate for the specified duration at 37°C.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.[5] For co-immunoprecipitation, a milder lysis buffer may be preferable to preserve protein-protein interactions.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Immunoprecipitation of AT1 Receptor Complexes
-
Pre-clearing:
-
To an appropriate amount of cell lysate (e.g., 1 mg of total protein), add Protein A/G agarose beads.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a specific primary antibody against the AT1 receptor (or the tag if using a tagged receptor) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer (or a designated wash buffer). The number of washes can be adjusted to alter the stringency of the co-immunoprecipitation.[6]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins from the beads by adding 1x SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.[7]
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
Protocol 4: Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the AT1 receptor and suspected interacting proteins (e.g., Gαq, β-arrestin-2, ATRAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 5: Mass Spectrometry Analysis
-
Sample Preparation:
-
Run the eluted immunoprecipitated proteins a short distance into an SDS-PAGE gel to separate them from the antibody heavy and light chains.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein band corresponding to the immunoprecipitated complex.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use bioinformatics software to search the acquired mass spectra against a protein database to identify the proteins present in the complex.[8]
-
Perform comparative analysis between the different treatment groups to identify proteins whose interaction with the AT1 receptor is modulated by L-158,809.
-
Data Presentation
Quantitative data from Western blot and mass spectrometry analyses should be summarized in tables for clear comparison.
Table 1: Western Blot Analysis of Co-Immunoprecipitated Proteins
| Target Protein | Vehicle | Angiotensin II | L-158,809 | L-158,809 + Angiotensin II |
| AT1 Receptor | +++ | +++ | +++ | +++ |
| Gαq | ++ | + | ++ | ++ |
| β-Arrestin-2 | - | +++ | - | - |
| ATRAP | ++ | ++ | ++ | ++ |
Relative abundance is denoted by: +++ (high), ++ (medium), + (low), - (not detected).
Table 2: Mass Spectrometry Analysis of AT1 Receptor Interacting Proteins
| Identified Protein | Function | Spectral Counts (Vehicle) | Spectral Counts (Angiotensin II) | Spectral Counts (L-158,809) |
| GNAQ (Gαq) | G-protein signaling | 25 | 8 | 28 |
| ARRB2 (β-Arrestin-2) | Desensitization, Signaling | 2 | 45 | 1 |
| AGTRAP (ATRAP) | Receptor Trafficking | 18 | 20 | 19 |
| AP2M1 | Clathrin-mediated endocytosis | 3 | 35 | 4 |
Spectral counts are a semi-quantitative measure of protein abundance.
Logical Interpretation of Expected Results
The following diagram illustrates the expected changes in the AT1 receptor complex under different treatment conditions.
Caption: Expected Composition of AT1R Complex.
Based on the known pharmacology of the AT1 receptor and L-158,809, the following outcomes are anticipated:
-
Vehicle Control: In the basal state, the AT1 receptor is expected to be in a complex with Gαq and potentially other scaffolding proteins like ATRAP.[10][11]
-
Angiotensin II Treatment: Stimulation with AngII should lead to the dissociation of Gαq and the recruitment of β-arrestin-2 and components of the endocytic machinery (e.g., AP2M1) to the phosphorylated receptor.[1][3]
-
L-158,809 Treatment: Treatment with the antagonist L-158,809 is expected to maintain the AT1 receptor in an inactive conformation, similar to the basal state. The composition of the receptor complex should resemble that of the vehicle control, with Gαq and ATRAP associated with the receptor.
-
L-158,809 and Angiotensin II Co-treatment: Pre-treatment with L-158,809 should block the effects of AngII. Therefore, the protein interaction profile is expected to be similar to that of the vehicle and L-158,809-only treated samples, with no significant recruitment of β-arrestin-2.
These experiments will provide valuable insights into the molecular mechanisms by which L-158,809 exerts its therapeutic effects by defining its impact on the protein interaction landscape of the AT1 receptor. This information is critical for both basic research and the development of next-generation AT1 receptor modulators.
References
- 1. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 3. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. med.emory.edu [med.emory.edu]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 9. High-Throughput Analysis of Protein/Peptide Complexes by Immunoprecipitation and Automated LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The angiotensin II type 1 receptor and receptor-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The angiotensin II type I receptor-associated protein, ATRAP, is a transmembrane protein and a modulator of angiotensin II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of L-158,809 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-158,809 is a potent, competitive, and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] It exhibits high affinity for the AT1 receptor, making it a valuable tool for investigating the physiological and pharmacological roles of the renin-angiotensin system (RAS).[1] L-158,809 has been shown to be orally active with a long duration of action, effectively blocking the pressor effects of Angiotensin II and demonstrating antihypertensive efficacy in various animal models.[2] These characteristics make it a compound of interest for long-term studies in mice to investigate its therapeutic potential in conditions such as hypertension, cardiac hypertrophy, nephropathy, and cognitive impairment.[3][4]
This document provides detailed application notes and protocols for the long-term administration of L-158,809 in mouse models, including data presentation, experimental methodologies, and visualizations of relevant signaling pathways and workflows.
Data Presentation
In Vitro Potency and Selectivity of L-158,809
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ (AT1 Receptor) | Rabbit Aorta | 0.3 nM | [1] |
| Various Tissues/Species | 0.2 - 0.8 nM | [1] | |
| pA₂ | Rat Adrenal Cortical Cells | 10.5 | [1] |
| IC₅₀ (AT2 Receptor) | --- | ≥ 10 µM | [1] |
In Vivo Efficacy of L-158,809 in Rodents
| Parameter | Species | Route of Administration | ED₅₀ | Duration of Action | Reference |
| Blood Pressure Inhibition | Conscious Rats | Intravenous (i.v.) | 29 µg/kg | > 6 hours | [2] |
| Conscious Rats | Oral (p.o.) | 23 µg/kg | > 6 hours | [2] |
Effects of Long-Term L-158,809 Administration in Tsukuba Hypertensive Mice (8 Weeks)
| Parameter | Control (No Dosage) | L-158,809 Treated | Normal Control (C57BL/6) | Reference |
| Heart Weight / Body Weight (mg/g) | 5.2 ± 0.2 | 4.1 ± 0.1 | 3.9 ± 0.1 | [4] |
| Kidney Weight / Body Weight (mg/g) | 10.1 ± 0.4 | 8.5 ± 0.3 | 8.1 ± 0.2 | [4] |
| Urinary Protein Excretion (mg/day) | 15.3 ± 2.1 | 3.1 ± 0.5* | 1.9 ± 0.3 | [4] |
*p < 0.01 vs. Control (No Dosage)
Signaling Pathway
L-158,809 exerts its effects by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a key effector of the renin-angiotensin system, normally binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, cellular growth, and fibrosis. By competitively inhibiting this binding, L-158,809 attenuates these downstream effects.
Caption: Angiotensin II AT1 Receptor Signaling Pathway and Inhibition by L-158,809.
Experimental Protocols
Protocol 1: Long-Term Oral Administration of L-158,809 in Mice
Objective: To administer L-158,809 orally to mice over an extended period (e.g., 8 weeks or longer) to evaluate its chronic effects.
Materials:
-
L-158,809 powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Animal weighing scale
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Appropriate mouse strain (e.g., C57BL/6 for general studies, or a disease model such as Tsukuba Hypertensive Mice)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.
-
Formulation Preparation:
-
Calculate the total amount of L-158,809 and vehicle required for the study duration.
-
On the day of administration (or prepare fresh weekly, depending on stability), weigh the required amount of L-158,809 powder.
-
Suspend the powder in the appropriate volume of 0.5% methylcellulose to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 0.2 mL).
-
Vortex thoroughly to ensure a uniform suspension.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the L-158,809 suspension to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Administer the calculated volume of the L-158,809 suspension.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Schedule: Administer L-158,809 once daily via oral gavage for the duration of the study (e.g., 8 weeks).
-
Monitoring:
-
Record body weight weekly.
-
Monitor for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
At the end of the study, collect blood and tissues for further analysis.
-
Caption: Experimental Workflow for Long-Term Oral Administration of L-158,809 in Mice.
Protocol 2: Assessment of Cardiac Hypertrophy
Objective: To determine the effect of long-term L-158,809 administration on cardiac hypertrophy in mice.
Materials:
-
Euthanasia supplies (e.g., CO₂, isoflurane)
-
Surgical scissors and forceps
-
Analytical balance
-
Phosphate-buffered saline (PBS)
Procedure:
-
Euthanasia: At the study endpoint, euthanize the mice according to approved institutional guidelines.
-
Heart Excision:
-
Make a midline incision in the chest to expose the heart.
-
Carefully excise the heart and place it in ice-cold PBS to wash away excess blood.
-
-
Weighing:
-
Blot the heart dry with filter paper.
-
Weigh the whole heart (atria and ventricles).
-
-
Normalization:
-
Measure the body weight of the mouse just prior to euthanasia.
-
Calculate the heart weight to body weight ratio (HW/BW) in mg/g.
-
-
Data Analysis: Compare the HW/BW ratios between the L-158,809-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 3: Assessment of Nephropathy
Objective: To evaluate the effect of long-term L-158,809 administration on the development of nephropathy in mice.
Materials:
-
Metabolic cages for urine collection
-
Urine analysis kits (for protein and creatinine)
-
Spectrophotometer or plate reader
Procedure:
-
Urine Collection:
-
Towards the end of the study period, place individual mice in metabolic cages for 24 hours to collect urine.
-
Ensure mice have free access to food and water during this period.
-
-
Urine Analysis:
-
Measure the total volume of urine collected over 24 hours.
-
Determine the concentration of total protein in the urine using a suitable assay (e.g., Bradford or BCA assay).
-
Determine the concentration of creatinine in the urine using a commercially available kit.
-
-
Calculation of Protein Excretion:
-
Calculate the total urinary protein excretion over 24 hours (in mg/day).
-
Alternatively, calculate the urinary protein to creatinine ratio to normalize for variations in urine output.
-
-
Data Analysis: Compare the urinary protein excretion or protein/creatinine ratio between the L-158,809-treated group and the vehicle control group using an appropriate statistical test.
-
Histological Analysis (Optional):
-
At the study endpoint, perfuse and fix the kidneys in 10% neutral buffered formalin.
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular and tubular morphology.
-
Disclaimer
These protocols are intended as a general guide. Researchers should adapt these methodologies based on their specific experimental design, institutional guidelines, and the physicochemical properties of their L-158,809 formulation. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for L-158809 in Microglial Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology.[1][2] Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases.[3][4] The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, is also present in the brain and has been shown to modulate neuroinflammation.[5][6] Angiotensin II (Ang II), the primary effector of the RAS, can induce a pro-inflammatory state in microglia through its type 1 receptor (AT1R).[3][5][7]
L-158809 is a potent and selective non-peptide antagonist of the Ang II AT1 receptor. While direct studies on the use of this compound in microglial activation are limited, its mechanism of action as an AT1R blocker suggests its utility as a tool to investigate the role of the Ang II/AT1R axis in neuroinflammatory processes. These application notes provide a framework for using this compound in microglial activation studies, drawing upon the established effects of other AT1R antagonists like losartan and candesartan.
Signaling Pathway of Angiotensin II in Microglia
Angiotensin II, upon binding to its AT1 receptor on microglia, initiates a signaling cascade that leads to a pro-inflammatory phenotype. This pathway often involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), and the activation of transcription factors such as NF-κB, which upregulate the expression of pro-inflammatory cytokines and chemokines.[5] There is also evidence of crosstalk between AT1R and Toll-like receptor 4 (TLR4) signaling, further amplifying the inflammatory response.[5][8]
Data Presentation: Effects of AT1R Antagonists on Microglial Activation
The following table summarizes quantitative data from studies using various AT1R antagonists to modulate microglial activation. This data can serve as a reference for designing experiments with this compound and predicting potential outcomes.
| AT1R Antagonist | Model System | Parameter Measured | Effect | Concentration/Dose | Reference |
| Candesartan | Ex vivo retinal flatmounts (mouse) | Microglial process length | 42% increase (reversal of AngII effect) | 0.227 µM | [9] |
| Losartan | In vivo TBI model (mouse) | TNF-α protein expression | Significant decrease | 3 mg/kg/day | [10] |
| Losartan | In vivo TBI model (mouse) | IL-10 protein expression | Significant increase | 3 mg/kg/day | [10] |
| Telmisartan | In vitro primary microglia (rat) | Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) release | Significant reduction | 20 µM | [11] |
| Telmisartan | In vitro BV2 microglial cells | LPS-induced Reactive Oxygen Species (ROS) | Significant reduction | 20 µM | [11] |
| Losartan | In vivo Alzheimer's model (mouse) | Iba-1 immunofluorescence (microglial activation marker) | Significant reduction | Not specified | [12] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPS-Induced Microglial Activation
This protocol details an in vitro experiment to determine the effect of this compound on lipopolysaccharide (LPS)-induced microglial activation using the BV-2 cell line or primary microglia.
Materials:
-
BV-2 microglial cells or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-1β
-
Reagents for RNA extraction and qPCR
-
Reagents for immunocytochemistry (e.g., anti-Iba1 antibody, DAPI)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA/qPCR, coverslips in 12-well for immunocytochemistry) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Include a vehicle control.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM, 1 µM) or vehicle for 1-2 hours.
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL for BV-2, 10 ng/mL for primary microglia) for a specified duration (e.g., 24 hours for cytokine release, 6 hours for gene expression). Include an unstimulated control group.
-
-
Downstream Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure NO production using the Griess assay according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the supernatant and quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Nos2, Tnf, Il1b).
-
Immunocytochemistry: Fix the cells on coverslips, permeabilize, and block. Incubate with an antibody against a microglial activation marker like Iba1.[1] Counterstain with DAPI. Analyze cell morphology (e.g., ramified vs. amoeboid) using fluorescence microscopy.
-
Protocol 2: In Vivo Assessment of this compound on Neuroinflammation
This protocol provides a general framework for assessing the in vivo effects of this compound on microglial activation in a mouse model of neuroinflammation.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
Neuroinflammatory agent (e.g., LPS, or a model of neurodegenerative disease)
-
This compound
-
Vehicle for this compound
-
Anesthetics
-
Perfusion solutions (saline, paraformaldehyde)
-
Cryostat or vibratome
-
Reagents for immunohistochemistry (e.g., anti-Iba1, anti-CD68 antibodies)[1][13]
Procedure:
-
Animal Model and Drug Administration:
-
Induce neuroinflammation in mice (e.g., via intraperitoneal or intracerebroventricular injection of LPS).
-
Administer this compound or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosage and timing of administration should be determined based on preliminary studies or literature on similar compounds. For example, a study with losartan used a dose of 3 mg/kg/day.[10]
-
-
Tissue Collection:
-
At a predetermined time point after induction of neuroinflammation and treatment, deeply anesthetize the animals.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde to fix the brain tissue.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Transfer the brains to a sucrose solution for cryoprotection.
-
-
Immunohistochemistry:
-
Section the brain tissue using a cryostat or vibratome.
-
Perform immunohistochemical staining on the brain sections using antibodies against microglial markers such as Iba1 (for morphology and number) and CD68 (for phagocytic activation).[1][13]
-
Use appropriate secondary antibodies and visualization methods (e.g., fluorescence or DAB).
-
-
Image Analysis:
-
Capture images of stained brain sections using a microscope.
-
Quantify microglial activation by analyzing the number of Iba1-positive cells, their morphology (e.g., soma size, process length and branching), and the intensity of CD68 staining in specific brain regions of interest.
-
Conclusion
This compound, as a potent AT1 receptor antagonist, holds significant potential as a pharmacological tool for investigating the role of the renin-angiotensin system in microglial activation and neuroinflammation. The provided application notes and protocols, based on the established actions of other AT1R blockers, offer a comprehensive guide for researchers to design and execute experiments with this compound. It is imperative to empirically determine the optimal concentrations and conditions for this compound in specific experimental models to validate its efficacy and elucidate its precise effects on microglial function.
References
- 1. Microglia markers | Abcam [abcam.com]
- 2. ptglab.com [ptglab.com]
- 3. A Review on Neuroinflammatory Pathway Mediating Through Ang-II/AT1 Receptors and a Novel Approach for the Treatment of Cerebral Ischemia in Combination with ARB’s and Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain Renin-Angiotensin System and Microglial Polarization: Implications for Aging and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Angiotensin II and its receptor in activated microglia enhanced neuronal loss and cognitive impairment following pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross talk between AT1 receptors and Toll-like receptor 4 in microglia contributes to angiotensin II-derived ROS production in the hypothalamic paraventricular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Angiotensin II/AT1 Receptor Signaling in Regulating Retinal Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Losartan Treatment Could Improve the Outcome of TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Angiotensin IV Receptors Mediate the Cognitive and Cerebrovascular Benefits of Losartan in a Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 13. Overview of General and Discriminating Markers of Differential Microglia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inositol Phosphate Accumulation Assay Using L-158,809
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inositol phosphate (IP) signaling pathway is a crucial cellular cascade initiated by the activation of Gq-protein coupled receptors (GPCRs). Upon agonist binding, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in numerous physiological processes. Consequently, measuring the accumulation of inositol phosphates is a widely used method to quantify the activity of Gq-coupled receptors and to characterize the potency and efficacy of their modulators.
L-158,809 is a highly potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, a Gq-coupled receptor. Angiotensin II (AII), the endogenous ligand for the AT1 receptor, stimulates inositol phosphate accumulation in various cell types, including vascular smooth muscle cells. Therefore, an inositol phosphate accumulation assay can be employed to determine the inhibitory activity of L-158,809 on AII-induced AT1 receptor signaling. This document provides detailed application notes and a comprehensive protocol for performing such an assay.
Principle of the Assay
The assay measures the accumulation of total inositol phosphates in cells pre-labeled with [³H]-myo-inositol. In the presence of lithium chloride (LiCl), the degradation of inositol monophosphates is inhibited, leading to an accumulation of all inositol phosphate species upon receptor stimulation. The amount of accumulated [³H]-inositol phosphates is then quantified by liquid scintillation counting and is proportional to the activation of the Gq-coupled receptor. When an antagonist such as L-158,809 is introduced, it will compete with the agonist (Angiotensin II) for binding to the AT1 receptor, resulting in a dose-dependent inhibition of inositol phosphate accumulation.
Data Presentation
The potency of L-158,809 as an AT1 receptor antagonist can be quantified and compared using the following parameters.
| Parameter | Compound | Cell Type | Value | Reference |
| IC50 (Receptor Binding) | L-158,809 | Rabbit Aorta | 0.3 nM | [1] |
| IC50 (Receptor Binding) | L-158,809 | Various Tissues | 0.2 - 0.8 nM | [1] |
| pA2 (Functional Assay) | L-158,809 | Rat Adrenal Cortical Cells | 10.5 | [1] |
| EC50 (IP Accumulation) | Angiotensin II | Vascular Smooth Muscle Cells | ~5-50 nM |
Note: The EC50 value for Angiotensin II can vary depending on the specific cell line and experimental conditions. It is recommended to perform a full dose-response curve for Angiotensin II to determine the EC80 concentration for use in the antagonist inhibition assay.
Experimental Protocols
This section provides a detailed methodology for an inositol phosphate accumulation assay to evaluate the inhibitory effect of L-158,809 on Angiotensin II-stimulated AT1 receptors in vascular smooth muscle cells.
Materials and Reagents
-
Vascular Smooth Muscle Cells (e.g., A7r5 or primary culture)
-
Cell Culture Medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
L-158,809
-
Angiotensin II
-
Lithium Chloride (LiCl)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Perchloric Acid (PCA)
-
Potassium Hydroxide (KOH)
-
Dowex AG1-X8 resin (formate form)
-
Formic Acid
-
Ammonium Formate
-
Scintillation Cocktail
-
Multi-well culture plates (e.g., 24-well)
-
Liquid Scintillation Counter
Experimental Workflow
Detailed Protocol
1. Cell Culture and Seeding a. Culture vascular smooth muscle cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
2. Labeling with [³H]-myo-inositol a. Once the cells are confluent, wash them twice with inositol-free DMEM. b. Add inositol-free DMEM containing 0.5-1.0 µCi/mL of [³H]-myo-inositol to each well. c. Incubate the plates for 24-48 hours to allow for sufficient incorporation of the radiolabel into the cellular phosphoinositide pool.
3. Pre-incubation with Antagonist (L-158,809) a. After the labeling period, aspirate the labeling medium and wash the cells twice with HBSS. b. Add HBSS containing 10 mM LiCl to each well and incubate for 15 minutes at 37°C. c. Prepare serial dilutions of L-158,809 in HBSS with 10 mM LiCl. d. Add the desired concentrations of L-158,809 to the respective wells. For control wells, add buffer only. e. Incubate for 30 minutes at 37°C.
4. Stimulation with Agonist (Angiotensin II) a. Prepare a solution of Angiotensin II in HBSS with 10 mM LiCl at a concentration that will elicit a submaximal (EC₈₀) response. This concentration should be determined from a prior full agonist dose-response experiment. b. Add the Angiotensin II solution to all wells except for the basal (unstimulated) control wells. c. Incubate for 30-60 minutes at 37°C.
5. Assay Termination and Cell Lysis a. Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M perchloric acid (PCA) to each well. b. Place the plates on ice for 30 minutes to allow for cell lysis and precipitation of macromolecules. c. Scrape the contents of each well and transfer to microcentrifuge tubes.
6. Neutralization and Separation of Inositol Phosphates a. Centrifuge the tubes to pellet the precipitate. b. Transfer the supernatant (containing the soluble inositol phosphates) to new tubes. c. Neutralize the supernatant by adding a solution of 1.5 M KOH / 60 mM HEPES. d. Place the tubes on ice for 15 minutes to allow for the precipitation of potassium perchlorate. e. Centrifuge to pellet the precipitate and collect the supernatant. f. Prepare Dowex AG1-X8 columns. g. Load the neutralized supernatant onto the pre-equilibrated Dowex columns. h. Wash the columns with water to remove free [³H]-myo-inositol. i. Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
7. Quantification a. Collect the eluate into scintillation vials. b. Add an appropriate volume of scintillation cocktail to each vial. c. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
8. Data Analysis a. Subtract the basal CPM (unstimulated wells) from all other values. b. Normalize the data by expressing the CPM in the presence of L-158,809 as a percentage of the maximal Angiotensin II-stimulated response (in the absence of the antagonist). c. Plot the normalized response against the logarithm of the L-158,809 concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value for L-158,809.
Signaling Pathway Diagram
The following diagram illustrates the Gq-protein coupled receptor signaling cascade leading to inositol phosphate accumulation and the point of inhibition by L-158,809.
References
Application Notes and Protocols: L-158809 in Fractionated Whole-Brain Irradiation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-158809, an angiotensin II type 1 (AT1) receptor antagonist, in preclinical studies of fractionated whole-brain irradiation (fWBI). The provided protocols and data are based on established rodent models and offer a framework for investigating the potential of this compound to mitigate radiation-induced cognitive deficits.
Introduction
Fractionated whole-brain irradiation is a common treatment modality for primary and metastatic brain tumors. However, a significant portion of patients surviving six months or more develop cognitive dysfunction. The underlying mechanisms of this cognitive decline are not fully understood, but neuroinflammation and impaired neurogenesis are thought to play a role. This compound has been investigated for its potential to prevent or ameliorate these radiation-induced cognitive deficits. Studies suggest that its mechanism of action is likely mediated through the central nervous system, although it does not appear to prevent chronic neuroinflammation or the reduction in neurogenesis. Instead, it may act on earlier post-irradiation changes that lead to cognitive dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in conjunction with fWBI in a rat model.
Table 1: Effects of this compound on Cognitive Function after fWBI
| Treatment Group | Cognitive Assessment (Novel Object Recognition) | Reference |
| Sham-irradiated | Normal Cognitive Function | |
| 40 Gy fWBI | Significant Cognitive Impairment | |
| Sham-irradiated + this compound | Normal Cognitive Function | |
| 40 Gy fWBI + this compound | Amelioration of Cognitive Impairment |
Table 2: Effects of fWBI and this compound on Neurogenesis
| Treatment Group | Density of Proliferating Cells (SGZ) at 28 weeks | Density of Immature Neurons (DCX+) at 28 weeks | Reference |
| Sham-irradiated | Baseline | Baseline | |
| 40 Gy fWBI | ~76% reduction | ~60-70% reduction | |
| Sham-irradiated + this compound | No significant effect | ~35% reduction | |
| 40 Gy fWBI + this compound | No significant effect | No significant effect on radiation-induced reduction |
Table 3: Effects of fWBI and this compound on Microglia
| Treatment Group | Microglia Activation (Perirhinal Cortex & Hippocampus) at 28 & 54 weeks | Reference |
| Sham-irradiated | Baseline | |
| 40 Gy fWBI | Increased Activation | |
| Sham-irradiated + this compound | No significant effect | |
| 40 Gy fWBI + this compound | No alteration of radiation-induced activation |
Experimental Protocols
Animal Model and Fractionated Whole-Brain Irradiation
-
Animal Model: Young adult male Fischer 344 x Brown Norway (F344xBN) rats are a suitable model.
-
Irradiation Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Place the animals in a stereotactic device.
-
Shield the body with lead, exposing only the head.
-
Deliver a total dose of 40 Gy of gamma rays in multiple fractions (e.g., 10 fractions of 4 Gy each) over a set period (e.g., 5 weeks) using a cesium-137 irradiator. Sham-irradiated animals should undergo the same anesthetic and positioning procedures without radiation exposure.
-
This compound Administration
-
Dosage and Administration: this compound can be administered in the drinking water at a concentration of 20 mg/L.
-
Treatment Schedule:
-
Begin this compound administration three days prior to the start of fWBI.
-
Continue administration throughout the irradiation period.
-
Maintain this compound treatment for a specified duration post-irradiation (e.g., 5, 28, or 54 weeks) depending on the study endpoints.
-
Assessment of Cognitive Function (Morris Water Maze)
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.8 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 20-22°C. A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants of the pool.
-
Procedure:
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rat into the water facing the pool wall at one of four randomly assigned start locations.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Immunohistochemistry for Microglia and Neurogenesis
-
Tissue Preparation:
-
Anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat.
-
-
Staining for Microglia (Iba1):
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:500-1:1000 dilution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.
-
Wash sections, mount on slides, and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Staining for Immature Neurons (Doublecortin - DCX):
-
Follow the same initial steps as for Iba1 staining (washing, antigen retrieval, blocking).
-
Incubate sections with a primary antibody against DCX (e.g., goat anti-DCX, 1:200-1:500 dilution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., donkey anti-goat Alexa Fluor 594) for 1-2 hours at room temperature.
-
Wash, mount, and coverslip as described above.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying this compound in fWBI.
Caption: Proposed mechanism of this compound in fWBI.
Troubleshooting & Optimization
Troubleshooting L-158809 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues with the aqueous insolubility of L-158809.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, it is not uncommon for complex organic molecules like this compound, which contains multiple heterocyclic ring systems (imidazole, pyridine, and tetrazole), to exhibit poor solubility in aqueous solutions.[1] Many pharmaceutical compounds with poor water solubility require specific formulation strategies to achieve a homogenous solution.[2][3]
Q2: What is the first step I should take to try and dissolve this compound?
A2: The initial and often most effective step is to adjust the pH of your aqueous solution. The solubility of ionizable compounds can be significantly influenced by pH.[3][4] this compound has a tetrazole moiety, which is acidic, and basic nitrogen atoms in its imidazole and pyridine rings. Therefore, its solubility will be highly dependent on the pH of the solution.
Q3: In which direction should I adjust the pH?
A3: To determine the optimal pH, it is recommended to perform a pH-solubility profile. This involves attempting to dissolve the compound in a series of buffers across a range of pH values (e.g., from pH 2 to pH 10). Generally, for a compound with both acidic and basic functional groups, solubility will be lowest at its isoelectric point and will increase at pH values further away from this point. For the tetrazole group to be ionized (which typically improves solubility), a more basic pH would be required. Conversely, to protonate the basic nitrogens, a more acidic pH would be needed.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, using a co-solvent is a common strategy to dissolve poorly soluble compounds.[3][5] You can first dissolve this compound in a small amount of a water-miscible organic solvent such as DMSO, DMF, or ethanol, and then slowly add the aqueous buffer to the desired final concentration.[3] However, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not interfere with your assay.
Q5: Are there other methods to improve the solubility of this compound?
A5: If pH adjustment and co-solvents are not successful or suitable for your experiment, other techniques can be employed. These include:
-
Salt Formation: Preparing a salt of this compound can significantly improve its aqueous solubility.[6][7] This is a common practice in drug development.[8][9]
-
Use of Excipients: Surfactants or cyclodextrins can be used to enhance solubility.[5]
-
Particle Size Reduction: Decreasing the particle size of the solid compound can increase the dissolution rate.[2][10]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing this compound
This guide provides a step-by-step workflow for troubleshooting the insolubility of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a consistent ionic strength.
-
Sample Preparation: Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of this compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility against the pH of the buffers to generate a pH-solubility profile.
Protocol 2: Co-solvent Solubility Test
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Serially dilute the stock solution with your desired aqueous buffer.
-
Observation: Visually inspect for any precipitation at each dilution step.
-
Determination of Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the organic solvent that maintains the compound in solution at the desired final concentration.
Data Presentation
Table 1: Example pH-Solubility Profile Data for this compound
| Buffer pH | Measured Solubility (µg/mL) |
| 2.0 | User-determined value |
| 4.0 | User-determined value |
| 6.0 | User-determined value |
| 7.4 | User-determined value |
| 8.0 | User-determined value |
| 10.0 | User-determined value |
Table 2: Example Co-solvent Compatibility Data for this compound
| Co-solvent | % Co-solvent in Aqueous Buffer (v/v) | Observation (Precipitation) |
| DMSO | 10% | User observation |
| DMSO | 5% | User observation |
| DMSO | 1% | User observation |
| Ethanol | 10% | User observation |
| Ethanol | 5% | User observation |
| Ethanol | 1% | User observation |
Signaling Pathway Visualization
This compound is a selective antagonist of the Angiotensin II Receptor Type 1 (AT1). The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
References
- 1. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ispe.gr.jp [ispe.gr.jp]
Avoiding L-158809 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of L-158,809 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is L-158,809 and what is its mechanism of action?
A1: L-158,809 is a potent and highly selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] Angiotensin II is a key peptide in the renin-angiotensin system (RAS) that regulates blood pressure and fluid balance.[4] L-158,809 competitively binds to the AT1 receptor, blocking the actions of angiotensin II, which include vasoconstriction, aldosterone secretion, and cellular growth.[2][4] Its high affinity and selectivity for the AT1 receptor over the AT2 receptor make it a valuable tool for studying the physiological and pathological roles of the angiotensin II signaling pathway.[2]
Q2: Why is my L-158,809 precipitating when I add it to my cell culture medium?
A2: L-158,809, like many other angiotensin II receptor blockers (ARBs), is a hydrophobic compound with low aqueous solubility.[5] Precipitation upon addition to aqueous cell culture media is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of L-158,809 in the media may be higher than its aqueous solubility limit.[5]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to "crash out" of solution.[5]
-
Low Temperature: Using cold cell culture media can decrease the solubility of L-158,809.[5]
-
High Final Solvent Concentration: While a solvent like DMSO is necessary to dissolve L-158,809, high final concentrations in the media can be toxic to cells. However, a certain minimal concentration of the solvent might be required to maintain solubility.[6]
-
Interactions with Media Components: Components within the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with L-158,809 and reduce its solubility.[7][8]
Q3: What is the recommended solvent for preparing L-158,809 stock solutions?
A3: Due to its hydrophobic nature, L-158,809 is typically dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for cell culture experiments.[9][10] Ethanol can also be a suitable solvent, but DMSO is often preferred for its ability to dissolve a wide range of compounds and its miscibility with water.[9][11]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines without significant cytotoxicity.[6] It is crucial to determine the specific tolerance of your cell line by performing a vehicle control experiment (treating cells with the same final concentration of DMSO without L-158,809).
Troubleshooting Guides
Issue: Immediate Precipitation of L-158,809 Upon Addition to Cell Culture Media
This is a common problem when a concentrated stock solution of a hydrophobic compound is diluted into an aqueous buffer like cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of L-158,809 exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated stock solution directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media.[5] |
| Low Temperature of Media | The solubility of many compounds, including L-158,809, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[5] |
| Inadequate Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too low to keep L-158,809 in solution. | While keeping the final DMSO concentration below the toxic limit for your cells (typically <0.5%), ensure it is sufficient to maintain solubility. You may need to optimize the balance between solubility and cytotoxicity.[6] |
Issue: L-158,809 Precipitates Over Time in the Incubator
Precipitation that occurs after a period of incubation can be due to changes in the media or compound instability.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Water evaporation from the culture vessel increases the concentration of all components, including L-158,809, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator.[5] |
| pH Changes in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. If significant pH changes occur, you may need to change the medium more frequently or use a medium with stronger buffering capacity. |
| Compound Instability | L-158,809 may degrade or interact with media components over time, leading to the formation of insoluble byproducts. | Prepare fresh media containing L-158,809 for each experiment or for media changes during long-term cultures. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-158,809 Stock Solution in DMSO
Materials:
-
L-158,809 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Methodology:
-
Calculate the required mass: Determine the mass of L-158,809 needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of L-158,809: 465.55 g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of L-158,809 powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the L-158,809 is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of L-158,809 in Cell Culture Media
Materials:
-
10 mM L-158,809 stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile, filtered pipette tips
Methodology:
-
Prepare a series of dilutions: Create a serial dilution of your 10 mM L-158,809 stock solution into the pre-warmed cell culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed the tolerated limit for your cells.
-
Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Place a small drop of each solution on a microscope slide and examine for crystalline structures or amorphous precipitate.
-
Incubation (Optional): Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment (e.g., 24 hours) and re-examine for any delayed precipitation.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of L-158,809 in your specific cell culture medium under these conditions.
Visualizations
Caption: Angiotensin II Signaling Pathway and the Action of L-158,809.
Caption: Troubleshooting Workflow for L-158,809 Precipitation.
Caption: Factors Affecting L-158,809 Solubility in Cell Culture Media.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-158,809 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the potent and highly selective AT1 receptor antagonist, L-158,809, in in vivo experiments. Our goal is to help you mitigate potential confounding variables and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of L-158,809?
A1: L-158,809 is characterized by its high specificity and selectivity for the angiotensin II type 1 (AT1) receptor. In vitro studies have demonstrated that it has very low affinity for the AT2 receptor subtype (IC50 ≥ 10 µM) and lacks significant activity at other common receptors at concentrations up to 1 µM.[1] Therefore, classical off-target effects due to binding to other receptors are minimal. Most "off-target" or unexpected effects observed in vivo are typically extensions of its potent on-target pharmacology (i.e., excessive blockade of the AT1 receptor) or downstream physiological consequences of inhibiting the Renin-Angiotensin-Aldosterone System (RAAS).
Q2: I am not observing the expected antihypertensive effect of L-158,809 in my animal model. What could be the cause?
A2: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Animal Model: The antihypertensive effects of L-158,809 are most pronounced in high-renin hypertensive models, such as aortic coarctation rats or volume-depleted monkeys.[2] Ensure your chosen model has an activated RAAS.
-
Dose and Route of Administration: L-158,809 is orally active and has a long duration of action (>6 hours in rats).[2] However, potency varies between species. Confirm that your dose is appropriate for the species being studied (see Quantitative Data tables below).
-
Compound Integrity: Verify the purity and stability of your L-158,809 compound. Improper storage or handling can lead to degradation.
-
Measurement Technique: Ensure your blood pressure measurement technique is accurate and properly calibrated. Invasive methods like arterial cannulation are generally more precise than non-invasive tail-cuff methods.[3][4][5]
Q3: My animals are experiencing severe hypotension after L-158,809 administration. How can I mitigate this?
A3: Severe hypotension is a sign of an exaggerated on-target effect. To manage this:
-
Dose Titration: Perform a dose-response study to determine the optimal dose that achieves the desired level of AT1 receptor blockade without causing excessive hypotension in your specific model.
-
Animal Health Status: Be aware that the animal's volume status can significantly impact the response. Volume-depleted animals are more sensitive to the hypotensive effects of AT1 receptor antagonists.[2]
-
Anesthesia: Anesthetics can have their own hemodynamic effects and may potentiate hypotension.[3] If possible, use conscious animal models with telemetry for blood pressure monitoring to avoid this confound.
Q4: Are there any expected physiological changes, other than blood pressure, that I should be aware of when using L-158,809?
A4: Yes, blocking the AT1 receptor can lead to several downstream effects, including:
-
Inhibition of Aldosterone Release: L-158,809 potently inhibits angiotensin II-induced aldosterone release.[1][2] This can affect electrolyte and fluid balance.
-
Neuroprotective and Cardioprotective Effects: Blockade of the AT1 receptor has been shown to be protective in models of ischemia-reperfusion injury in the brain and heart.[6][7][8][9]
-
Lack of Bradykinin Potentiation: Unlike ACE inhibitors, L-158,809 does not potentiate the effects of bradykinin, meaning it is less likely to cause side effects such as a dry cough.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for L-158,809 from published studies.
Table 1: In Vitro Potency and Selectivity of L-158,809
| Parameter | Species/Tissue | Value | Reference |
| IC50 (AT1 Receptor) | Rabbit Aorta | 0.3 nM | [1] |
| Various Animal Tissues | 0.2 - 0.8 nM | [1] | |
| IC50 (AT2 Receptor) | --- | ≥ 10,000 nM (10 µM) | [1] |
| pA2 | Rat Adrenal Cortical Cells | 10.5 | [1] |
| Kd | Rat Adrenal Membranes | 0.66 nM | [10] |
Table 2: In Vivo Efficacy of L-158,809
| Species | Route of Administration | ED50 (Antihypertensive Effect) | Reference |
| Rat (conscious) | Intravenous (i.v.) | 29 µg/kg | [2] |
| Oral (p.o.) | 23 µg/kg | [2] | |
| Rhesus Monkey | Intravenous (i.v.) | 10 µg/kg | [2] |
| Oral (p.o.) | ~100 µg/kg | [2] |
Experimental Protocols
Protocol 1: Assessment of Antihypertensive Activity in Conscious Rats via Oral Gavage
-
Animal Model: Use a well-established hypertensive rat model with an activated RAAS (e.g., spontaneously hypertensive rats (SHR) or L-NAME-induced hypertensive rats).[4]
-
Acclimatization: Allow animals to acclimate to handling and the experimental setup for at least one week to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) for several days prior to the experiment to establish a stable baseline. Non-invasive tail-cuff plethysmography can be used, but for continuous and more accurate data, surgical implantation of radiotelemetry devices is recommended.[5][11]
-
Compound Preparation: Prepare a homogenous suspension of L-158,809 in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer L-158,809 or vehicle via oral gavage. A typical dose range to start with, based on published data, would be 10-100 µg/kg.[2] The volume should not exceed 10 ml/kg body weight.[4]
-
Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of L-158,809-treated groups to the vehicle control group using appropriate statistical methods.
Protocol 2: Direct Measurement of Arterial Blood Pressure in Anesthetized Rats
-
Anesthesia: Anesthetize the rat using a suitable agent (e.g., urethane or pentobarbital sodium).[3][12] Monitor the depth of anesthesia throughout the procedure.
-
Surgical Preparation: Surgically expose the carotid or femoral artery.
-
Cannulation: Insert a catheter filled with heparinized saline into the artery.[12]
-
Transducer Connection: Connect the catheter to a pressure transducer, which is linked to a data acquisition system. Calibrate the transducer before recording.[3]
-
Stabilization: Allow the animal's blood pressure to stabilize before any experimental intervention.
-
Drug Administration: Administer L-158,809 intravenously (e.g., via a cannulated jugular vein) to observe the acute effects on blood pressure.
-
Data Recording: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate.
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Visualizations
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Effect of AT1 receptor blockade on cardiovascular outcome after cardiac arrest: an experimental study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT1-receptor blockade: Protective effects of irbesartan in cardiomyocytes under hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 12. iworx.com [iworx.com]
Assessing for non-specific binding of L-158809 in tissue homogenates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-158809, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. This guide focuses on assessing for non-specific binding in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a nonpeptide, competitive antagonist that is highly selective for the angiotensin II type 1 (AT1) receptor.[1][2] Its high affinity and selectivity make it a valuable tool for studying the physiological and pharmacological roles of the AT1 receptor.[1]
Q2: What is non-specific binding in the context of a radioligand binding assay?
A2: Non-specific binding refers to the binding of a radioligand to components other than the target receptor, such as lipids, other proteins, or the filter apparatus itself.[3] High non-specific binding can obscure the specific binding signal, leading to inaccurate determinations of receptor affinity (Kd) and density (Bmax).
Q3: How is non-specific binding determined in an assay with this compound?
A3: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled (or "cold") ligand that has high affinity for the target receptor. In this case, a high concentration of unlabeled this compound or another potent AT1 antagonist is used to occupy all the specific AT1 receptor sites. Any remaining bound radioligand is considered non-specific.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 50% of the total binding. In well-optimized assays, it is often possible to achieve specific binding that is greater than 80-90% of the total binding. If non-specific binding is too high, it can be difficult to obtain quality, reproducible data.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in radioligand binding assays. Below are specific issues and potential solutions when assessing the binding of this compound in tissue homogenates.
| Issue | Potential Cause | Troubleshooting Strategy & Solution |
| High background counts in all wells, including those with excess cold this compound. | Radioligand "stickiness": The radioligand may be hydrophobic and binding to the assay plates, filter mats, or pipette tips. | 1. Modify Assay Buffer: Include a blocking agent like Bovine Serum Albumin (BSA) (typically 0.1-1%) or a non-ionic detergent such as Tween-20 (e.g., 0.05%) in the assay buffer to reduce hydrophobic interactions. 2. Pre-treat materials: Pre-soaking filter mats (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself. Siliconizing plasticware can also help. |
| Non-specific binding increases proportionally with radioligand concentration. | Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may be promoting non-specific interactions. | 1. Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. However, ensure that specific binding still reaches equilibrium. 2. Adjust Buffer Ionic Strength: Modifying the salt concentration of the buffer can minimize electrostatic interactions that contribute to non-specific binding. |
| Even with a high concentration of this compound, a significant amount of radioligand remains bound. | 1. Insufficient concentration of this compound: The concentration of the "cold" ligand may not be high enough to displace all specific binding. 2. Inadequate Washing: Unbound radioligand may be trapped in the filter. | 1. Increase Concentration of Cold Ligand: A common rule of thumb is to use the unlabeled competitor at a concentration 100 to 1000 times the Kd of the radioligand.[4] 2. Optimize Washing Technique: Rapidly wash the filters with a sufficient volume of ice-cold wash buffer immediately after filtration. Perform multiple washes (e.g., 3-4 times). |
| The competition curve with this compound is shallow or does not plateau at a low level. | Presence of multiple binding sites with different affinities for the radioligand or this compound. | 1. Re-evaluate the tissue preparation: The homogenate may contain other proteins or receptor subtypes that bind the radioligand. 2. Use a more selective radioligand if available. 3. Analyze the data using a two-site binding model. |
| High variability in non-specific binding wells. | Inconsistent tissue homogenate, pipetting errors, or uneven washing. | 1. Ensure Homogenate Uniformity: Vortex the tissue homogenate suspension before each pipetting step to ensure a uniform concentration of membranes. 2. Calibrate Pipettes: Ensure all pipettes are accurately calibrated. 3. Standardize Washing: Use a consistent and rapid washing procedure for all wells. |
Data Presentation
The following tables summarize the binding affinities of this compound and other relevant compounds for the angiotensin II receptors.
Table 1: Binding Affinity of this compound at AT1 and AT2 Receptors
| Compound | Receptor | IC50 (nM) | Species/Tissue | Reference |
| This compound | AT1 | 0.3 | Rabbit Aorta | [1] |
| This compound | AT1 | 0.2-0.8 | Various | [1] |
| This compound | AT2 | ≥ 10,000 | - | [1] |
Table 2: Comparative Binding Affinities of Angiotensin II Receptor Antagonists
| Compound | Receptor | IC50 (nM) | Ki (nM) | Species/Tissue | Reference |
| This compound | AT1 | 0.3 | - | Rabbit Aorta | [1] |
| DuP-753 (Losartan) | AT1 | 54 | - | Rabbit Aorta | [1] |
| EXP3174 (active metabolite of Losartan) | AT1 | 6 | - | Rabbit Aorta | [1] |
| Angiotensin II | AT1 | ~0.3 | - | Rabbit Aorta | [1] |
| PD123319 | AT2 | - | - | - | - |
Experimental Protocols
Protocol: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II Radioligand Binding Assay in Rat Adrenal Cortical Tissue Homogenates
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the AT1 receptor. Optimization may be required for different tissues or experimental setups.
1. Materials and Reagents:
-
Tissue: Rat adrenal cortices
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II
-
Unlabeled Ligand: this compound
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% PEI.
-
Scintillation fluid
2. Tissue Homogenate Preparation:
-
Dissect and place rat adrenal cortices in ice-cold homogenization buffer.
-
Homogenize the tissue using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Radioligand Binding Assay:
-
Set up the assay in 96-well plates or individual tubes.
-
For total binding , add:
-
50 µL of assay buffer
-
50 µL of radioligand (at a concentration near its Kd)
-
100 µL of tissue homogenate
-
-
For non-specific binding , add:
-
50 µL of a high concentration of unlabeled this compound (e.g., 10 µM)
-
50 µL of radioligand
-
100 µL of tissue homogenate
-
-
For competition binding , add:
-
50 µL of varying concentrations of unlabeled this compound
-
50 µL of radioligand
-
100 µL of tissue homogenate
-
-
Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters quickly with 3-4 x 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition assays, plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Assessing Non-Specific Binding.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. graphpad.com [graphpad.com]
- 4. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing L-158,809 Concentration for AT1 Receptor Saturation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of L-158,809 to ensure Angiotensin II Type 1 (AT1) receptor saturation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is L-158,809 and why is it used in AT1 receptor studies?
A1: L-158,809 is a potent and highly selective nonpeptide antagonist for the Angiotensin II Type 1 (AT1) receptor.[1][2] Its high affinity and specificity make it an invaluable tool for investigating the physiological and pharmacological roles of the AT1 receptor, including its involvement in cardiovascular diseases.[1] By competitively blocking the binding of Angiotensin II (Ang II) to the AT1 receptor, L-158,809 allows researchers to study the downstream effects of receptor inhibition and to quantify receptor density in various tissues.[1]
Q2: How do I determine the optimal concentration of L-158,809 for saturating AT1 receptors in my experiment?
A2: The optimal concentration for AT1 receptor saturation is determined through a radioligand saturation binding assay. This experiment involves incubating a fixed amount of your biological sample (e.g., cell membranes or tissue homogenates) with increasing concentrations of a radiolabeled form of L-158,809 (e.g., [³H]L-158,809). The goal is to identify the concentration at which all available AT1 receptors are occupied by the ligand, which is represented by the Bmax (maximum binding capacity) value derived from the saturation curve. A concentration equivalent to or slightly above the determined Kd (dissociation constant) is often a good starting point, with saturation typically achieved at concentrations several-fold higher than the Kd.[3]
Q3: What is the difference between IC50, Kd, and Ki values for L-158,809?
A3:
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of L-158,809 that inhibits 50% of the specific binding of a radiolabeled agonist (like [¹²⁵I]Sar¹,Ile⁸-Ang II) to the AT1 receptor. It is an operational value that can be influenced by experimental conditions.
-
Kd (Equilibrium dissociation constant): This represents the concentration of L-158,809 at which 50% of the AT1 receptors are occupied at equilibrium in a saturation binding experiment. It is a direct measure of the affinity of L-158,809 for the AT1 receptor; a lower Kd indicates higher affinity.[3]
-
Ki (Inhibition constant): This is a more absolute measure of the binding affinity of an unlabeled drug (like L-158,809) derived from its IC50 value in a competitive binding assay. The Ki is calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Q4: How can I calculate the percentage of AT1 receptor saturation at a given L-158,809 concentration?
A4: The percentage of receptor saturation can be calculated using the following formula, derived from the law of mass action for a single binding site:
Percentage Saturation = ([L] / ([L] + Kd)) * 100
Where:
-
[L] is the concentration of free L-158,809.
-
Kd is the equilibrium dissociation constant of L-158,809 for the AT1 receptor.
For example, if the Kd of L-158,809 is 0.66 nM, at a concentration of 0.66 nM, 50% of the receptors will be saturated. At a concentration of 6.6 nM (10 times the Kd), approximately 91% of the receptors will be saturated.
Data Presentation
The following tables summarize key quantitative data for L-158,809 and other relevant ligands for the AT1 receptor.
| Compound | Parameter | Value | Tissue/Cell Type | Reference |
| [³H]L-158,809 | Kd | 0.66 nM | Rat Adrenal Membranes | [4] |
| L-158,809 | IC50 | 0.3 nM | Rabbit Aortic Membranes | [1] |
| L-158,809 | IC50 | 0.2-0.8 nM | Various Tissues (Monkey, Rat, Rabbit) | [1] |
| L-158,809 | IC50 | 0.20 nM | Cultured Rat Aortic Vascular Smooth Muscle Cells | [5] |
| DuP-753 (Losartan) | IC50 | 54 nM | Rabbit Aortic Membranes | [1] |
| EXP3174 | IC50 | 6 nM | Rabbit Aortic Membranes | [1] |
Note: Bmax (maximum receptor density) is dependent on the specific tissue or cell line being studied and therefore is not a fixed value for the ligand. For example, a study on rat AT1 receptors reported Bmax values ranging from approximately 100 to 500 fmol/mg protein depending on the specific tissue.
Experimental Protocols
Protocol 1: AT1 Receptor Saturation Binding Assay Using [³H]L-158,809
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the AT1 receptor in a given biological sample using [³H]L-158,809.
Materials:
-
Biological sample (cell membranes or tissue homogenate) expressing AT1 receptors.
-
[³H]L-158,809 (radioligand).
-
Unlabeled L-158,809 or another potent AT1 receptor antagonist (e.g., Losartan) for determining non-specific binding.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Cell harvester (optional).
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: To each well, add a fixed amount of membrane protein (e.g., 20-50 µg) and increasing concentrations of [³H]L-158,809 (e.g., 0.05 nM to 20 nM).
-
Non-specific Binding (NSB): To a parallel set of wells, add the same components as for total binding, but also include a high concentration of unlabeled L-158,809 or Losartan (e.g., 10 µM) to saturate the AT1 receptors and prevent the binding of the radioligand.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes). This should be determined empirically through kinetic experiments.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plates using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 3-4 times) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the Specific Binding (Y-axis) against the concentration of [³H]L-158,809 (X-axis).
-
Fit the data using non-linear regression analysis (e.g., using GraphPad Prism) with a one-site binding (hyperbola) model to determine the Kd and Bmax values.
-
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| High Non-Specific Binding (>30% of Total Binding) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the ligand with the filter or plasticware. 4. Inadequate washing. | 1. Use a lower concentration range of the radioligand. 2. Increase the concentration of BSA in the assay buffer (up to 1%). Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). 3. Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay and wash buffers. 4. Increase the number and volume of washes with ice-cold wash buffer.[6] |
| Low Specific Binding Signal | 1. Low receptor density in the sample. 2. Inactive or degraded receptor preparation. 3. Insufficient incubation time to reach equilibrium. 4. Low specific activity of the radioligand. | 1. Increase the amount of membrane protein per well. 2. Prepare fresh membrane fractions and always include protease inhibitors during preparation. 3. Perform a time-course experiment (association kinetics) to determine the optimal incubation time. 4. Ensure the radioligand is not expired and has been stored properly. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent washing. 3. Uneven distribution of membranes in the stock solution. | 1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. Ensure consistent and rapid washing of all wells. 3. Vortex the membrane stock solution gently before each pipetting step. |
| Kd Value is Significantly Different from Published Values | 1. Incorrect experimental conditions (pH, temperature, ion concentration). 2. Ligand depletion (a significant fraction of the radioligand is bound). 3. The assay has not reached equilibrium. | 1. Verify that the assay buffer composition and incubation conditions match established protocols. 2. Reduce the amount of receptor per assay point to ensure that less than 10% of the total radioligand is bound. 3. Increase the incubation time. |
Visualizations
AT1 Receptor Signaling Pathway
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biophysics-reports.org [biophysics-reports.org]
- 4. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the angiotensin II AT1 receptor subtype involved in DNA synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
How to control for L-158809 experimental artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-158809. The information is designed to help control for potential experimental artifacts and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: Why am I observing lower-than-expected potency (higher IC50) of this compound in my cell-based assays compared to published values?
Answer:
Several factors can contribute to an apparent decrease in this compound potency. Consider the following possibilities and troubleshooting steps:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound will reduce its effective concentration.
-
Troubleshooting:
-
Ensure complete solubilization of the this compound stock solution in an appropriate solvent (e.g., DMSO) before further dilution in aqueous media.
-
Visually inspect the final dilutions for any signs of precipitation.
-
Consider the final concentration of the organic solvent in your assay, as high concentrations can be cytotoxic. It is advisable to keep the final DMSO concentration below 0.1%.
-
The stability of this compound in your specific cell culture medium and conditions should be considered, as degradation can occur over long incubation periods.
-
-
-
Presence of Serum Proteins: If your cell culture medium contains serum, proteins such as albumin can bind to this compound, reducing its free concentration and availability to bind to the AT1 receptor.
-
Troubleshooting:
-
Whenever possible, conduct experiments in serum-free media.
-
If serum is required for cell viability, the concentration should be kept consistent across all experiments.
-
Be aware that the presence of serum may necessitate the use of higher concentrations of this compound to achieve the desired biological effect.
-
-
-
High Cell Density: An excessively high cell density can lead to a rapid depletion of the compound from the medium, reducing its effective concentration over the course of the experiment.
-
Troubleshooting:
-
Optimize cell seeding density to ensure that it is within the linear range of the assay.
-
Consider replenishing the medium and compound during long-term experiments.
-
-
Question 2: I am observing unexpected cytotoxic effects in my cell cultures treated with this compound, even at concentrations where it should be selective for the AT1 receptor. What could be the cause?
Answer:
While this compound is a highly selective AT1 receptor antagonist, off-target effects or compound-related cytotoxicity can occur, particularly at higher concentrations.
-
Intrinsic Cytotoxicity of Tetrazole-Containing Compounds: this compound contains a tetrazole moiety. Some tetrazole-containing compounds have been reported to exhibit cytotoxic effects in certain cell lines.[1][2][3][4][5]
-
Troubleshooting:
-
Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH release, or live/dead cell staining) to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Always include a vehicle control (e.g., DMSO) to account for any solvent-induced cytotoxicity.
-
If cytotoxicity is observed at or near the concentrations required for AT1 receptor antagonism, consider using a different AT1 receptor antagonist with a different chemical scaffold.
-
-
-
Off-Target Effects: Although highly selective, at very high concentrations, this compound might interact with other receptors or cellular components. The specificity of this compound for AT1 receptors has been demonstrated by its lack of activity in several other receptor binding assays at concentrations up to 1 µM.[6]
-
Troubleshooting:
-
To confirm that the observed effect is mediated by the AT1 receptor, attempt to rescue the phenotype by co-treatment with an AT1 receptor agonist (e.g., Angiotensin II).
-
Use a structurally unrelated AT1 receptor antagonist as a positive control to see if it phenocopies the effects of this compound.
-
-
Question 3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
Answer:
Inconsistent results can be frustrating and can arise from several sources. A systematic approach to troubleshooting is key.
-
Experimental Workflow Variability: Minor variations in the experimental protocol can lead to significant differences in results.
-
Troubleshooting:
-
Ensure that all experimental parameters, such as incubation times, temperatures, and cell densities, are kept consistent.
-
Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
-
Use a positive control (e.g., a known AT1 receptor antagonist) and a negative control (vehicle) in every experiment to monitor assay performance.
-
-
-
Cell Line Instability: Cell lines can change their characteristics over time with repeated passaging, which can affect receptor expression levels and signaling pathways.
-
Troubleshooting:
-
Use cells with a low passage number and maintain a consistent cell culture practice.
-
Periodically check the expression of the AT1 receptor in your cell line.
-
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and highly selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[6] It binds to the AT1 receptor with high affinity, preventing Angiotensin II from binding and activating downstream signaling pathways.[6] this compound does not have any agonist activity.[6]
What is the selectivity of this compound for the AT1 receptor over the AT2 receptor?
This compound demonstrates very high selectivity for the AT1 receptor. Its IC50 for the AT2 receptor is greater than or equal to 10 µM, which is significantly higher than its IC50 for the AT1 receptor (in the nanomolar range).[6]
What are the typical working concentrations for this compound in in vitro experiments?
The effective concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of Angiotensin II being used. Based on its high affinity, concentrations in the low nanomolar range are typically sufficient to achieve significant AT1 receptor blockade.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Tissue | Reference |
| IC50 (AT1 Receptor Binding) | 0.3 nM | Rabbit Aorta | [6] |
| IC50 (AT1 Receptor Binding) | 0.2-0.8 nM | Various Animal Tissues | [6] |
| pA2 (Functional Antagonism) | 10.5 | Rat Adrenal Cortical Cells | [6] |
Table 2: Selectivity Profile of this compound
| Receptor/Enzyme | IC50 | Reference |
| AT1 Receptor | 0.2-0.8 nM | [6] |
| AT2 Receptor | ≥ 10 µM | [6] |
| Various Other Receptors | > 1 µM | [6] |
Key Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. AT1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the AT1 receptor.
-
Materials:
-
Cell membranes expressing the AT1 receptor
-
[125I]Sar1,Ile8-Angiotensin II (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
To determine non-specific binding, add a high concentration of a non-labeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve.
-
2. Inositol Phosphate Accumulation Assay
This functional assay measures the ability of this compound to inhibit Angiotensin II-induced Gq protein signaling.
-
Materials:
-
Cells expressing the AT1 receptor
-
[3H]-myo-inositol
-
Angiotensin II
-
This compound
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Seed cells in a multi-well plate and label overnight with [3H]-myo-inositol.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle in stimulation buffer.
-
Stimulate the cells with Angiotensin II for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a solution like ice-cold perchloric acid.
-
Neutralize the samples and apply them to Dowex columns to separate inositol phosphates from free inositol.
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Determine the ability of this compound to inhibit Angiotensin II-stimulated inositol phosphate accumulation.
-
3. Aldosterone Release Assay
This assay assesses the functional antagonism of this compound on a key physiological response to Angiotensin II.
-
Materials:
-
Isolated rat adrenal cortical cells
-
Angiotensin II
-
This compound
-
Cell culture medium
-
Aldosterone ELISA kit
-
-
Procedure:
-
Isolate and prepare a suspension of rat adrenal cortical cells.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with Angiotensin II for a specific time (e.g., 1-2 hours).
-
Pellet the cells by centrifugation and collect the supernatant.
-
Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the inhibitory effect of this compound on Angiotensin II-induced aldosterone release.
-
Visualizations
Signaling Pathway of Angiotensin II via the AT1 Receptor and Inhibition by this compound
Caption: AT1 receptor signaling and this compound inhibition.
Experimental Workflow for Troubleshooting Reduced this compound Potency
Caption: Troubleshooting workflow for reduced this compound potency.
Logical Relationship of Potential Cytotoxicity Artifacts
Caption: Logical map of potential cytotoxicity artifacts.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
L-158809 degradation and storage best practices
This technical support center provides guidance on the anticipated degradation and best storage practices for L-158809, a potent and selective angiotensin II receptor antagonist. As specific stability data for this compound is not extensively available in public literature, this guide draws upon established knowledge of the degradation pathways and stability of structurally related sartan compounds, which share the characteristic biphenyl-tetrazole or a similar acidic moiety. This information is intended to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound and similar molecules in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of other sartan drugs, this compound is likely susceptible to degradation under several conditions.[1][2] The primary factors that can induce degradation include:
-
Oxidation: The imidazole ring and other parts of the molecule can be susceptible to oxidation.[3][4]
-
Photolysis: Exposure to UV or visible light can lead to the cleavage of the tetrazole ring and other photochemical reactions.[1][5]
-
Hydrolysis: Degradation can occur in the presence of acidic, alkaline, or neutral aqueous solutions.[2][6]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F).[7][8] Avoid extreme temperatures.
-
Light: Protect from light by storing in an amber vial or a light-impermeable container.[7]
-
Humidity: Keep in a tightly sealed container to protect from moisture.[7][8] For long-term storage, consider using a desiccator.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), is the most common and effective way to monitor degradation.[2][3] These methods can separate the parent this compound from its degradation products, allowing for their quantification. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the structure of the degradation products.[3][4]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound have not been publicly characterized, based on the degradation of similar sartan compounds like losartan, one might anticipate the following types of products:
-
Oxidation Products: Oxidation of the imidazole ring or other susceptible functional groups.[3][9] For instance, the hydroxymethyl group on losartan is oxidized to a carboxylic acid.[1]
-
Hydrolysis Products: Cleavage of amide or other hydrolyzable bonds within the molecule.
-
Photodegradation Products: Products resulting from the cleavage or rearrangement of the tetrazole ring.[5][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light, humidity). 2. Prepare fresh stock solutions. 3. Perform a purity check of the compound using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Protect samples from light and heat during the experiment. 2. Use a stability-indicating HPLC method to separate and identify the degradation products. 3. Consider performing forced degradation studies to intentionally generate and identify potential degradation products. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Check the solubility of this compound in your chosen solvent. 2. Ensure the pH of the solution is within a stable range for the compound. 3. Filter the solution before use. |
Quantitative Data from Forced Degradation Studies of Related Sartan Compounds
The following table summarizes the typical degradation behavior of sartan drugs under various stress conditions. This data can be used as a general indicator of the potential stability of this compound.
| Stress Condition | Losartan Degradation (%) [11] | Irbesartan Degradation (%) [6] | Valsartan Degradation (%) [12] | Common Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C) | < 1% (after 7 days) | ~31% (after 1 hr at 60°C) | ~24% (at 60°C) | Imidazole ring cleavage, hydrolysis of side chains. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) | < 1% (after 7 days) | ~18% (after 1 hr at 60°C) | Stable | Tetrazole ring modifications, hydrolysis of side chains. |
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | ~10% (after 7 days) | Stable | ~20% (at 60°C) | Oxidation of the imidazole ring and alkyl chains.[11] |
| Photolytic Degradation (UV or visible light) | Significant degradation | Stable | Stable | Cleavage and rearrangement of the tetrazole ring.[10] |
| Thermal Degradation (e.g., 60°C) | Low degradation | Stable | Stable | General acceleration of other degradation pathways. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a suitable detector (e.g., PDA or UV)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a suitable solvent) in a quartz cuvette to a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples after a defined period of exposure.
-
-
Analysis:
-
Analyze all samples using a validated, stability-indicating HPLC or UPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: A C18 column is a common starting point for sartan analysis.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 230-254 nm).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: General workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis [ouci.dntb.gov.ua]
- 6. rroij.com [rroij.com]
- 7. Formation et consulting RH: Diane Brazenor: How to Safely Store and Dispose of Olmesartan [wbstraining.tn]
- 8. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. thepharmajournal.com [thepharmajournal.com]
L-158809 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-158809 dose-response curve experiments. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1] Its mechanism of action is competitive antagonism, meaning it binds to the AT1 receptor at the same site as the endogenous ligand, angiotensin II (AII), thereby blocking AII's effects.[1] This blockade inhibits the signaling pathways that lead to vasoconstriction, aldosterone release, and other physiological responses mediated by AT1 receptor activation.
Q2: What are typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is a measure of its potency and can vary depending on the tissue and experimental conditions. A comparative study has shown IC50 values in the nanomolar range across different tissues, highlighting its high affinity for the AT1 receptor.[1]
Data Presentation
Table 1: Comparative IC50 Values of this compound and other AT1 Receptor Antagonists
| Compound | Tissue/Cell Line | IC50 (nM) |
| This compound | Rabbit Aorta | 0.3[1] |
| This compound | Various Tissues (animal) | 0.2 - 0.8[1] |
| DuP-753 (Losartan) | Rabbit Aorta | 54[1] |
| EXP3174 | Rabbit Aorta | 6[1] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific assay system.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is adapted from established methods for angiotensin II receptor binding assays and can be used to determine the inhibitory constant (Ki) of this compound.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from rabbit aorta or a recombinant cell line).
-
Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-AII).
-
This compound of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Incubation: In triplicate, incubate cell membranes with a fixed concentration of radiolabeled AII (typically at or below its Kd value) and a range of this compound concentrations.
-
Total and Non-specific Binding: Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled AII).
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This protocol measures the functional antagonism of this compound by assessing its ability to inhibit angiotensin II-induced calcium release in cells expressing the AT1 receptor.
Materials:
-
A cell line stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Angiotensin II.
-
This compound of varying concentrations.
-
A fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the AT1 receptor-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add a fixed concentration of angiotensin II (typically the EC80) to all wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader to capture the calcium flux.
-
Data Analysis: Determine the dose-response relationship by plotting the inhibition of the angiotensin II-induced calcium response against the log concentration of this compound. Calculate the IC50 value from the resulting sigmoidal curve.
Troubleshooting Guide
Q3: My dose-response curve for this compound is not showing a complete inhibition at high concentrations, or the curve is shifted to the right. What could be the issue?
This phenomenon is often observed with insurmountable antagonists. Insurmountable antagonism can occur when the antagonist dissociates from the receptor very slowly.[2]
-
Insufficient Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for the binding to reach equilibrium. For antagonists with slow dissociation rates, a longer pre-incubation period may be necessary.
-
High Agonist Concentration: In functional assays, using a very high concentration of the agonist (angiotensin II) can make it difficult for the antagonist to compete effectively, especially if the antagonist exhibits insurmountability. Consider using an agonist concentration around its EC80.
-
Schild Analysis: To properly characterize a competitive antagonist, especially one that may exhibit insurmountable properties under certain conditions, performing a Schild analysis is recommended. This involves generating full agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.
Q4: I am observing high variability between my replicate wells. What are the common causes?
High variability can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Cell Seeding Inconsistency: Uneven cell distribution in the assay plate can lead to variable responses. Ensure a homogenous cell suspension and proper mixing before and during plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell health and compound concentrations. It is advisable to fill the outer wells with a buffer or media and not use them for experimental data points.
-
Reagent Quality: Use fresh, high-quality reagents and ensure proper storage conditions for all components, including this compound.
Q5: How can I confirm the specificity of this compound for the AT1 receptor in my assay?
To confirm the specificity of this compound, you can perform control experiments:
-
Use a different receptor system: Test this compound in a cell line that does not express the AT1 receptor but expresses another GPCR. You should not observe any inhibitory effect.
-
Competition with a known AT1 antagonist: Perform a competition binding assay with a different, well-characterized AT1 receptor antagonist. The binding of this compound should be competitively displaced. This compound has shown very high selectivity for the AT1 receptor compared to the AT2 receptor subtype.[1]
Visualizations
Caption: Angiotensin II type 1 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound in a functional assay.
Caption: Troubleshooting logic for addressing issues with this compound dose-response curves.
References
Preventing L-158809 tachyphylaxis in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-158,809 in long-term experimental settings. The focus is on addressing potential changes in drug efficacy over time, often mischaracterized as tachyphylaxis, and providing strategies to understand and mitigate these effects.
Troubleshooting Guides
Issue: Apparent Decrease in L-158,809 Efficacy in a Long-Term In Vitro Cell Culture Experiment
Possible Cause: Adaptive changes in angiotensin II receptor expression or signaling pathways due to prolonged AT1 receptor blockade. This is not classical tachyphylaxis but rather a cellular response to chronic antagonist exposure.
Troubleshooting Steps:
-
Confirm L-158,809 Integrity:
-
Verify the storage conditions and age of the L-158,809 stock solution.
-
Test the activity of the current batch in a fresh, naive cell culture to rule out compound degradation.
-
-
Assess AT1 and AT2 Receptor Expression:
-
Hypothesis: Chronic blockade of AT1 receptors may lead to an upregulation of AT1 or AT2 receptors. Increased AT1 receptor expression could require higher concentrations of L-158,809 for effective blockade. Upregulation of AT2 receptors might lead to altered cellular responses to angiotensin II.
-
Action: Perform quantitative analysis of AT1 and AT2 receptor expression at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry, or radioligand binding) levels. Compare receptor levels in cells chronically treated with L-158,809 to vehicle-treated control cells.
-
-
Evaluate Downstream Signaling Pathways:
-
Hypothesis: Cellular signaling pathways may have adapted to prolonged AT1 receptor blockade.
-
Action: Measure downstream signaling molecules associated with AT1 receptor activation (e.g., phosphorylation of ERK1/2, intracellular calcium mobilization) in response to an angiotensin II challenge in both chronically treated and control cells. An altered dose-response curve in the chronically treated cells may indicate a change in signaling sensitivity.
-
-
Consider Angiotensin II Concentration:
-
Hypothesis: In cell culture, endogenous production or addition of angiotensin II in the media could be driving adaptive changes.
-
Action: Measure the concentration of angiotensin II in the cell culture medium over the course of the experiment.
-
Issue: Altered Physiological Response to L-158,809 in a Long-Term In Vivo Animal Study
Possible Cause: Systemic physiological adaptations to chronic AT1 receptor blockade, including alterations in the renin-angiotensin system (RAS) and changes in receptor expression in various tissues.
Troubleshooting Steps:
-
Verify Drug Delivery and Pharmacokinetics:
-
Ensure the method of administration (e.g., osmotic minipump, repeated injection) is providing consistent and stable levels of L-158,809.
-
If feasible, measure plasma concentrations of L-158,809 to confirm appropriate exposure.
-
-
Analyze RAS Components:
-
Hypothesis: Chronic AT1 receptor blockade can lead to a compensatory increase in plasma renin activity and angiotensin II levels.
-
Action: Measure plasma renin activity and angiotensin II concentrations in treated animals compared to controls. Elevated angiotensin II levels may compete with L-158,809 for AT1 receptor binding.
-
-
Examine Tissue-Specific Receptor Expression:
-
Hypothesis: Receptor expression may be differentially regulated in target tissues (e.g., vasculature, heart, kidney).
-
Action: At the end of the study, harvest key tissues and perform quantitative analysis of AT1 and AT2 receptor mRNA and protein expression.
-
-
Functional Assessment of Target Organs:
-
Hypothesis: The observed change in physiological response may be due to functional adaptations in the target organ.
-
Action: Conduct functional assays on isolated tissues (e.g., vascular reactivity in isolated aortic rings) to assess the direct antagonist effect of L-158,809 and the response to angiotensin II.
-
Frequently Asked Questions (FAQs)
Q1: What is L-158,809 and how does it work?
A1: L-158,809 is a highly potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] It acts as a competitive antagonist, meaning it binds to the AT1 receptor and blocks the actions of angiotensin II, a potent vasoconstrictor.[2] L-158,809 has been shown to have a long duration of action and is effective in inhibiting angiotensin II-induced pressor responses.[3]
Q2: Am I observing tachyphylaxis to L-158,809 in my long-term experiment?
A2: While classical tachyphylaxis (a rapid decrease in response) to an antagonist like L-158,809 is not a commonly reported phenomenon, you may be observing a gradual change in its effectiveness. This is more likely due to adaptive physiological or cellular responses to chronic AT1 receptor blockade rather than tachyphylaxis. These adaptations can include upregulation of AT1 or AT2 receptors.
Q3: What are the potential mechanisms that could lead to a decreased effect of L-158,809 over time?
A3: The primary mechanism is likely receptor upregulation. Continuous blockade of the AT1 receptor can lead to a cellular response to increase the number of AT1 receptors on the cell surface. Additionally, chronic AT1 receptor blockade may lead to an upregulation of the angiotensin II type 2 (AT2) receptor, which can mediate effects that might counteract some of the intended actions of AT1 blockade.
Q4: How can I prevent or mitigate the long-term adaptive responses to L-158,809?
A4:
-
Intermittent Dosing (if feasible): In some experimental designs, an intermittent dosing schedule might reduce the constant pressure for receptor upregulation. However, this needs to be balanced with the goal of maintaining therapeutic efficacy.
-
Combination Therapy: In a therapeutic research context, combining L-158,809 with an agent that has a different mechanism of action might provide a more sustained effect. For example, some studies have explored the combination of AT1 receptor blockers with ACE inhibitors.
-
Monitoring and Dose Adjustment: In long-term in vivo studies, it may be necessary to monitor physiological parameters and adjust the dose of L-158,809 if a decrease in efficacy is observed and confirmed to be due to adaptive responses.
Q5: What is the role of the AT2 receptor in the context of long-term L-158,809 treatment?
A5: L-158,809 is highly selective for the AT1 receptor and has very low affinity for the AT2 receptor.[2] By blocking the AT1 receptor, L-158,809 may lead to an increase in circulating angiotensin II, which can then stimulate the unblocked AT2 receptors. AT2 receptor activation is often associated with effects that counterbalance AT1 receptor signaling, such as vasodilation and anti-proliferative effects. Chronic L-158,809 treatment may also lead to an upregulation of AT2 receptor expression.
Data Summary
Table 1: In Vitro Affinity of L-158,809 and Other Nonpeptide Angiotensin II Antagonists
| Compound | IC50 (nM) for Rabbit Aortic AII Receptors |
| L-158,809 | 0.3 |
| DuP-753 | 54 |
| EXP3174 | 6 |
Data from: Journal of Pharmacology and Experimental Therapeutics, 1992.[2]
Table 2: In Vivo Potency of L-158,809 in Conscious Rats and Rhesus Monkeys
| Species | Route | ED50 (µg/kg) |
| Rat | i.v. | 29 |
| Rat | p.o. | 23 |
| Rhesus Monkey | i.v. | 10 |
| Rhesus Monkey | p.o. | ~100 |
Data from: Journal of Pharmacology and Experimental Therapeutics, 1992.[3]
Experimental Protocols
Protocol 1: Quantitative Analysis of AT1 and AT2 Receptor mRNA Expression using RT-qPCR
-
Cell/Tissue Lysis and RNA Extraction:
-
Harvest cells or tissues that have been chronically treated with L-158,809 or vehicle.
-
Lyse the cells/tissues using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for AT1 and AT2 receptors, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the L-158,809-treated and vehicle-treated groups.
-
Protocol 2: Assessment of AT1 Receptor Signaling via Intracellular Calcium Mobilization
-
Cell Preparation:
-
Plate cells (e.g., vascular smooth muscle cells) in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency. Include wells for cells chronically treated with L-158,809 and vehicle-treated controls.
-
-
Calcium Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
-
Baseline Fluorescence Measurement:
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence intensity using a fluorescence plate reader equipped with the appropriate excitation and emission filters.
-
-
Angiotensin II Stimulation and Data Acquisition:
-
Add varying concentrations of angiotensin II to the wells to generate a dose-response curve.
-
Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates intracellular calcium mobilization.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of angiotensin II.
-
Plot the dose-response curves for both the L-158,809-treated and vehicle-treated cells.
-
Compare the EC50 values and maximal responses to determine if there is a shift in the sensitivity or magnitude of the calcium response.
-
Visualizations
Caption: Angiotensin II signaling and the blocking action of L-158,809.
Caption: Workflow for investigating decreased L-158,809 efficacy.
Caption: Adaptive mechanisms to chronic L-158,809 treatment.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Effects of long-term angiotensin II AT1 receptor blockade on survival, hemodynamics and cardiac remodeling in chronic heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating L-158809 Activity in a New Experimental Model
This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the activity of L-158809, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, in a new experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] It selectively binds to the AT1 receptor, preventing angiotensin II (Ang II) from binding and initiating downstream signaling cascades that lead to vasoconstriction, aldosterone release, and cellular growth.[1][2]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: By blocking the AT1 receptor, this compound inhibits Ang II-induced activation of several key signaling pathways, including the Gq/11-PLC-IP3-Ca2+ pathway, which is crucial for vascular smooth muscle contraction. It also attenuates the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in cellular growth and proliferation.
Q3: What are some established in vitro and in vivo models for testing this compound activity?
A3: In vitro, this compound has been characterized using rabbit aortic membranes for receptor binding assays and rat adrenal cortical cells for functional assays of aldosterone release.[1] In vivo, its antihypertensive effects have been demonstrated in various animal models, including rats, dogs, and rhesus monkeys.[3]
Q4: How does the potency of this compound compare to other AT1 receptor antagonists?
A4: this compound has shown a significantly higher affinity for the AT1 receptor compared to other nonpeptide antagonists like losartan (DuP-753) and its active metabolite EXP3174.[1]
Data Presentation
In Vitro Potency of this compound
| Assay Type | Tissue/Cell Line | Species | IC50 | Reference |
| AT1 Receptor Binding | Rabbit Aortic Membranes | Rabbit | 0.3 nM | [1] |
| AT1 Receptor Binding | Various Tissues | Various | 0.2-0.8 nM | [1] |
| Aldosterone Release Inhibition | Adrenal Cortical Cells | Rat | pA2 = 10.5 | [1] |
In Vivo Efficacy of this compound
| Animal Model | Route of Administration | Effective Dose | Observed Effect | Reference |
| Conscious Normotensive Rats | Intravenous (i.v.) | 29 µg/kg (ED50) | Inhibition of Ang II-induced pressor response | |
| Conscious Normotensive Rats | Oral (p.o.) | 23 µg/kg (ED50) | Inhibition of Ang II-induced pressor response | |
| Rhesus Monkeys | Intravenous (i.v.) | 10 µg/kg (ED50) | Inhibition of Ang II-induced pressor response | |
| Rhesus Monkeys | Oral (p.o.) | ~100 µg/kg (ED50) | Inhibition of Ang II-induced pressor response | |
| Dogs with Myocardial Infarction | Intravenous (i.v.) | 0.1 mg/kg bolus + 0.6 µg/kg/min infusion | Reduced infarct size and improved left ventricular function | [4] |
Signaling Pathway Diagram
Caption: Angiotensin II (AT1) Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
AT1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (IC50) of this compound for the AT1 receptor.
Materials:
-
Tissue homogenates or cell membranes expressing AT1 receptors (e.g., rabbit aortic membranes).[1]
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Gamma counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add a fixed concentration of [125I]-Sar1,Ile8-Angiotensin II, the membrane preparation, and varying concentrations of this compound or vehicle (for total binding).
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Inositol Phosphate (IP) Accumulation Assay
Objective: To assess the functional antagonism of this compound by measuring its ability to inhibit Ang II-stimulated IP accumulation.
Materials:
-
Cells expressing AT1 receptors (e.g., vascular smooth muscle cells).
-
[3H]-myo-inositol.
-
Angiotensin II.
-
This compound.
-
Cell culture medium.
-
LiCl solution.
-
Quenching solution (e.g., ice-cold trichloroacetic acid).
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation counter.
Procedure:
-
Culture cells to an appropriate confluency.
-
Label the cells with [3H]-myo-inositol in inositol-free medium overnight.
-
Wash the cells to remove excess unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl solution to inhibit inositol monophosphatase.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of Angiotensin II for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Extract the inositol phosphates from the cells.
-
Separate the different inositol phosphate isomers using anion exchange chromatography.
-
Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Determine the concentration-dependent inhibition of Ang II-stimulated IP accumulation by this compound and calculate the IC50 or pA2 value.
Vascular Smooth Muscle Contraction Assay
Objective: To evaluate the effect of this compound on Ang II-induced contraction of isolated vascular rings.
Materials:
-
Isolated blood vessels (e.g., rat aorta).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Angiotensin II.
-
This compound.
-
Data acquisition system.
Procedure:
-
Dissect the blood vessel and cut it into rings of appropriate size.
-
Mount the vascular rings in the organ baths containing physiological salt solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a reference contraction (e.g., with KCl) to assess tissue viability.
-
After washout and return to baseline, pre-incubate the rings with varying concentrations of this compound or vehicle.
-
Generate a cumulative concentration-response curve to Angiotensin II in the absence and presence of this compound.
-
Record the isometric tension developed by the vascular rings.
-
Analyze the data to determine the effect of this compound on the potency and maximal response of Angiotensin II.
Troubleshooting Guide
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of this compound Efficacy | - Incorrect Drug Concentration: Calculation or dilution errors. - Drug Degradation: Improper storage or handling. - Low Receptor Expression: The new experimental model may have insufficient AT1 receptor density. | - Verify Calculations and Prepare Fresh Dilutions: Double-check all calculations and use freshly prepared solutions. - Confirm Drug Integrity: Use a fresh stock of this compound and store it according to the manufacturer's instructions. - Assess Receptor Expression: Perform Western blotting or qPCR to confirm AT1 receptor expression in your model. |
| High Variability in Results | - Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum lots. - Pipetting Errors: Inaccurate dispensing of reagents. - Assay Timing: Inconsistent incubation or stimulation times. | - Standardize Cell Culture: Use cells within a narrow passage range, seed at a consistent density, and test new serum lots. - Calibrate Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. - Use a Timer: Strictly adhere to all incubation and stimulation times for all samples. |
| Unexpected Agonist Activity | - Impure Compound: The this compound sample may be contaminated. - Off-Target Effects: this compound may interact with other receptors in the new model. | - Verify Compound Purity: Obtain a new, high-purity batch of this compound and confirm its identity. - Perform Selectivity Assays: Test this compound against a panel of related receptors to check for off-target activity. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Significant Effect on Blood Pressure | - Inadequate Dose: The dose of this compound may be too low for the new animal model. - Poor Bioavailability: The drug may not be well absorbed via the chosen route of administration. - Low Renin Status of the Animal Model: The model may not be dependent on the renin-angiotensin system for blood pressure maintenance. | - Perform a Dose-Response Study: Test a wider range of this compound doses to determine the optimal effective dose. - Consider a Different Formulation or Route of Administration: If oral bioavailability is low, consider intravenous or intraperitoneal administration. - Characterize the Animal Model: Measure plasma renin activity to confirm the involvement of the renin-angiotensin system. |
| High Variability in Animal Responses | - Genetic Variation within the Animal Strain: Outbred strains can have significant individual differences. - Environmental Stressors: Inconsistent handling, housing, or noise levels can affect cardiovascular parameters. - Inconsistent Drug Administration: Variations in gavage technique or injection volume. | - Use an Inbred Strain: If possible, use an inbred animal strain to reduce genetic variability. - Standardize Environmental Conditions: Ensure all animals are housed under identical conditions and handled consistently. - Train Personnel: Ensure all personnel are proficient in the drug administration techniques. |
| Adverse Effects Observed | - Dose is too High: The administered dose may be approaching toxic levels. - Off-Target Effects: this compound may have unintended effects in the new model. - Vehicle Effects: The vehicle used to deliver the drug may be causing adverse reactions. | - Reduce the Dose: Lower the dose of this compound to a level that is effective but not toxic. - Monitor for Specific Side Effects: Observe the animals closely for any signs of distress or specific organ toxicity. - Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between drug and vehicle effects. |
Logical Workflow Diagram
Caption: Logical workflow for validating this compound activity in a new experimental model.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral glutathione increases tissue glutathione in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Ensuring Complete AT1 Receptor Blockade with L-158,809
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-158,809, a potent and selective AT1 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is L-158,809 and what is its primary mechanism of action?
L-158,809 is a nonpeptide, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. Its primary mechanism of action is to selectively bind to the AT1 receptor, thereby preventing Angiotensin II (Ang II) from binding and initiating its downstream signaling cascades. This blockade effectively inhibits the physiological effects mediated by AT1 receptor activation, such as vasoconstriction, aldosterone secretion, and cellular growth.
Q2: How potent and selective is L-158,809?
L-158,809 exhibits high affinity and selectivity for the AT1 receptor. In vitro studies have demonstrated its potent antagonism, with IC50 values in the nanomolar range, making it significantly more potent than older antagonists like losartan. It shows very high selectivity for the AT1 receptor subtype over the AT2 receptor.
Q3: What are the common research applications of L-158,809?
L-158,809 is a valuable tool for investigating the roles of the renin-angiotensin system in various physiological and pathological processes. It is commonly used in experimental models of:
-
Hypertension
-
Cardiac hypertrophy and remodeling
-
Diabetic nephropathy
-
Radiation-induced cognitive impairment
-
Inflammation and fibrosis
Q4: What is the recommended solvent for L-158,809?
For in vitro experiments, L-158,809 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the DMSO stock can be further diluted in a suitable vehicle such as sterile saline. It is crucial to ensure the final concentration of DMSO is low enough to not affect the experimental model.
Troubleshooting Guides
Issue 1: Incomplete or Variable AT1 Receptor Blockade in In Vitro Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration of L-158,809 | Verify the final concentration of L-158,809 in your assay. Perform a dose-response curve to determine the optimal concentration for complete blockade in your specific cell type or tissue preparation. |
| Compound Degradation | Ensure proper storage of L-158,809 stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High Receptor Density | In systems with very high AT1 receptor expression, a higher concentration of L-158,809 may be required to achieve complete saturation and blockade. |
| Presence of Endogenous Agonists | If using primary cells or tissue preparations, be aware of potential endogenous Ang II production which may compete with L-158,809. Ensure thorough washing of preparations before starting the assay. |
| Insufficient Incubation Time | Allow for adequate pre-incubation time with L-158,809 before adding the agonist (Ang II) to ensure the antagonist has reached equilibrium with the receptor. |
Issue 2: Unexpected or Off-Target Effects Observed in Experiments
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| AT2 Receptor-Mediated Effects | Complete blockade of the AT1 receptor can lead to increased Ang II availability to stimulate the AT2 receptor, which can mediate effects opposite to the AT1 receptor.[1] Consider using an AT2 receptor antagonist in conjunction with L-158,809 to dissect the specific roles of each receptor. |
| Activation of Alternative Signaling Pathways | Some studies suggest that certain ARBs may have effects independent of AT1 receptor blockade.[2] These "pleiotropic" effects could involve other signaling molecules. Carefully design control experiments to isolate the AT1-dependent effects. |
| Vehicle Effects | High concentrations of solvents like DMSO can have their own biological effects. Always include a vehicle-only control in your experiments to account for any solvent-induced changes. |
| Cell Culture Artifacts | Prolonged cell culture can lead to changes in receptor expression and signaling pathways. Use cells at a low passage number and regularly check for mycoplasma contamination. |
Issue 3: Difficulty in Achieving and Confirming Complete AT1 Receptor Blockade In Vivo
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose or Route of Administration | The effective dose of L-158,809 can vary depending on the animal model and the route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous). Conduct a dose-finding study to determine the optimal dose that provides sustained receptor blockade. |
| Pharmacokinetic Variability | Individual animal differences in drug absorption, distribution, metabolism, and excretion can lead to variable responses. Increase the sample size (n-number) to account for this variability. |
| Compensatory Upregulation of the Renin-Angiotensin System | Chronic AT1 receptor blockade can lead to a reactive increase in renin release and Ang II levels. This may require dose adjustments over the course of a long-term study. |
| Lack of Functional Confirmation | Direct measurement of receptor occupancy in vivo is challenging. Confirm functional blockade by measuring a downstream physiological response to Ang II, such as blood pressure. A successful blockade should abolish the pressor response to an exogenous Ang II challenge. |
Quantitative Data
The following table summarizes the reported potency of L-158,809 in various experimental systems.
| Parameter | Value | Experimental System | Reference |
| IC50 | ~0.3 nM | Rabbit Aortic Angiotensin II Receptors | [3] |
| IC50 | 0.2 - 0.8 nM | Various Tissues (different animal species) | [3] |
| pA2 | 10.5 | Rat Adrenal Cortical Cells (Aldosterone Release) | [3] |
| AT2 IC50 | >10 µM | AT2 Receptor Subtype | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for AT1 Receptor
This protocol is adapted from standard methods for determining the binding affinity of a test compound for the AT1 receptor.
Materials:
-
Cell membranes expressing AT1 receptors (e.g., from cultured cells or tissue homogenates)
-
Radiolabeled AT1 receptor ligand (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
L-158,809 (test compound)
-
Unlabeled Angiotensin II (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + Radioligand
-
Non-specific Binding: Membranes + Radioligand + a high concentration of unlabeled Angiotensin II (e.g., 1 µM)
-
Competition Binding: Membranes + Radioligand + increasing concentrations of L-158,809
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of L-158,809. Determine the IC50 value (the concentration of L-158,809 that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Measurement of Angiotensin II-Induced Inositol Phosphate Accumulation
This protocol measures the functional antagonism of L-158,809 by quantifying its effect on a key downstream signaling event of AT1 receptor activation.
Materials:
-
Cells expressing AT1 receptors (e.g., vascular smooth muscle cells)
-
[3H]-myo-inositol
-
L-158,809
-
Angiotensin II
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation counter
Procedure:
-
Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-treatment: Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase) and L-158,809 (or vehicle) for a specified time (e.g., 30 minutes).
-
Stimulation: Add Angiotensin II to stimulate the cells for a short period (e.g., 30-60 seconds).
-
Extraction: Stop the reaction by adding ice-cold perchloric acid. Scrape the cells and collect the lysate.
-
Separation: Neutralize the lysate and apply it to a Dowex AG1-X8 anion-exchange column. Elute the different inositol phosphates (IP1, IP2, IP3) with increasing concentrations of ammonium formate/formic acid.
-
Quantification: Collect the fractions and measure the radioactivity of each inositol phosphate fraction using a scintillation counter.
-
Data Analysis: Express the results as the amount of radioactivity in each inositol phosphate fraction. Compare the Ang II-induced increase in inositol phosphates in the presence and absence of L-158,809 to determine the inhibitory effect.
Protocol 3: In Vivo Blood Pressure Measurement in Rats
This protocol describes a method to assess the in vivo efficacy of L-158,809 in blocking Ang II-induced pressor responses.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
L-158,809
-
Angiotensin II
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Stabilization: Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.
-
Ang II Challenge (Baseline): Administer a bolus injection of Ang II via the venous catheter and record the pressor (blood pressure increasing) response.
-
L-158,809 Administration: Administer L-158,809 through the appropriate route (e.g., intravenous infusion or oral gavage).
-
Post-treatment Ang II Challenge: After a suitable time for L-158,809 to take effect, repeat the Ang II challenge and record the pressor response.
-
Data Analysis: Compare the magnitude of the pressor response to Ang II before and after the administration of L-158,809. A significant reduction or abolition of the Ang II-induced pressor response indicates effective AT1 receptor blockade.
Visualizations
Caption: L-158,809 blocks Ang II binding to the AT1 receptor, inhibiting downstream signaling.
Caption: Workflow for determining the binding affinity of L-158,809 to the AT1 receptor.
References
- 1. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of angiotensin (AT1) receptor antagonists: potential contribution of mechanisms other than AT1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-158809 Eclipses Losartan in AT1 Receptor Antagonism, Demonstrating Superior Potency in Preclinical Models
For Immediate Release
In the landscape of angiotensin II type 1 (AT1) receptor antagonists, a critical class of antihypertensive agents, preclinical evidence decisively establishes L-158809 as a significantly more potent antagonist than the widely recognized drug, losartan. In vitro and in vivo studies consistently demonstrate the superior affinity of this compound for the AT1 receptor, translating to a more robust blockade of the renin-angiotensin system's pressor effects. This comprehensive guide synthesizes the available experimental data, providing researchers, scientists, and drug development professionals with a detailed comparison of these two compounds.
Quantitative Comparison of Potency
The potency of AT1 receptor antagonists is a key determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and the in vivo effective dose (ED50) are standard metrics used to quantify and compare the potency of these compounds. The data presented below, culled from various preclinical studies, highlights the substantial difference in potency between this compound and losartan.
| Parameter | This compound | Losartan (DuP-753) | Losartan Metabolite (EXP3174) | Reference |
| In Vitro AT1 Receptor Binding Affinity (IC50) | ||||
| Rabbit Aortic Membranes | 0.3 nM | 54 nM | 6 nM | [1] |
| Rat Aortic Vascular Smooth Muscle Cells | 0.20 nM | 10.5 nM | Not Reported | |
| In Vivo Antagonism of Angiotensin II Pressor Response | ||||
| Conscious Rats (ED50, i.v.) | 29 µg/kg | 10-100 times less potent | ~3 times less potent | [2] |
| Conscious Rats (ED50, p.o.) | 23 µg/kg | Not Reported | Not Reported | [2] |
| Rhesus Monkeys (ED50, i.v.) | 10 µg/kg | 10-100 times less potent | ~3 times less potent | [2] |
| Rhesus Monkeys (ED50, p.o.) | ~100 µg/kg | Not Reported | Not Reported | [2] |
The data unequivocally shows that this compound possesses a significantly lower IC50 value in in vitro binding assays, indicating a much higher affinity for the AT1 receptor compared to both losartan and its more potent active metabolite, EXP3174. This pronounced in vitro potency translates directly to its in vivo efficacy, where this compound is 10 to 100 times more potent than losartan in blocking angiotensin II-induced blood pressure increases in both rats and rhesus monkeys.[2]
Angiotensin II AT1 Receptor Signaling Pathway
The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events leading to vasoconstriction, aldosterone release, and cellular growth. Both this compound and losartan exert their effects by competitively blocking the binding of angiotensin II to this receptor, thereby inhibiting these downstream pathways.
Caption: Angiotensin II AT1 Receptor Signaling Cascade and Points of Antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and losartan.
In Vitro Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound to the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for AT1 Receptor Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Homogenize tissues or cells known to express AT1 receptors (e.g., rabbit aorta, rat vascular smooth muscle cells) in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled AT1 receptor ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the unlabeled test compounds (this compound or losartan).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a nonlinear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding.
In Vivo Antihypertensive Activity in Conscious Rats
This experiment evaluates the ability of the test compounds to inhibit the pressor (blood pressure-increasing) response to an angiotensin II challenge in a live animal model.
Detailed Steps:
-
Animal Preparation: Surgically implant arterial and venous catheters in rats for direct blood pressure measurement and intravenous drug administration, respectively. Allow the animals to recover from surgery.
-
Baseline Measurements: Record the baseline mean arterial pressure (MAP) in conscious, unrestrained rats.
-
Drug Administration: Administer either this compound, losartan, or a vehicle control intravenously (i.v.) or orally (p.o.).
-
Angiotensin II Challenge: At various time points after drug administration, administer a bolus intravenous injection of angiotensin II to elicit a pressor response.
-
Blood Pressure Monitoring: Continuously monitor and record the changes in MAP in response to the angiotensin II challenge.
-
Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each dose of the antagonist. Determine the ED50, which is the dose of the antagonist that produces a 50% inhibition of the maximal pressor response to angiotensin II.
Conclusion
The available preclinical data compellingly demonstrates that this compound is a substantially more potent AT1 receptor antagonist than losartan. This is evident from its significantly lower IC50 values in in vitro receptor binding assays and its markedly lower ED50 values in in vivo models of angiotensin II-induced hypertension.[1][2] The superior potency of this compound suggests that it may offer therapeutic advantages, potentially allowing for lower dosing and a more complete blockade of the renin-angiotensin system. These findings underscore the importance of continued research and development of novel AT1 receptor antagonists with optimized pharmacological profiles for the management of cardiovascular diseases.
References
A Comparative In Vivo Efficacy Analysis: L-158,809 versus Telmisartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two angiotensin II receptor blockers (ARBs), L-158,809 and telmisartan. While direct head-to-head in vivo studies are not available in the current literature, this document synthesizes available data to offer a comparative perspective on their antihypertensive effects, mechanisms of action, and organ-protective potential.
Executive Summary
Both L-158,809 and telmisartan are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and cardiovascular function. The available in vivo data, primarily from rodent and primate models, demonstrate that both compounds effectively lower blood pressure in renin-dependent hypertension. L-158,809 has been shown to be significantly more potent than losartan[1]. Telmisartan, in addition to its potent AT1 receptor blockade, exhibits a unique partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPAR-γ), suggesting potential for additional metabolic and cardiovascular benefits[2][3][4].
Antihypertensive Efficacy: A Comparative Overview
Quantitative data on the antihypertensive effects of L-158,809 and telmisartan from various in vivo studies are summarized below. It is crucial to note that these studies were not conducted in parallel, and experimental conditions may have varied.
| Compound | Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Reference |
| L-158,809 | Conscious Normotensive Rats | 23 µg/kg | Oral | ED50 for inhibiting Ang II pressor response | [1] |
| Conscious Normotensive Rats | 29 µg/kg | Intravenous | ED50 for inhibiting Ang II pressor response | [1] | |
| High-Renin Hypertensive Rats (Aortic Coarctation) | Not specified | Not specified | Antihypertensive efficacy equal to an ACE inhibitor | [1] | |
| Conscious Rhesus Monkeys | ~100 µg/kg | Oral | Inhibition of Ang II pressor response | [1] | |
| Conscious Rhesus Monkeys | 10 µg/kg | Intravenous | Inhibition of Ang II pressor response | [1] | |
| Telmisartan | Spontaneously Hypertensive Rats (SHR) | 2, 4, and 8 mg/kg | Oral | Dose-dependent reduction in mean arterial blood pressure | [5][6] |
| Transgenic (mRen2)27 Rats | 2 mg/kg/day | In drinking water | Significant blood pressure control | [4] | |
| 2-Kidney-1-Clip (2K1C) Hypertensive Rats | Not specified | Not specified | Normalized systolic blood pressure | [7] |
Mechanism of Action: Signaling Pathways
Both L-158,809 and telmisartan exert their primary effect by blocking the AT1 receptor. However, telmisartan's engagement of the PPAR-γ pathway represents a key mechanistic distinction.
Angiotensin II Receptor Blockade (L-158,809 and Telmisartan)
The primary mechanism for both drugs is the competitive antagonism of the AT1 receptor, which prevents angiotensin II from binding and initiating its downstream signaling cascade. This leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.
PPAR-γ Activation (Telmisartan)
Telmisartan's partial agonism of PPAR-γ influences gene expression related to insulin sensitivity and lipid metabolism. This dual action may contribute to broader cardiovascular and metabolic benefits beyond blood pressure reduction.
Organ Protection
Both classes of drugs, ARBs, are known for their organ-protective effects, independent of their blood pressure-lowering capabilities.
L-158,809: While specific studies on organ protection for L-158,809 are limited in the searched literature, its potent AT1 receptor blockade would be expected to confer protective effects on organs like the heart and kidneys, which are susceptible to damage from excessive angiotensin II activity.
Telmisartan: Extensive research has demonstrated the organ-protective effects of telmisartan. In animal models, telmisartan has been shown to:
-
Cardioprotection: Attenuate myocardial hypertrophy and dysfunction in transgenic (mRen2)27 rats[3][4]. In a rat model of autoimmune myocarditis, telmisartan improved myocardial function and reduced inflammation, oxidative stress, and apoptosis[8].
-
Renoprotection: Studies in hypertensive patients have shown that telmisartan is effective in protecting renal function[9].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the in vivo assessment of these compounds.
In Vivo Antihypertensive Efficacy Assessment
A general workflow for evaluating the antihypertensive effects of a compound in an animal model is depicted below.
Key Methodological Details:
-
Animal Models: Spontaneously Hypertensive Rats (SHR) are a common model for essential hypertension. The two-kidney-one-clip (2K1C) model is used to induce renovascular hypertension. Transgenic models like the (mRen2)27 rat exhibit tissue-specific activation of the renin-angiotensin system.
-
Blood Pressure Measurement: The tail-cuff method is a non-invasive technique for measuring blood pressure in rodents. Radiotelemetry allows for continuous and stress-free monitoring of blood pressure in conscious, freely moving animals.
-
Drug Administration: Compounds are typically administered orally (gavage) or intravenously. The formulation and vehicle used for drug delivery are critical parameters to report.
Conclusion
Both L-158,809 and telmisartan are effective AT1 receptor antagonists with demonstrated in vivo antihypertensive activity. L-158,809 appears to be a highly potent ARB, with comparative data suggesting greater potency than losartan[1]. Telmisartan, while also a potent antihypertensive agent, possesses the additional characteristic of PPAR-γ agonism, which may confer broader therapeutic benefits in managing cardiovascular and metabolic diseases. The lack of direct comparative in vivo studies between L-158,809 and telmisartan necessitates that researchers carefully consider the available data on each compound individually when designing future experiments or selecting a pharmacological tool. Further research, including head-to-head comparative studies, would be invaluable in fully elucidating the relative in vivo efficacy and organ-protective capabilities of these two compounds.
References
- 1. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, SAR407899 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal research: reporting in vivo experiments: the ARRIVE guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using activation status of signaling pathways as mechanism-based biomarkers to predict drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of L-158,809, a new angiotensin type 1 receptor antagonist, assessed using the halothane-anesthetized in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of L-158809 and candesartan in vivo
A Comparative Guide for Researchers in Drug Development
In the landscape of antihypertensive drug discovery, Angiotensin II Type 1 (AT1) receptor antagonists remain a cornerstone of therapeutic strategies. This guide provides a detailed head-to-head in vivo comparison of two such antagonists: L-158,809 and candesartan. While direct comparative studies are limited, this document synthesizes available preclinical data to offer an objective overview of their performance, supported by experimental evidence. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in cardiovascular research.
Pharmacodynamic Profile: A Comparative Overview
Both L-158,809 and candesartan are potent and selective AT1 receptor antagonists. The data presented below, collated from various in vivo and in vitro studies, allows for an indirect comparison of their efficacy in terms of receptor binding affinity and antihypertensive effects.
Table 1: Comparative AT1 Receptor Binding Affinity
| Compound | Animal Model/Tissue | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| L-158,809 | Rabbit Aorta | Radioligand Binding | 0.3 | - | [1] |
| Rat Adrenal Membranes | Radioligand Binding | - | 0.66 | [2] | |
| Candesartan | Rat Kidney | Radioligand Binding | 0.9 | - | [3] |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. The data is derived from different studies and tissues, which should be considered when making comparisons.
Table 2: Comparative In Vivo Antihypertensive Efficacy
| Compound | Animal Model | Administration Route | Dose | Maximal Blood Pressure Reduction (mmHg) | Duration of Action | Reference |
| L-158,809 | Aortic Coarcted Rats (High-Renin Model) | Not Specified | Not Specified | Equal to ACE inhibitors | > 6 hours | |
| Candesartan | Spontaneously Hypertensive Rats (SHR) | Oral | 0.3 mg/kg | ~25 | > 1 week | [4] |
| Spontaneously Hypertensive Rats (SHR) | Oral (in drinking water) | 0.5, 1, 5 mg/kg/day | Dose-dependent | Persistent effect after withdrawal | [5] |
Note: The antihypertensive effects were evaluated in different hypertensive rat models and under varying experimental conditions.
Experimental Protocols
To provide a comprehensive understanding of the presented data, this section details the methodologies employed in key in vivo experiments.
In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical procedure for evaluating the antihypertensive effects of compounds in SHR, a commonly used genetic model of hypertension.[6]
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are acclimated for at least one week before the experiment.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method.[7][8][9][10] Animals are trained for this procedure for several days before the start of the study to minimize stress-induced variations in blood pressure.
-
Drug Administration: The test compounds (e.g., candesartan) are administered orally, typically via gavage or in drinking water.[5] A vehicle control group receives the same volume of the vehicle used to dissolve the compound.
-
Experimental Procedure:
-
Baseline blood pressure is recorded for all animals before drug administration.
-
Following administration of a single dose or during chronic treatment, blood pressure is monitored at various time points (e.g., 1, 2, 4, 8, 24 hours, and then daily).[4][11]
-
For chronic studies, treatment can last for several weeks.[5]
-
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the treatment groups with the vehicle control group.
In Vivo Angiotensin II Receptor Binding Assay
This protocol describes a method for determining the in vivo occupancy of AT1 receptors by an antagonist.[3]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound (e.g., candesartan cilexetil) is administered orally at various doses. A vehicle control group is also included.
-
Tissue Collection: At a specified time after drug administration (e.g., 1 hour), animals are euthanized, and target organs (e.g., kidneys) are rapidly excised and frozen.[3]
-
Quantitative In Vitro Autoradiography:
-
Frozen tissues are sectioned using a cryostat.
-
The tissue sections are incubated with a radiolabeled AT1 receptor ligand (e.g., [125I]-[Sar1,Ile8] Ang II).[3]
-
To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an unlabeled AT1 receptor antagonist.
-
After incubation and washing, the sections are apposed to a phosphor imaging plate or film.
-
-
Data Analysis: The density of the autoradiographic signal is quantified using image analysis software. The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of receptor occupancy by the drug is determined by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.[12][13]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of AT1 receptor antagonists.
Caption: Generalized experimental workflow for in vivo evaluation of antihypertensive agents.
Conclusion
Based on the available preclinical data, both L-158,809 and candesartan are highly potent AT1 receptor antagonists. In vitro binding assays suggest that L-158,809 may have a slightly higher affinity for the AT1 receptor. In vivo studies demonstrate that both compounds elicit significant and long-lasting antihypertensive effects. Notably, candesartan has shown a prolonged duration of action in spontaneously hypertensive rats.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacologic properties of candesartan cilexetil--possible mechanisms of long-acting antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent effect of treatment with candesartan cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of spontaneously hypertensive rats for the study of anti-hypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 8. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihypertensive effect of peptides from royal jelly in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Validating AT1 Receptor Blockade: A Comparative Guide to L-158,809 and other "Sartans" Using Angiotensin II Challenge
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the angiotensin II type 1 (AT1) receptor antagonist L-158,809 with other widely used "sartans". The objective is to validate the efficacy of AT1 receptor blockade through the established angiotensin II (Ang II) challenge model, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction to AT1 Receptor Blockade and the Angiotensin II Challenge
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of the RAS, exerts its potent vasoconstrictor and aldosterone-stimulating effects through the AT1 receptor.[1] Blockade of this receptor is a cornerstone of modern antihypertensive therapy.
The Angiotensin II challenge is a valuable pharmacodynamic assay used to quantify the in vivo efficacy of AT1 receptor antagonists.[2] This method involves the administration of exogenous Ang II to induce a pressor response (an increase in blood pressure). The degree to which an AT1 receptor blocker can attenuate this response serves as a direct measure of its antagonist activity at the receptor level.[3]
L-158,809 is a potent, competitive, and specific antagonist of the AT1 subtype of angiotensin II receptors.[4] In preclinical studies, it has demonstrated high potency and a long duration of action.[4] This guide will compare the available data on L-158,809 with established AT1 receptor blockers such as losartan, valsartan, irbesartan, and telmisartan.
Comparative Efficacy of AT1 Receptor Antagonists
The following tables summarize the available quantitative data on the efficacy of L-158,809 and other AT1 receptor antagonists in inhibiting the pressor response to an Angiotensin II challenge. It is important to note that the data for L-158,809 is derived from animal studies, while the data for the comparator drugs is from human clinical trials.
Table 1: L-158,809 Efficacy in Animal Models
| Species | Route of Administration | ED50 (Dose for 50% Inhibition of Ang II Pressor Response) | Relative Potency vs. Losartan | Reference |
| Conscious Rats | Intravenous (i.v.) | 29 µg/kg | 10 to 100 times more potent | [4] |
| Conscious Rats | Oral (p.o.) | 23 µg/kg | 10 to 100 times more potent | [4] |
| Rhesus Monkeys | Intravenous (i.v.) | 10 µg/kg | 10 to 100 times more potent | [4] |
| Rhesus Monkeys | Oral (p.o.) | ~100 µg/kg | 10 to 100 times more potent | [4] |
Table 2: Comparative Efficacy of Clinically Used AT1 Receptor Antagonists in Humans
| Drug | Dose | Maximum Inhibition of Ang II-induced Diastolic Blood Pressure Increase | Duration of >25% Inhibition | Reference |
| Telmisartan | 20 mg | - | 26.9 hours | [5] |
| Telmisartan | 40 mg | 80.1% | 35.4 hours | [5] |
| Telmisartan | 80 mg | 89.6% | 40.5 hours | [5] |
| Valsartan | 80 mg | Significant inhibition vs. placebo | Up to 24 hours | [3] |
| Irbesartan | 150 mg | Greater than valsartan and losartan | Longest duration vs. valsartan and losartan | [6] |
| Losartan | 50 mg | Less than irbesartan and valsartan | Shorter duration vs. irbesartan | [6] |
Table 3: Head-to-Head Blood Pressure Reduction in Hypertensive Patients (8 weeks treatment)
| Drug | Dose | Reduction in Seated Diastolic BP (mmHg) | Reduction in Seated Systolic BP (mmHg) | Reference |
| Irbesartan | 300 mg | Greater than Losartan 100 mg | Greater than Losartan 100 mg (by 5.1 mmHg) | [7] |
| Losartan | 100 mg | - | - | [7] |
| Valsartan | 160 mg | -11.3 | -15.32 | [8] |
| Valsartan | 320 mg | -11.97 | -15.85 | [8] |
| Losartan | 100 mg | -9.37 | -12.01 | [8] |
Experimental Protocols
Angiotensin II Challenge in Humans (General Protocol)
This protocol is a generalized representation based on multiple studies.[2][3][5][6] Specific parameters may vary between studies.
-
Subject Selection: Healthy, normotensive volunteers are typically recruited.
-
Baseline Measurements: Baseline blood pressure and heart rate are recorded continuously.
-
Angiotensin II Dose-Finding: An initial dose-finding phase is conducted to determine the individual dose of Ang II required to elicit a specific pressor response (e.g., a 25-30 mmHg increase in diastolic blood pressure).[3] Ang II is administered as an intravenous bolus.
-
Drug Administration: A single oral dose of the AT1 receptor antagonist or placebo is administered in a double-blind, crossover design.
-
Post-Dose Ang II Challenges: Ang II challenges are repeated at multiple time points after drug administration (e.g., 1, 2, 4, 8, 12, 24, 48 hours) to assess the onset, magnitude, and duration of the blockade.
-
Data Analysis: The percentage inhibition of the Ang II-induced pressor response is calculated at each time point relative to the baseline response.
In Vivo Validation of L-158,809 in a Canine Model
This protocol is based on a study demonstrating the in vivo activity of L-158,809.[9]
-
Animal Model: Halothane-anesthetized dogs are used.
-
Instrumentation: Animals are instrumented for the measurement of heart rate, blood pressure, and left ventricular dP/dt.
-
Angiotensin II Administration: A baseline pressor response to an intravenous bolus of Ang II is established.
-
L-158,809 Administration: L-158,809 is administered intravenously.
-
Post-Treatment Angiotensin II Challenge: The Ang II challenge is repeated to determine the extent of blockade of the cardiovascular responses. Before treatment with L-158,809, Angiotensin II induced a change of +26 ± 5 mmHg in mean blood pressure.[9]
Visualizing the Mechanisms and Methods
Signaling Pathway of Angiotensin II via the AT1 Receptor
Caption: Angiotensin II signaling pathway via the AT1 receptor and the point of blockade by L-158,809.
Experimental Workflow for Angiotensin II Challenge
Caption: Generalized experimental workflow for a clinical Angiotensin II challenge study.
Logical Relationship of AT1 Receptor Blockade Validation
Caption: Logical framework for validating AT1 receptor blockade using the Angiotensin II challenge.
Conclusion
The available evidence strongly supports L-158,809 as a highly potent and selective AT1 receptor antagonist. Preclinical data from angiotensin II challenge studies in animal models demonstrate its superior potency compared to early-generation sartans like losartan. While direct comparative human data for L-158,809 is not yet available, the established Ang II challenge methodology provides a robust framework for its future clinical evaluation. The comparative data presented in this guide, alongside the detailed protocols and visualizations, offer a valuable resource for researchers and drug development professionals working on the next generation of RAS-targeting therapeutics. The significant and sustained inhibition of the Ang II pressor response by newer sartans like irbesartan and telmisartan in human studies sets a high benchmark for novel AT1 receptor antagonists.[5] Future studies should aim to directly compare L-158,809 with these agents in a clinical setting to fully elucidate its therapeutic potential.
References
- 1. Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the angiotensin challenge methodology for assessing the pharmacodynamic profile of antihypertensive drugs acting on the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of valsartan on the angiotensin II pressor response in healthy normotensive male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of telmisartan on the blood pressure response to angiotensin II challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time course and extent of angiotensin II antagonism after irbesartan, losartan, and valsartan in humans assessed by angiotensin II dose response and radioligand receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of two angiotensin II receptor antagonists, irbesartan and losartan in mild-to-moderate hypertension. Irbesartan/Losartan Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Negative Control Experiments for L-158,809 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective angiotensin II type 1 (AT1) receptor antagonist, L-158,809, with a suitable negative control, PD 123319. The experimental data herein is intended to assist researchers in designing robust experiments and accurately interpreting results by highlighting the specificity of L-158,809's action.
L-158,809 is a nonpeptide antagonist that binds with high affinity and specificity to the AT1 receptor, a key component of the renin-angiotensin system involved in blood pressure regulation and fluid homeostasis.[1] To demonstrate that the observed effects of L-158,809 are indeed mediated by the AT1 receptor, it is crucial to employ a negative control. An ideal negative control for these studies is PD 123319, a selective antagonist for the angiotensin II type 2 (AT2) receptor, which possesses negligible affinity for the AT1 receptor.[2][3] This allows for the differentiation of AT1-mediated effects from any potential off-target or AT2-mediated activities.
Data Summary: L-158,809 vs. Negative Control
The following tables summarize the quantitative data comparing the performance of L-158,809 and the negative control, PD 123319, in key in vitro and in vivo assays.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | IC50 (nM) | Reference |
| L-158,809 | AT1 | 0.3 | [1] |
| PD 123319 | AT1 | >10,000 | [3] |
| PD 123319 | AT2 | 34 |
IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Functional Assays
| Assay | Agonist | Compound (Concentration) | Response Inhibition | Cell/Tissue Type | Reference |
| Vasoconstriction | Angiotensin II | L-158,809 | Potent Inhibition | Human Saphenous Vein | [4] |
| Vasoconstriction | Angiotensin II | PD 123319 (1 µM) | No Inhibition | Human Saphenous Vein | [4] |
| Calcium Mobilization | Angiotensin II | L-158,809 | Inhibition | Rat Portal Vein Myocytes | [5] |
| Calcium Mobilization | Angiotensin II | PD 123319 | No Inhibition | A7r5 Vascular Smooth Muscle Cells | [6][7] |
Table 3: In Vivo Angiotensin II-Induced Pressor Response
| Animal Model | Compound | Dose | Inhibition of Pressor Response | Reference |
| Conscious Rat | L-158,809 | 0.1 mg/kg, i.v. | Significant Inhibition | |
| Conscious Rat | PD 123319 | Up to 3 mg/kg | No significant inhibition of Ang II-induced pressor response |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AT1 Receptor Binding Assay
Objective: To determine the binding affinity of L-158,809 and a negative control (PD 123319) to the AT1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in AT1 receptors, such as rat liver or cells engineered to overexpress the human AT1 receptor.
-
Radioligand: Use a radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II.
-
Competition Binding: Incubate the membranes with the radioligand at a fixed concentration and varying concentrations of the unlabeled test compounds (L-158,809 or PD 123319).
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
Angiotensin II-Induced Vasoconstriction in Isolated Aortic Rings
Objective: To assess the ability of L-158,809 and a negative control to inhibit Angiotensin II-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.
-
Organ Bath Setup: Mount the aortic rings in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Tension Recording: Connect the rings to isometric force transducers to record changes in tension.
-
Pre-incubation: After an equilibration period, pre-incubate the rings with either L-158,809, PD 123319, or vehicle for a specified time.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of Angiotensin II to the organ bath and record the contractile response.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a standard agent (e.g., potassium chloride). Compare the concentration-response curves in the presence and absence of the antagonists.
Angiotensin II-Induced Calcium Mobilization in A7r5 Cells
Objective: To measure the effect of L-158,809 and a negative control on Angiotensin II-stimulated intracellular calcium release.
Methodology:
-
Cell Culture: Culture A7r5 rat vascular smooth muscle cells, which endogenously express the AT1 receptor.
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-treatment: Pre-incubate the cells with L-158,809, PD 123319, or vehicle.
-
Stimulation: Stimulate the cells with Angiotensin II.
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the extent of calcium mobilization. Compare the responses in the presence and absence of the antagonists.
In Vivo Angiotensin II-Induced Pressor Response
Objective: To evaluate the in vivo efficacy of L-158,809 and a negative control in blocking the pressor effects of Angiotensin II.
Methodology:
-
Animal Model: Use conscious, normotensive rats instrumented with arterial catheters for blood pressure measurement.
-
Drug Administration: Administer L-158,809, PD 123319, or vehicle intravenously.
-
Angiotensin II Challenge: After a stabilization period, administer an intravenous bolus of Angiotensin II and record the change in mean arterial pressure.
-
Data Analysis: Compare the magnitude of the pressor response to Angiotensin II before and after the administration of the antagonists.
Visualizing the Rationale: Signaling Pathways and Experimental Logic
To further clarify the experimental design and the specific action of L-158,809, the following diagrams illustrate the relevant signaling pathway and the logical framework for using a negative control.
Caption: Angiotensin II signaling pathways and points of intervention.
Caption: Logic of using a negative control to validate AT1-mediated effects.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative vasoconstrictor effects of angiotensin II, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II-mediated activation of L-type calcium channels involves phosphatidylinositol hydrolysis-independent activation of protein kinase C in rat portal vein myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular angiotensin II elicits Ca2+ increases in A7r5 vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Angiotensin II and cell growth of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
L-158,809: A Comparative Analysis of its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
L-158,809 is a potent and highly selective nonpeptide antagonist of the angiotensin II receptor type 1 (AT1). Its efficacy and safety as a therapeutic agent are intrinsically linked to its selectivity, or its ability to bind to its intended target, the AT1 receptor, with high affinity while avoiding interactions with other receptors. This guide provides a comprehensive comparison of L-158,809's cross-reactivity profile, supported by available experimental data, to inform research and drug development decisions.
High-Affinity Antagonist of the AT1 Receptor
L-158,809 demonstrates sub-nanomolar affinity for the angiotensin II (AII) receptor, positioning it as one of the most potent antagonists in its class. In competitive radioligand binding assays using rabbit aortic AII receptors, L-158,809 exhibited an IC50 of 0.3 nM.[1] This high affinity is consistent across various tissues and animal species, with IC50 values ranging from 0.2 to 0.8 nM.[1] Functional assays confirm its antagonist properties, showing it competitively inhibits AII-induced aldosterone release in rat adrenal cortical cells with a pA2 of 10.5 and lacks any agonist activity.[1]
Exceptional Selectivity for AT1 over AT2 Receptors
A critical aspect of the pharmacological profile of any angiotensin II receptor blocker (ARB) is its selectivity for the AT1 receptor subtype over the AT2 subtype. L-158,809 displays remarkable selectivity in this regard. While it binds potently to the AT1 receptor, its affinity for the AT2 receptor is significantly lower, with a reported IC50 of greater than or equal to 10 µM.[1] This represents a selectivity ratio of over 33,000-fold in favor of the AT1 receptor, a key characteristic that contributes to its specific mechanism of action.
Cross-Reactivity with Other Receptors: A Profile of High Specificity
An ideal drug candidate should exhibit minimal off-target binding to avoid unintended side effects. L-158,809 has been shown to be highly specific for the angiotensin II receptor. Studies have demonstrated a lack of significant activity (IC50 > 1 µM) in a panel of other receptor binding assays.[1] While the specific constitution of this screening panel is not publicly detailed in the primary literature, this finding indicates a low potential for L-158,809 to interact with a variety of other G-protein coupled receptors and other targets at therapeutically relevant concentrations. This high degree of specificity is a desirable feature, suggesting a lower likelihood of off-target-mediated adverse effects.
Comparative Performance with Other Angiotensin II Receptor Antagonists
When compared to other nonpeptide AII antagonists, L-158,809 demonstrates significantly greater affinity for the AT1 receptor. For instance, its IC50 of 0.3 nM is substantially lower than that of Losartan (DuP-753) and its active metabolite, EXP3174, which have IC50 values of 54 nM and 6 nM, respectively.[1] This suggests that L-158,809 can achieve effective blockade of the AT1 receptor at lower concentrations. In vivo studies in rats and rhesus monkeys have further substantiated its high potency, showing it to be 10 to 100 times more potent than Losartan and approximately 3 times more potent than EXP3174 in inhibiting AII-induced elevations in blood pressure.[2]
Quantitative Data Summary
| Ligand | Receptor/Target | Species/Tissue | Assay Type | Affinity (IC50/pA2) | Reference |
| L-158,809 | Angiotensin II (AT1) | Rabbit Aorta | Binding Assay | 0.3 nM | [1] |
| Angiotensin II (AT1) | Various | Binding Assay | 0.2-0.8 nM | [1] | |
| Angiotensin II (AT2) | - | Binding Assay | ≥ 10,000 nM | [1] | |
| Other Receptors | - | Binding Assays | > 1,000 nM | [1] | |
| Angiotensin II (AT1) | Rat Adrenal Cortex | Functional Assay | pA2 = 10.5 | [1] | |
| Losartan (DuP-753) | Angiotensin II (AT1) | Rabbit Aorta | Binding Assay | 54 nM | [1] |
| EXP3174 | Angiotensin II (AT1) | Rabbit Aorta | Binding Assay | 6 nM | [1] |
Experimental Protocols
Key Experiment: Angiotensin II Receptor Radioligand Binding Assay
This protocol outlines the methodology used to determine the binding affinity of L-158,809 for the angiotensin II receptor.
1. Membrane Preparation:
-
Aortic tissue from rabbits is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of the radiolabeled ligand, [125I]Sar1,Ile8-Angiotensin II.
-
A range of concentrations of the unlabeled competitor ligand (L-158,809 or other test compounds) is added to the wells.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled angiotensin II) are included.
-
The prepared cell membranes are added to each well to initiate the binding reaction.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The affinity constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
References
L-158,809 vs. EXP3174: A Comparative Analysis of AT1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinities of two prominent angiotensin II type 1 (AT1) receptor antagonists: L-158,809 and EXP3174. The information presented herein is compiled from peer-reviewed scientific literature and is intended to assist researchers in pharmacology and drug development in understanding the subtle yet significant differences in the molecular interactions of these compounds with their target receptor.
Data Presentation: Quantitative Comparison of Binding Affinity
The binding affinities of L-158,809 and EXP3174 for the AT1 receptor have been determined in various in vitro studies, primarily through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value corresponds to a higher binding affinity.
The following table summarizes the reported IC50 values for L-158,809 and EXP3174 from a key comparative study.
| Compound | IC50 (nM) | Receptor Source | Radioligand | Reference |
| L-158,809 | 0.3 | Rabbit Aortic Membranes | [125I]Sar1Ile8-AII | [1] |
| EXP3174 | 6 | Rabbit Aortic Membranes | [125I]Sar1Ile8-AII | [1] |
| EXP3174 | 1.1 | Vascular Smooth Muscle Cells | [125I]-angiotensin II | [2] |
As the data indicates, L-158,809 demonstrates a significantly higher binding affinity for the AT1 receptor compared to EXP3174, with an IC50 value that is approximately 20-fold lower in rabbit aortic membranes.[1] EXP3174, the active metabolite of losartan, is itself a potent antagonist.[2]
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinities for L-158,809 and EXP3174 is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the competitor, e.g., L-158,809 or EXP3174) to displace a radiolabeled ligand from its receptor.
Objective: To determine the IC50 of L-158,809 and EXP3174 for the AT1 receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing the AT1 receptor (e.g., rabbit aortic membranes, cultured vascular smooth muscle cells).[1][2]
-
Radioligand: [125I]Sar1Ile8-Angiotensin II, a high-affinity radiolabeled antagonist for the AT1 receptor.
-
Competitors: L-158,809 and EXP3174 at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The tissue or cells expressing the AT1 receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor membranes, the radioligand at a fixed concentration (usually at or below its Kd), and the competitor (L-158,809 or EXP3174) at a range of concentrations.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Angiotensin II signaling pathway and the mechanism of action of AT1 receptor antagonists.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
L-158,809: A Potent Reference Compound for the Development of Novel AT1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-158,809 with other widely-used Angiotensin II Type 1 (AT1) receptor antagonists. The data presented herein, including binding affinities and functional antagonism, supports the use of L-158,809 as a high-affinity reference compound in the discovery and characterization of new chemical entities targeting the Renin-Angiotensin System (RAS).
Introduction to L-158,809
L-158,809 is a potent, selective, and competitive antagonist of the AT1 receptor.[1] Its high affinity and specificity make it an excellent tool for in vitro and in vivo studies of the RAS.[1] The RAS plays a critical role in the regulation of blood pressure and cardiovascular homeostasis, making the AT1 receptor a key therapeutic target for hypertension and other cardiovascular diseases. L-158,809's well-characterized pharmacological profile provides a benchmark for evaluating the potency and efficacy of novel AT1 antagonists.
Comparative Performance Data
The following tables summarize the binding affinity and functional antagonism of L-158,809 in comparison to other common AT1 receptor antagonists.
Table 1: AT1 Receptor Binding Affinities
| Compound | IC50 (nM) | Ki (nM) | pKi | Receptor Source | Radioligand | Reference(s) |
| L-158,809 | 0.2-0.8 | ~0.66 (Kd) | - | Rabbit Aorta, Rat Adrenal | [125I]Sar1,Ile8-AngII, [3H]L-158,809 | [1][2] |
| Losartan | 54 | - | 7.17±0.07 | COS-7 cells | [3H]-Angiotensin II | [1][3][4] |
| EXP3174 (active metabolite of Losartan) | 6 | - | - | Rabbit Aorta | [125I]Sar1,Ile8-AngII | [1] |
| Valsartan | - | - | 7.65±0.12 | COS-7 cells | [3H]-Angiotensin II | [3][4] |
| Candesartan | - | - | 8.61±0.21 | COS-7 cells | [3H]-Angiotensin II | [3][4] |
| Telmisartan | - | - | 8.19±0.04 | COS-7 cells | [3H]-Angiotensin II | [3][4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki values are a more direct measure of affinity than IC50 values.
Table 2: Functional Antagonism at the AT1 Receptor
| Compound | pA2 | Mode of Antagonism | Preparation | Reference(s) |
| L-158,809 | 10.5 | Competitive | Rat Adrenal Cortical Cells | [1] |
| Losartan | - | Surmountable (Competitive) | Human Internal Mammary Arteries | [5] |
| EXP3174 | - | Insurmountable | Human Internal Mammary Arteries | [5] |
| Valsartan | - | Insurmountable | Human Internal Mammary Arteries | [5] |
| Candesartan | - | Insurmountable | Human Internal Mammary Arteries | [5] |
Note: A higher pA2 value indicates greater antagonist potency. Surmountable antagonism can be overcome by increasing the agonist concentration, while insurmountable antagonism cannot.
Signaling Pathways and Experimental Workflow
AT1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the AT1 receptor and the mechanism of action of AT1 antagonists.
Caption: AT1 receptor signaling and antagonist inhibition.
Experimental Workflow for AT1 Antagonist Characterization
This diagram outlines a typical workflow for the in vitro characterization of novel AT1 receptor antagonists, using L-158,809 as a reference compound.
Caption: Workflow for novel AT1 antagonist characterization.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human AT1 receptor (e.g., HEK293 cells) or from tissues with high AT1 receptor density (e.g., rat liver or adrenal glands).
-
Radioligand: [3H]L-158,809 or [125I]Sar1,Ile8-Angiotensin II.
-
Reference Compound: L-158,809.
-
Test Compounds: Novel AT1 antagonist candidates.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Vials.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of the test compound or reference compound (L-158,809).
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Antagonism Assay (Vasoconstriction)
Objective: To determine the functional potency (pA2) of an AT1 antagonist by measuring its ability to inhibit Angiotensin II-induced vasoconstriction in isolated vascular tissue.
Materials:
-
Tissue: Isolated arterial rings (e.g., from rabbit aorta or human internal mammary artery).[5][6]
-
Agonist: Angiotensin II.
-
Reference Compound: L-158,809.
-
Test Compounds: Novel AT1 antagonist candidates.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Organ Bath System: Equipped with isometric force transducers.
-
Data Acquisition System.
Procedure:
-
Tissue Preparation: Dissect the artery and cut it into rings of approximately 2-4 mm in length. Mount the rings in the organ baths containing PSS under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing and readjustment of tension.
-
Viability Test: Contract the tissues with a depolarizing solution (e.g., high KCl) to ensure viability.
-
Cumulative Concentration-Response Curve (CCRC) to Angiotensin II (Control):
-
After a washout period, add increasing concentrations of Angiotensin II cumulatively to the organ bath and record the contractile response until a maximal response is achieved.
-
Wash the tissues to allow them to return to baseline.
-
-
Antagonist Incubation:
-
Incubate the tissues with a fixed concentration of the test compound or L-158,809 for a predetermined period (e.g., 30-60 minutes).
-
-
CCRC to Angiotensin II in the Presence of Antagonist:
-
In the continued presence of the antagonist, repeat the CCRC to Angiotensin II.
-
-
Data Analysis (Schild Analysis for Competitive Antagonists):
-
Compare the EC50 values of the Angiotensin II CCRC in the absence and presence of the antagonist.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence.
-
Plot log(DR-1) against the negative log of the molar concentration of the antagonist (-log[B]).
-
The x-intercept of this plot gives the pA2 value. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
-
Conclusion
L-158,809 exhibits high affinity and potent competitive antagonism at the AT1 receptor, making it an invaluable reference compound for the discovery and development of novel AT1 antagonists. Its well-defined pharmacological characteristics provide a robust benchmark for comparing the in vitro performance of new chemical entities, facilitating the identification of promising candidates for further preclinical and clinical investigation. The experimental protocols detailed in this guide offer a standardized approach for the comprehensive evaluation of novel AT1 antagonists.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Functional antagonism of different angiotensin II type I receptor blockers in human arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tranilast antagonizes angiotensin II and inhibits its biological effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the specificity of L-158809's effects on AT1 receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of L-158,809, a nonpeptide angiotensin II receptor antagonist, confirming its high specificity for the angiotensin II type 1 (AT1) receptor. Through a detailed comparison with other angiotensin II receptor blockers (ARBs) and an examination of supporting experimental data, this document serves as a valuable resource for researchers in cardiovascular pharmacology and drug development.
L-158,809 distinguishes itself through its potent and competitive antagonism of the AT1 receptor, demonstrating significantly higher affinity than many other nonpeptide AII antagonists.[1][2] Its specificity is underscored by its minimal interaction with the AT2 receptor subtype and a lack of activity in various other receptor binding assays.[1] This high selectivity makes L-158,809 an invaluable tool for investigating the physiological and pharmacological roles of the AT1 receptor.[1]
Comparative Analysis of Receptor Affinity and Potency
The efficacy of L-158,809 in comparison to other ARBs is clearly demonstrated by its lower half-maximal inhibitory concentration (IC50) and effective dose (ED50) values. The following table summarizes key quantitative data from in vitro and in vivo studies.
| Compound | AT1 Receptor Affinity (IC50, nM) | AT2 Receptor Affinity (IC50, µM) | In vivo Potency (ED50, µg/kg) |
| L-158,809 | 0.2 - 0.8 [1] | ≥ 10 [1] | 23 (p.o., rat), 100 (p.o., monkey) [2] |
| DuP-753 (Losartan) | 54[1] | - | 10-100 times less potent than L-158,809[2] |
| EXP3174 (Losartan Metabolite) | 6[1] | - | ~3 times less potent than L-158,809[2] |
| [Sar1, Ile8]-AII | 5.6[3] | - | - |
Experimental Protocols
The specificity and potency of L-158,809 have been established through a series of rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assays
Objective: To determine the binding affinity of L-158,809 to AT1 and AT2 receptors.
Methodology:
-
Tissue Preparation: Membranes are prepared from tissues expressing the target receptors (e.g., rabbit aorta for AT1, rat adrenal cortex).
-
Radioligand: [125I]Sar1Ile8-AII, a radiolabeled angiotensin II analog, is used as the ligand.
-
Assay: A competitive binding assay is performed by incubating the tissue membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (L-158,809 or other ARBs).
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. Scatchard analysis can be used to determine the competitive nature of the binding.[1]
Functional Assays: Inositol Phosphate Accumulation
Objective: To assess the functional antagonism of L-158,809 on AT1 receptor-mediated signaling.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured and labeled with [3H]-myo-inositol.
-
Stimulation: Cells are pre-incubated with varying concentrations of L-158,809 before being stimulated with angiotensin II.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation: Different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted fractions is measured by liquid scintillation counting.
-
Data Analysis: The ability of L-158,809 to inhibit angiotensin II-induced inositol phosphate accumulation is quantified to determine its antagonistic potency.[1]
In Vivo Blood Pressure Measurement
Objective: To evaluate the in vivo efficacy of L-158,809 in blocking angiotensin II-induced pressor responses.
Methodology:
-
Animal Model: Conscious, normotensive rats or rhesus monkeys are used.
-
Drug Administration: L-158,809 is administered intravenously (i.v.) or orally (p.o.).
-
Challenge: Angiotensin II is administered intravenously to induce a pressor (blood pressure elevating) response.
-
Measurement: Arterial blood pressure is continuously monitored.
-
Data Analysis: The dose of L-158,809 required to inhibit the angiotensin II-induced pressor response by 50% (ED50) is calculated.[2] Specificity is confirmed by observing no alteration in pressor responses to other agents like methoxamine or arginine vasopressin.[2]
Visualizing the Evidence
The following diagrams illustrate the signaling pathways, experimental workflows, and the logical framework supporting the specificity of L-158,809.
Caption: Angiotensin II signaling via the AT1 receptor and the inhibitory action of L-158,809.
References
- 1. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the angiotensin II AT1 receptor subtype involved in DNA synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of L-158,809: An In Vitro and In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the potent and selective AT1 receptor antagonist, L-158,809, with a focus on the correlation of its in vitro and in vivo activity. This guide provides a comparative analysis with other angiotensin II receptor blockers, detailed experimental methodologies, and visual representations of its mechanism of action.
L-158,809 is a potent, competitive, and highly selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Its high affinity and specificity for the AT1 receptor subtype have made it a valuable tool in cardiovascular research. This guide delves into the experimental data that underscores the strong correlation between its in vitro binding affinity and functional inhibition with its in vivo efficacy in animal models of hypertension.
Comparative Performance: L-158,809 vs. Other Angiotensin II Receptor Antagonists
The following tables summarize the quantitative data comparing the in vitro and in vivo activities of L-158,809 with other well-known angiotensin II receptor blockers (ARBs), namely losartan (DuP-753) and its active metabolite, EXP3174.
In Vitro Potency and Selectivity
| Compound | AT1 Receptor Affinity (IC50, nM) | AT2 Receptor Affinity (IC50, µM) | Functional Antagonism (pA2) | Reference |
| L-158,809 | 0.2 - 0.8 | ≥ 10 | 10.5 | [1] |
| Losartan (DuP-753) | 54 | > 10 | Not specified | [1] |
| EXP3174 | 6 | > 10 | Not specified | [1] |
Table 1: In vitro comparison of L-158,809 with losartan and EXP3174. Data highlights the significantly higher affinity of L-158,809 for the AT1 receptor.
In Vivo Efficacy
| Compound | Animal Model | Route of Administration | Potency (ED50) | Antihypertensive Effect | Reference |
| L-158,809 | Conscious Rats | Intravenous (i.v.) | 29 µg/kg | Potent and long-lasting | [2] |
| Conscious Rats | Oral (p.o.) | 23 µg/kg | Good oral absorption and efficacy | [2] | |
| Rhesus Monkeys | Intravenous (i.v.) | 10 µg/kg | High potency | [2] | |
| Rhesus Monkeys | Oral (p.o.) | ~100 µg/kg | Effective orally | [2] | |
| Losartan (DuP-753) | Conscious Rats & Rhesus Monkeys | i.v. & p.o. | 10 to 100-fold less potent than L-158,809 | Less potent than L-158,809 | [2] |
| EXP3174 | Conscious Rats & Rhesus Monkeys | i.v. & p.o. | ~3-fold less potent than L-158,809 | Less potent than L-158,809 | [2] |
Table 2: In vivo comparison of L-158,809 with losartan and EXP3174. L-158,809 demonstrates superior potency and efficacy in animal models.
Mechanism of Action: AT1 Receptor Blockade
L-158,809 exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. This blockade prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular growth, thereby resulting in a reduction in blood pressure.
References
L-158809 in Diabetic Nephropathy Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the angiotensin II receptor blocker (ARB) L-158809 versus other established ARBs in the context of experimental models of diabetic nephropathy. While direct, head-to-head comparative studies of this compound against other ARBs in diabetic nephropathy models are limited in publicly available literature, this document synthesizes available preclinical data for other ARBs to provide a benchmark for assessing potential efficacy.
Executive Summary
Angiotensin II receptor blockers are a cornerstone in the management of diabetic nephropathy, primarily through their action on the renin-angiotensin-aldosterone system (RAAS). They have been shown to reduce proteinuria and slow the progression of renal damage. This guide presents data on the effects of several ARBs—losartan, irbesartan, and valsartan—in widely used animal models of diabetic nephropathy, such as streptozotocin (STZ)-induced diabetes and the db/db mouse model. Due to the scarcity of specific data for this compound in these models, a direct comparison is not currently possible. However, by understanding the performance of other ARBs, researchers can contextualize any future data generated for this compound.
Comparative Data of ARBs in Diabetic Nephropathy Models
The following tables summarize the quantitative effects of various ARBs on key parameters of diabetic nephropathy in animal models.
Table 1: Effects of ARBs on Albuminuria and Blood Pressure in STZ-Induced Diabetic Models
| ARB | Animal Model | Duration of Treatment | Dosage | Change in Albuminuria | Change in Systolic Blood Pressure (SBP) | Reference |
| Irbesartan | STZ-induced diabetic rats | 16 weeks | 20 mg/kg/day, p.o. | Significantly reduced vs. diabetic control | Not significantly different from diabetic control | [1] |
| Valsartan | STZ-induced diabetic DBA/2J mice on a high-fat diet | 6 weeks | 8 mg/kg/day | Significantly attenuated vs. diabetic control | Not reported | [2] |
| Losartan | STZ-induced diabetic rats | 4 weeks | 25 mg/kg/day, gavage | Significantly reduced vs. diabetic control | Not significantly different from diabetic control | [3] |
Table 2: Effects of ARBs on Renal Function and Histology in db/db Mice
| ARB | Duration of Treatment | Dosage | Change in Urinary Albumin Excretion (UAE) | Change in Glomerulosclerosis | Reference |
| Valsartan | 4 weeks | Not specified | Prevented increase vs. untreated db/db mice | Ameliorated mesangial matrix expansion | [4] |
| Losartan | 2 weeks | 10 mg/kg/day in diet | No significant reduction alone; significant reduction in combination with OA-NO2 | Moderately ameliorated | [5][6] |
| Irbesartan | Not specified | Not specified | Significantly reversed increase | Decreased mesangial expansion score | [7] |
Table 3: Comparative AT1 Receptor Binding Affinities of Various ARBs
| ARB | Binding Affinity (Kd value) or Dissociation Half-Life | Reference |
| Irbesartan | Lowest Kd value (highest affinity) among 8 ARBs tested | [8] |
| Telmisartan | Longest dissociation half-life (213 min) | [9] |
| Olmesartan | Dissociation half-life of 166 min | [9] |
| Candesartan | Dissociation half-life of 133 min | [9] |
| EXP3174 (active metabolite of Losartan) | Dissociation half-life of 81 min | [9] |
| Valsartan | Dissociation half-life of 70 min | [9] |
| Losartan | Dissociation half-life of 67 min | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in this guide.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Rats
-
Animal Model : Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Diabetes : A single intraperitoneal injection of STZ (typically 40-60 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered. Control animals receive an injection of the citrate buffer alone.
-
Confirmation of Diabetes : Diabetes is confirmed by measuring blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.
-
Treatment : ARB treatment is initiated, often a few days after STZ injection, and continued for a specified duration (e.g., 4-16 weeks). The drug is typically administered daily via oral gavage.
-
Key Outcome Measures :
-
Albuminuria : 24-hour urine samples are collected using metabolic cages at regular intervals. Urinary albumin concentration is measured by ELISA or radioimmunoassay.
-
Blood Pressure : Systolic blood pressure is monitored using non-invasive methods, such as the tail-cuff method.
-
Glomerular Filtration Rate (GFR) : GFR can be estimated by creatinine clearance, calculated from serum creatinine, urine creatinine, and urine volume.
-
Histology : At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and mesangial expansion, and with Masson's trichrome to evaluate interstitial fibrosis.
-
db/db Mouse Model of Type 2 Diabetic Nephropathy
-
Animal Model : Genetically diabetic male db/db mice and their non-diabetic db/m littermates are used. These mice develop obesity, hyperglycemia, and insulin resistance spontaneously.
-
Treatment : Treatment with ARBs is typically initiated at an age when signs of nephropathy, such as microalbuminuria, begin to appear (e.g., 8-18 weeks of age) and is continued for several weeks.
-
Key Outcome Measures :
-
Urinary Albumin to Creatinine Ratio (ACR) : Spot urine samples are collected, and concentrations of albumin and creatinine are measured to calculate the ACR, which normalizes for urine concentration.
-
Histological Analysis : Kidney sections are analyzed for glomerular hypertrophy, mesangial matrix expansion, and expression of fibrotic markers like collagen IV and fibronectin via immunohistochemistry or immunofluorescence.
-
Signaling Pathways and Visualizations
The therapeutic effects of ARBs in diabetic nephropathy are mediated through the modulation of complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Renin-Angiotensin-Aldosterone System (RAAS) and Profibrotic Signaling in Diabetic Nephropathy
Caption: RAAS and profibrotic signaling in diabetic nephropathy.
Oxidative Stress Pathway in Diabetic Nephropathydot
References
- 1. An update on diabetic kidney disease, oxidative stress and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetic nephropathy – complications and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Et and diabetic nephropathy: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-beta in diabetic kidney disease: role of novel signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Contrasting renal effects of different antihypertensive agents in hypertensive rats with bilaterally constricted renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
L-158,809: A Potent Angiotensin II Receptor Antagonist with Insurmountable Properties
A Comparative Guide for Researchers and Drug Development Professionals
L-158,809 is a highly potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a critical component in the renin-angiotensin system (RAS) and a key therapeutic target for cardiovascular diseases. What distinguishes L-158,809 and other angiotensin II receptor blockers (ARBs) is not only their binding affinity but also the nature of their antagonism. This guide provides a comparative assessment of L-158,809's insurmountable antagonism in contrast to other ARBs, supported by experimental data and detailed methodologies.
Unraveling Insurmountable Antagonism
In classical pharmacology, receptor antagonists are broadly categorized as surmountable (competitive) or insurmountable (non-competitive). Surmountable antagonists, such as losartan, cause a parallel rightward shift in the agonist dose-response curve without reducing the maximum response.[1] In contrast, insurmountable antagonists, like L-158,809 and candesartan, produce a concentration-dependent depression of the maximum agonist response.[2][3] This phenomenon is often attributed to a very slow dissociation of the antagonist from the receptor, effectively rendering the receptor unavailable to the agonist for a prolonged period.[4]
Comparative Analysis of AT1 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional antagonism of L-158,809 compared to other commonly used ARBs.
Table 1: Binding Affinity of ARBs for the AT1 Receptor
| Compound | IC50 (nM) | Ki (nM) | pKi |
| L-158,809 | 0.3 [5] | - | - |
| Losartan (DuP-753) | 54[5] | 67.6 | 7.17 ± 0.07[6][7] |
| EXP3174 (active metabolite of Losartan) | 6[5] | - | - |
| Candesartan | - | 0.25 | 8.61 ± 0.21[6][7] |
| Valsartan | - | 22.4 | 7.65 ± 0.12[6][7] |
| Telmisartan | - | 6.46 | 8.19 ± 0.04[6][7] |
Lower IC50 and Ki values, and a higher pKi value, indicate greater binding affinity.
Table 2: Functional Antagonism of ARBs at the AT1 Receptor
| Compound | pA2 | Type of Antagonism |
| L-158,809 | 10.5 [5] | Insurmountable [2] |
| Losartan | - | Surmountable[8] |
| EXP3174 | - | Insurmountable[4] |
| Candesartan | - | Insurmountable[8][9] |
| Irbesartan | - | Insurmountable[8] |
| Valsartan | - | Surmountable[8] |
| Eprosartan | - | Surmountable[8] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the AT1 receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes. The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]L-158,809 or ¹²⁵I-Sar¹,Ile⁸-angiotensin II) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (e.g., L-158,809 or other ARBs).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor drug, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Aortic Ring Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit the physiological response (vasoconstriction) induced by an agonist.
Protocol:
-
Tissue Preparation: A segment of the thoracic aorta is excised from a laboratory animal (e.g., rabbit or rat) and placed in a cold, oxygenated physiological salt solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂ and 5% CO₂). The rings are connected to a force transducer to record changes in isometric tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for a specified period. They may be pre-contracted with a substance like norepinephrine to ensure tissue viability.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to angiotensin II is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissues are then washed and incubated with a fixed concentration of the antagonist (e.g., L-158,809 or another ARB) for a predetermined time.
-
Post-Antagonist Response Curve: A second cumulative concentration-response curve to angiotensin II is then generated in the presence of the antagonist.
-
Data Analysis: The dose-response curves in the absence and presence of the antagonist are compared. For a surmountable antagonist, the curve will be shifted to the right in a parallel manner. For an insurmountable antagonist, the maximum response to the agonist will be depressed. The pA2 value can be calculated for competitive antagonists.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway, the concept of surmountable versus insurmountable antagonism, and a typical experimental workflow.
Caption: AT1 Receptor Signaling Pathway.
References
- 1. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 2. Candesartan Causes Long-lasting Antagonism of the Angiotensin II Receptor-mediated Contractile Effects in Isolated Vascular Preparations: a Comparison with Irbesartan, Losartan and its Active Metabolite (EXP-3174) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II type 1 receptor antagonists. Why do some of them produce insurmountable inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [Angiotensin II receptor antagonists: candesartan cilexetil] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L-158809 Currently Unavailable
Detailed, chemical-specific disposal procedures, quantitative data, and experimental protocols for L-158809 are not available at this time due to the inability to locate a specific Safety Data Sheet (SDS) for this compound.
In the absence of an SDS, this compound should be treated as a hazardous substance. Researchers, scientists, and drug development professionals must adhere to general best practices for chemical waste disposal and consult with their institution's Environmental Health and Safety (EHS) office for specific guidance.
General Guidelines for Unidentified Chemical Waste Disposal
When a specific SDS is not available, the following general procedures for the disposal of laboratory chemical waste should be followed. These are based on standard laboratory safety protocols and are not specific to this compound.
Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Waste Collection and Storage:
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless compatibility is known.
-
Container: Collect waste in a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice if it is in good condition.
-
Labeling: Clearly label the waste container with the chemical name ("this compound waste"), the approximate quantity, and any known hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide Information: Provide the EHS office with all available information about the compound.
-
Follow Institutional Procedures: Follow all institutional and local regulations for hazardous waste disposal.
The following table summarizes general recommendations for handling unknown chemical waste:
| Category | Recommendation |
| Handling | - Treat as a hazardous substance. - Avoid generating dust or aerosols. - Use in a well-ventilated area or with local exhaust ventilation. |
| Personal Protective Equipment (PPE) | - Safety glasses with side shields or goggles. - Chemical-resistant gloves. - Lab coat or other protective clothing. |
| Spill Response | - Evacuate the area. - Wear appropriate PPE. - Absorb liquid spills with inert material (e.g., vermiculite, sand). - For solid spills, carefully sweep or scoop to avoid creating dust. - Collect spilled material in a sealed container for disposal. |
| Disposal | - Do not dispose of down the drain or in regular trash. - Collect in a properly labeled, sealed, and compatible waste container. - Contact your institution's EHS office for disposal guidance. |
General Chemical Waste Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste when a specific SDS is unavailable.
It is imperative for all laboratory personnel to consult their institution's EHS department for guidance on the proper disposal of this compound and any other chemical for which a Safety Data Sheet is not available.
Personal protective equipment for handling L-158809
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of L-158,809, a potent and selective nonpeptide angiotensin II receptor antagonist.[1][2][3][4] In the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on best practices for handling potent, non-volatile, small molecule compounds in a research and development setting. A thorough risk assessment should be conducted by a qualified safety professional before commencing any work with this compound.
Hazard Assessment and Primary Safety Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure to L-158,809.[5][6] The following table summarizes the recommended PPE for various handling scenarios.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid Form) | Safety goggles | Double-glove with nitrile gloves | Lab coat or disposable gown | N95 or higher-rated respirator within a ventilated enclosure |
| Preparing Solutions | Safety goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Administering to Animals | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if solutions are handled carefully |
| Spill Cleanup | Safety goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable gown over lab coat | N95 or higher-rated respirator |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Note: Always inspect PPE for integrity before use and ensure proper fit.[5] Used and contaminated disposable PPE should be disposed of as hazardous waste.
Operational Plan for Handling L-158,809
The following step-by-step procedures are designed to ensure the safe handling of L-158,809 throughout its lifecycle in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled with the compound name, CAS number (if available), and appropriate hazard warnings.
-
Store L-158,809 in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Maintain a detailed inventory of the compound, including amounts received, used, and disposed of.
3.2. Weighing and Solution Preparation
-
Engineering Controls: All weighing of solid L-158,809 must be performed in a ventilated balance enclosure or a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment: Wear a lab coat, safety goggles, and double nitrile gloves. An N95 or higher-rated respirator is recommended during weighing operations.
-
Procedure:
-
Designate a specific area and balance for weighing potent compounds.
-
Use disposable weighing boats or papers.
-
Carefully transfer the desired amount of the compound.
-
To prepare a solution, add the solvent to the container with the weighed compound within the fume hood.
-
Ensure the container is tightly sealed after preparation.
-
-
Decontamination: Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
3.3. Spill and Emergency Procedures
-
Minor Spills (Solid):
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Minor Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
All waste containing L-158,809, including unused compound, solutions, contaminated labware, and PPE, must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Do not mix L-158,809 waste with other waste streams unless specifically instructed to do so by your EHS department.
-
-
Labeling and Storage:
-
Label waste containers with "Hazardous Waste," the name of the compound, and the primary hazard.
-
Store waste containers in a designated satellite accumulation area.
-
-
Disposal:
Experimental Workflow Diagram
The following diagram illustrates the key stages and safety considerations in the experimental workflow for handling L-158,809.
Caption: Workflow for Safe Handling of L-158,809
References
- 1. In vivo pharmacology of L-158,809, a new highly potent and selective nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of L-158,809, a new angiotensin type 1 receptor antagonist, assessed using the halothane-anesthetized in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacology of L-158,809, a new highly potent and selective angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of [3H]L-158,809: a new potent and selective nonpeptide angiotensin II receptor (AT1) antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. geo.utexas.edu [geo.utexas.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
